BMS-814580
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-3-[4-[(3,3-difluoro-1-hydroxycyclobutyl)methoxy]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClF2N2O4S/c1-32-19-8-16(6-7-18(19)33-12-23(31)10-24(26,27)11-23)29-13-28-17-9-20(34-21(17)22(29)30)14-2-4-15(25)5-3-14/h2-9,13,31H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXJWNAKIMMZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC5(CC(C5)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClF2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-986458
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986458 is a first-in-class, orally bioavailable, small molecule that represents a novel therapeutic modality in the treatment of B-cell non-Hodgkin's lymphoma (NHL). It functions as a bifunctional cereblon-dependent ligand-directed degrader (LDD) of the B-cell lymphoma 6 (BCL6) protein. By inducing the targeted degradation of BCL6, a key transcriptional repressor and oncogenic driver in lymphomas, BMS-986458 disrupts critical cancer cell survival pathways. This technical guide provides a comprehensive overview of the core mechanism of action of BMS-986458, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key biological processes involved.
Core Mechanism of Action: Targeted Protein Degradation
BMS-986458 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate BCL6.[1][2] It achieves this through a "molecular glue" mechanism, simultaneously binding to both the BCL6 protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2]
This ternary complex formation of BCL6-BMS-986458-CRBN initiates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to BCL6. The polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained reduction in intracellular BCL6 levels.[1] This targeted degradation prevents BCL6 from repressing its target genes, thereby inhibiting the growth of BCL6-expressing tumor cells.[1][2]
Signaling Pathway Diagram
Caption: The signaling pathway of BMS-986458-mediated BCL6 degradation and its downstream anti-tumor effects.
Quantitative Preclinical Data
The preclinical profile of BMS-986458 demonstrates its high potency, selectivity, and favorable pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Parameter | Cell Line | Value | Reference |
| BCL6 Degradation (EC50) | SU-DHL-4 | 2 nM | [3] |
| OCI-LY-1 | 0.2 nM | [3] | |
| BCL6 Degradation (DC50) | WSU-DLCL-2 | 0.11 nM | [3] |
| OCI-LY-1 | 0.14 nM | [3] | |
| Antiproliferative Activity (IC50) | OCI-LY-1 | 1.2 nM | [3] |
| Selectivity vs. Other Proteins (EC50) | Aiolos, Ikaros, CK1α, GSTP1, SALL4 | >10 µM | [3] |
Table 2: Pharmacokinetic Parameters
| Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC24 (µM·h) | Oral Bioavailability (%) | Reference |
| Mouse | 3 (oral) | 24.9 | 0.5 | 75.6 | 53 | [3] |
| Rat | 3 (oral) | 9.49 | 2.33 | 44.6 | ~100 | [3] |
| Dog | 3 (oral) | 15.1 | 2 | 72.2 | 67 | [3] |
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Treatment | Outcome | Reference |
| OCI-LY-1 Subcutaneous Xenograft | 30, 60, 120 mg/kg q.d. (oral) | Dose-dependent tumor growth suppression | [3] |
| R/R DLBCL CDX and PDX Models | Once daily oral dosing | Deep and sustained BCL6 degradation, tumor regression, significant survival benefit | [1] |
| R/R DLBCL CDX and PDX Models | Combination with anti-CD20 | Tumor regression and tumor-free animals (<70%) | [1] |
Experimental Protocols
The following sections describe representative methodologies for key experiments used to characterize the activity of BMS-986458.
BCL6 Protein Degradation Assay (Western Blot)
This protocol outlines a general procedure for assessing the in vitro degradation of BCL6 in lymphoma cell lines following treatment with BMS-986458.
Experimental Workflow Diagram
References
- 1. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
The Core Target of BMS-986458: A Technical Guide to a Novel BCL6 Degrader
For Researchers, Scientists, and Drug Development Professionals
BMS-986458 is a clinical-stage, orally bioavailable therapeutic agent developed by Bristol Myers Squibb. It is classified as a heterobifunctional degrader, specifically a ligand-directed degrader (LDD) that selectively targets the B-cell lymphoma 6 (BCL6) protein for degradation.[1][2] This document provides an in-depth overview of the molecular target of BMS-986458, its mechanism of action, and the experimental methodologies used to characterize its activity.
The Molecular Target: B-Cell Lymphoma 6 (BCL6)
The primary and intended molecular target of BMS-986458 is the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a crucial role in the germinal center response, a key process for generating high-affinity antibodies and memory B cells.[3] However, the aberrant expression of BCL6 is a significant driver in several types of B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[1][3] In these cancers, BCL6 is often overexpressed, leading to the suppression of genes involved in cell cycle control, DNA damage response, and apoptosis, thereby promoting cancer cell proliferation and survival.[4] The critical role of BCL6 in the pathophysiology of these lymphomas establishes it as a compelling therapeutic target.[3]
Mechanism of Action: Targeted Protein Degradation
The mechanism of action unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: BMS-986458 acts as a molecular bridge, facilitating the formation of a ternary complex between the BCL6 protein and the CRBN E3 ubiquitin ligase.[7]
-
Ubiquitination: Within this proximity-induced complex, the E3 ligase machinery is brought close to BCL6, leading to the transfer of ubiquitin molecules to the BCL6 protein. This polyubiquitination marks BCL6 for destruction.
-
Proteasomal Degradation: The polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.[8]
-
Catalytic Cycle: After the degradation of BCL6, BMS-986458 is released and can engage another BCL6 protein and E3 ligase, thus acting catalytically to induce the degradation of multiple BCL6 molecules.
This targeted degradation approach offers a distinct advantage over traditional inhibition, as it leads to the complete removal of the target protein from the cell, potentially resulting in a more profound and durable therapeutic effect.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for BMS-986458, demonstrating its potency and efficacy in preclinical and clinical settings.
Table 1: In Vitro Potency of BMS-986458
| Parameter | Cell Line | Value (nM) | Description |
| DC₅₀ | WSU-DLCL-2 | 0.11 | Concentration for 50% degradation of BCL6.[9] |
| OCI-LY-1 | 0.14 | Concentration for 50% degradation of BCL6.[9] | |
| IC₅₀ | OCI-LY-1 | 1.2 | Concentration for 50% inhibition of cell proliferation.[9] |
| EC₅₀ | SU-DHL-4 | 2 | Concentration for 50% of maximal BCL6 degradation in HiBiT assay.[9] |
| OCI-LY-1 | 0.2 | Concentration for 50% of maximal BCL6 degradation in HiBiT assay.[9] |
Table 2: Preclinical Pharmacokinetics of BMS-986458
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| Mouse | 53 | 6.67 |
| Rat | ~100 | 9.74 |
| Dog | 67 | 0.85 |
| Data from a 1 mg/kg intravenous dose.[9] |
Table 3: Clinical Efficacy of BMS-986458 in Relapsed/Refractory Non-Hodgkin Lymphoma
| Parameter | Value (%) | Patient Population |
| Overall Response Rate (ORR) | 81 | 21 efficacy-evaluable patients.[2] |
| Complete Response Rate (CRR) | 23.8 | 21 efficacy-evaluable patients.[2] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of BMS-986458.
BCL6 Degradation Assay (HiBiT Assay)
The HiBiT assay is a sensitive and quantitative method for measuring protein abundance in live cells. It relies on the complementation of a small 11-amino-acid tag (HiBiT), which is knocked into the endogenous gene of the target protein (BCL6), with a larger, complementary subunit (LgBiT) to form a functional NanoLuc luciferase. The resulting luminescence is directly proportional to the amount of HiBiT-tagged BCL6.
Protocol Overview:
-
Cell Line Generation: CRISPR/Cas9 gene editing is used to insert the HiBiT tag into the endogenous BCL6 locus in a suitable lymphoma cell line (e.g., SU-DHL-4, OCI-LY-1).[1][10]
-
Cell Plating: The engineered cells are plated in multi-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of BMS-986458 for a specified period.
-
Lysis and Detection: A lytic detection reagent containing the LgBiT protein and luciferase substrate is added to the wells.[11]
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a vehicle control, and the DC₅₀ (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values are calculated.[1][10]
Ubiquitination Assay
This assay is performed to confirm that BMS-986458 induces the ubiquitination of BCL6.
Protocol Overview:
-
Cell Treatment: Lymphoma cells are treated with BMS-986458 and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Cells are lysed in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an anti-BCL6 antibody to pull down BCL6 and its binding partners.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-ubiquitin antibody to detect the presence of polyubiquitinated BCL6.
Proteasome-Mediated Degradation Assay
This assay confirms that the degradation of BCL6 is dependent on the proteasome.
Protocol Overview:
-
Cell Treatment: Cells are co-treated with BMS-986458 and a proteasome inhibitor (e.g., MG132 or bortezomib).
-
Cell Lysis and Western Blotting: Cell lysates are prepared and analyzed by Western blotting using an anti-BCL6 antibody.
-
Analysis: A rescue of BCL6 degradation in the presence of the proteasome inhibitor indicates that the degradation is proteasome-mediated.[8]
Visualizations
The following diagrams illustrate the mechanism of action of BMS-986458 and the workflow of a key experimental assay.
Caption: Mechanism of action of BMS-986458.
Caption: Workflow of the HiBiT BCL6 degradation assay.
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 2. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 3. BCL6 BTB-specific Inhibitor Reversely Represses T Cell Activation, Tfh Cells Differentiation and Germinal Center Reaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 6. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.com]
- 10. mskcc.org [mskcc.org]
- 11. NCT06090539 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
An In-depth Technical Guide to BMS-986458: A First-in-Class BCL6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986458 is a pioneering, orally bioavailable, small molecule designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein. As a first-in-class, highly selective cereblon (CRBN)-dependent ligand-directed degrader (LDD), BMS-986458 represents a novel therapeutic approach for B-cell non-Hodgkin's lymphoma (NHL). This technical guide provides a comprehensive overview of the BMS-986458 BCL6 degradation pathway, its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research and development in this promising area of targeted protein degradation.
Introduction to BCL6 and its Role in Lymphoma
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a critical role in the formation and maintenance of germinal centers in B-lymphocytes. However, its aberrant expression is a key driver in several types of non-Hodgkin's lymphoma, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). BCL6 promotes lymphomagenesis by suppressing genes involved in cell cycle control, DNA damage response, and apoptosis. The critical role of BCL6 in tumor cell survival makes it a compelling therapeutic target.
The BCL6 Degradation Pathway of BMS-986458
BMS-986458 operates through the ubiquitin-proteasome system to achieve targeted degradation of BCL6.[1] It is a heterobifunctional molecule, composed of a ligand that binds to BCL6 and another ligand that recruits the E3 ubiquitin ligase, cereblon (CRBN).[2]
The mechanism of action can be summarized in the following steps:
-
Ternary Complex Formation: BMS-986458 simultaneously binds to both the BCL6 protein and the CRBN E3 ubiquitin ligase, forming a stable ternary complex.[1]
-
Ubiquitination: The proximity induced by the ternary complex formation allows the E3 ligase to efficiently transfer ubiquitin molecules to the BCL6 protein.
-
Proteasomal Degradation: The poly-ubiquitinated BCL6 is then recognized and degraded by the 26S proteasome, leading to a rapid and durable depletion of BCL6 within the cancer cells.[1]
This targeted degradation of BCL6 releases the transcriptional repression of its target genes, leading to anti-proliferative and pro-apoptotic effects in lymphoma cells.[1]
Signaling Pathway Diagram
Caption: BMS-986458 mediated BCL6 degradation pathway.
Quantitative Data
Preclinical Data
BMS-986458 has demonstrated potent and selective degradation of BCL6 in preclinical models of non-Hodgkin's lymphoma.
| Parameter | Cell Line | Value | Reference |
| DC50 (BCL6 Degradation) | WSU-DLCL-2 | 0.11 nM | [1] |
| OCI-LY-1 | 0.14 nM | [1] | |
| EC50 (BCL6 Degradation - HiBiT Assay) | SU-DHL-4 | 2 nM | [1] |
| OCI-LY-1 | 0.2 nM | [1] | |
| IC50 (Anti-proliferative Activity) | OCI-LY-1 | 1.2 nM | [1] |
Preclinical Pharmacokinetics
Pharmacokinetic properties of BMS-986458 have been evaluated in multiple species.[1]
| Species | Dose (mg/kg) | Route | Cmax (µM) | tmax (h) | AUC (µM·h) | Oral Bioavailability (%) |
| Mouse | 3 | Oral | 24.9 | 0.5 | 75.6 | 53 |
| Rat | 3 | Oral | 9.49 | 2.33 | 44.6 | ~100 |
| Dog | 3 | Oral | 15.1 | 2 | 72.2 | 67 |
Clinical Data (Phase 1, NCT06090539)
Preliminary results from the Phase 1 dose-escalation study in patients with relapsed/refractory non-Hodgkin's lymphoma have shown promising anti-tumor activity.
| Indication | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Reference |
| All NHL Patients | 65% | 21% | [3] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | 54% | 7% | [3] |
| Follicular Lymphoma (FL) | 80% | 40% | [3] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of BMS-986458. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Western Blot for BCL6 Degradation
This protocol describes the detection of BCL6 protein levels in lymphoma cell lines following treatment with BMS-986458.
Workflow Diagram:
Caption: Western blot experimental workflow.
Methodology:
-
Cell Culture and Treatment: Plate lymphoma cells (e.g., OCI-LY-1, SU-DHL-4) at a density of 1 x 10^6 cells/mL and treat with various concentrations of BMS-986458 or DMSO vehicle control for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCL6 (e.g., rabbit anti-BCL6) and a loading control (e.g., mouse anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize BCL6 levels to the loading control.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol aims to demonstrate the formation of the BCL6-BMS-986458-CRBN ternary complex.
Workflow Diagram:
Caption: Co-immunoprecipitation experimental workflow.
Methodology:
-
Cell Treatment: Treat lymphoma cells with BMS-986458 or DMSO for a short duration (e.g., 1-2 hours) to capture the ternary complex before significant degradation occurs.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting one component of the complex (e.g., anti-BCL6 antibody) and protein A/G magnetic beads overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of the other components of the ternary complex (e.g., CRBN).
Cell Viability Assay
This protocol measures the effect of BMS-986458 on the viability and proliferation of lymphoma cell lines.
Workflow Diagram:
Caption: Cell viability assay experimental workflow.
Methodology:
-
Cell Seeding: Seed lymphoma cells into 96-well plates at an appropriate density.
-
Compound Addition: Add serial dilutions of BMS-986458 to the wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add a cell viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Signal Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence values against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
BMS-986458 is a promising, first-in-class BCL6 degrader with a well-defined mechanism of action. Its potent preclinical activity and encouraging early clinical data in non-Hodgkin's lymphoma highlight the potential of targeted protein degradation as a therapeutic strategy. The information and protocols provided in this technical guide are intended to support the ongoing research and development efforts in this field, ultimately aiming to translate the therapeutic potential of BMS-986458 into improved outcomes for patients.
References
- 1. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bristol Myers Squibb - Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 [investors.bms.com]
The Discovery and Synthesis of BMS-986458: A Technical Guide to a Novel BCL6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to BCL6 as a Therapeutic Target
Discovery of BMS-986458
Mechanism of Action
Synthesis of BMS-986458
Preclinical Data
In Vitro Potency and Selectivity
BMS-986458 has demonstrated potent and selective degradation of BCL6 in various NHL cell lines. The preclinical in vitro activity of BMS-986458 is summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| BCL6 Degradation (DC50) | WSU-DLCL-2 | 0.11 nM | [7] |
| OCI-LY-1 | 0.14 nM | [7] | |
| Anti-proliferative Activity (IC50) | OCI-LY-1 | 1.2 nM | [7] |
BMS-986458 exhibits high selectivity for BCL6 over other CRBN neosubstrates such as Ikaros and Aiolos.[2][3]
In Vivo Efficacy in Xenograft Models
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have shown that BMS-986458 is orally bioavailable. The table below summarizes key pharmacokinetic parameters in mice.
| Parameter | Value | Reference |
| Oral Bioavailability (F%) | 53% | [7] |
| Tmax (hours) | 0.5 | [7] |
| Half-life (t1/2, hours) | 1.1 | [7] |
Clinical Development
BMS-986458 is currently being evaluated in a Phase 1/2 clinical trial (NCT06090539) to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with relapsed/refractory NHL, both as a single agent and in combination with other anti-lymphoma agents.[8][9]
Preliminary Clinical Findings
Early results from the dose-escalation portion of the Phase 1/2 study have been promising.[4] BMS-986458 was well-tolerated, with the most common treatment-related adverse events being grade 1/2 arthralgia and fatigue.[4] No grade ≥3 treatment-related cytopenias were observed.[4] The study demonstrated rapid and sustained degradation of BCL6 in both peripheral blood and tumor tissue at all dose levels evaluated.[4]
Preliminary efficacy data from this study is summarized below:
| Parameter | Value | Reference |
| Overall Response Rate (ORR) | 81% (in 21 efficacy-evaluable patients) | [4] |
| Complete Response Rate (CRR) | 23.8% (in 21 efficacy-evaluable patients) | [4] |
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of BMS-986458 are proprietary, this section provides an overview of the general methodologies typically employed for the assays mentioned in the publications.
BCL6 Degradation Assay (General Protocol)
A common method to quantify protein degradation is the HiBiT protein tagging system.
-
Cell Culture: NHL cell lines (e.g., WSU-DLCL-2, OCI-LY-1) are cultured in appropriate media and conditions.
-
Transfection/Transduction: Cells are engineered to express a HiBiT-tagged BCL6 protein.
-
Compound Treatment: Cells are treated with varying concentrations of BMS-986458 for a specified period (e.g., 2, 4, 8, 24 hours).
-
Lysis and Detection: A lytic reagent containing the LgBiT protein and a substrate is added to the cells. The luminescence generated from the reconstituted NanoBiT® enzyme (formed by the binding of HiBiT-tagged BCL6 to LgBiT) is measured using a luminometer.
-
Data Analysis: The decrease in luminescence in treated cells compared to vehicle-treated controls is used to determine the percentage of BCL6 degradation. The DC50 value (the concentration at which 50% of the protein is degraded) is calculated from the dose-response curve.
Cell Viability Assay (General Protocol - MTT Assay)
-
Cell Seeding: NHL cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of BMS-986458 for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.
In Vivo Xenograft Study (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: Human NHL cells (e.g., OCI-LY-1) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Once the tumors reach a specified size, the mice are randomized into treatment and control groups.
-
Drug Administration: BMS-986458 is administered orally at various doses and schedules (e.g., once daily). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors and blood samples can be collected to measure BCL6 protein levels to confirm target engagement.
Conclusion
BMS-986458 is a novel and potent BCL6-targeted protein degrader with a promising preclinical profile and encouraging early clinical activity in patients with relapsed/refractory non-Hodgkin lymphoma. Its unique mechanism of action, oral bioavailability, and manageable safety profile position it as a potentially valuable therapeutic option for this patient population. Further clinical investigation is ongoing to fully elucidate its efficacy and safety. The development of BMS-986458 highlights the potential of targeted protein degradation as a powerful strategy in oncology drug discovery.
References
- 1. ijbs.com [ijbs.com]
- 2. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - American Chemical Society [acs.digitellinc.com]
- 4. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 5. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Study to Assess BMS-986458 Alone and in Combination With Anti-lymphoma Agents in Relapsed/Refractory Non-Hodgkin Lymphomas | BMS Clinical Trials [bmsclinicaltrials.com]
In Vitro Profile of BMS-986458: A Technical Guide for Researchers
Mechanism of Action: Targeted Degradation of BCL6
Caption: Mechanism of action of BMS-986458.
In Vitro Efficacy Data
The in vitro potency and efficacy of BMS-986458 have been evaluated in various non-Hodgkin's lymphoma (NHL) cell lines. The key quantitative data are summarized in the tables below.
BCL6 Degradation Potency
| Cell Line | Assay Type | Metric | Value (nM) |
| SU-DHL-4 | HiBiT Assay | EC50 | 2 |
| OCI-LY-1 | HiBiT Assay | EC50 | 0.2 |
| WSU-DLCL-2 | Degradation Assay | DC50 | 0.11 |
| OCI-LY-1 | Degradation Assay | DC50 | 0.14 |
EC50: Half-maximal effective concentration for degradation. DC50: Half-maximal degradation concentration. Data sourced from BioWorld.[6]
Antiproliferative Activity
| Cell Line | Metric | Value (nM) |
| OCI-LY-1 | IC50 | 1.2 |
IC50: Half-maximal inhibitory concentration. Data sourced from BioWorld.[6]
Key Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for key in vitro experiments used to characterize BMS-986458.
BCL6 Degradation Assessment (HiBiT Assay)
The degradation of BCL6 induced by BMS-986458 was quantified using the HiBiT protein tagging system. This assay provides a sensitive and quantitative measurement of protein levels in cell lysates.
Experimental Workflow:
-
Cell Line Engineering: Non-Hodgkin's lymphoma cell lines, such as SU-DHL-4 and OCI-LY-1, are engineered to express BCL6 tagged with the 11-amino-acid HiBiT peptide.
-
Compound Treatment: The engineered cells are treated with varying concentrations of BMS-986458 for a specified duration.
-
Cell Lysis and Reagent Addition: A lytic detection reagent containing the Large BiT (LgBiT) protein and a luciferase substrate is added to the cells.
-
Luminescence Detection: In the presence of the HiBiT-tagged BCL6, the LgBiT protein binds to the HiBiT tag, forming a functional Nano-Glo® luciferase enzyme. The resulting luminescence is proportional to the amount of HiBiT-BCL6 protein remaining in the cells and is measured using a luminometer.
-
Data Analysis: The luminescence data is used to determine the EC50 and DC50 values for BCL6 degradation.
Caption: Workflow for the HiBiT-based BCL6 degradation assay.
Antiproliferative and Cell Viability Assays
To assess the functional consequences of BCL6 degradation, the antiproliferative effects of BMS-986458 are measured in various NHL cell lines.
Experimental Protocol (Example using a tetrazolium-based assay):
-
Cell Seeding: NHL cells (e.g., OCI-LY-1) are seeded in 96-well plates at a predetermined density.
-
Compound Incubation: The cells are treated with a range of BMS-986458 concentrations and incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Reagent Addition: A tetrazolium salt solution (e.g., MTT, MTS) is added to each well.
-
Colorimetric Reaction: Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader at a specific wavelength.
-
IC50 Determination: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC50 value is determined.
Upregulation of CD20 Expression
Modulated Signaling Pathways
Caption: Signaling pathways modulated by BMS-986458-induced BCL6 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. mediamedic.co [mediamedic.co]
- 3. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. mskcc.org [mskcc.org]
Preclinical Profile of BMS-986458: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for BMS-986458, a first-in-class, orally bioavailable B-cell lymphoma 6 (BCL6) ligand-directed degrader. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the mechanism of action, in vitro and in vivo activity, pharmacokinetics, and safety profile of this investigational agent.
Core Mechanism of Action
BMS-986458 is a heterobifunctional molecule designed to induce the degradation of the BCL6 protein. It simultaneously binds to the BCL6 protein and the cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[1][2] BCL6 is a transcriptional repressor that is a key driver in several types of non-Hodgkin lymphoma (NHL), making it a prime therapeutic target.[3] By degrading BCL6, BMS-986458 aims to inhibit the growth of BCL6-dependent cancer cells.[4]
In Vitro Activity
BMS-986458 has demonstrated potent and selective degradation of BCL6 in various NHL cell lines, leading to anti-proliferative effects. The data below summarizes its activity in key preclinical models.
Table 1: In Vitro Degradation and Anti-proliferative Activity of BMS-986458 in NHL Cell Lines
| Cell Line | Histological Subtype | BCL6 Degradation (DC50, nM) | BCL6 Degradation (EC50, nM) | Anti-proliferative Activity (IC50, nM) |
| OCI-LY-1 | DLBCL, ABC-like | 0.14 | 0.2 | 1.2 |
| SU-DHL-4 | DLBCL, GCB-like | - | 2 | - |
| WSU-DLCL-2 | DLBCL, GCB-like | 0.11 | - | - |
Data sourced from BioWorld.[1] DLBCL: Diffuse Large B-cell Lymphoma; ABC: Activated B-cell like; GCB: Germinal Center B-cell like.
BMS-986458 shows high selectivity for BCL6 over other proteins, including known CRBN neosubstrates like Ikaros and Aiolos (EC50 >10 µM for both).[1] Furthermore, treatment with BMS-986458 has been shown to induce apoptosis in the SU-DHL-4 cell line at concentrations ranging from 0.0001 to 0.1 µM.[1]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of BMS-986458 has been evaluated in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NHL.
Table 2: In Vivo Efficacy of BMS-986458 in NHL Xenograft Models
| Model Type | Cell Line/Tumor Type | Dosing Regimen | Outcome |
| CDX | OCI-LY-1 | 30, 60, and 120 mg/kg, once daily (q.d.), oral | Dose-dependent tumor growth suppression and BCL6 degradation.[1] |
| CDX and PDX | Relapsed/Refractory DLBCL | Once daily, oral | Deep and sustained degradation of BCL6 leading to tumor regression and significant survival benefit.[4] |
| CDX | - | BMS-986458 in combination with an anti-CD20 agent | Tumor regression and tumor-free animals (<70%) without body weight loss.[4] |
DLBCL: Diffuse Large B-cell Lymphoma; CDX: Cell line-Derived Xenograft; PDX: Patient-Derived Xenograft.
Pharmacokinetics
The pharmacokinetic profile of BMS-986458 has been characterized in multiple preclinical species, demonstrating good oral bioavailability.
Table 3: Pharmacokinetic Parameters of BMS-986458 in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (µM) | tmax (h) | AUC24 (µM·h) | Oral Bioavailability (%) |
| Mouse | 3 | Oral | 24.9 | 0.5 | 75.6 | 53 |
| Rat | 3 | Oral | 9.49 | 2.33 | 44.6 | ~100 |
| Dog | 3 | Oral | 15.1 | 2 | 72.2 | 67 |
Data sourced from BioWorld.[1]
Table 4: Intravenous Pharmacokinetic Parameters of BMS-986458
| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Vss (L/kg) | t1/2 (h) | AUC∞ (µM·h) |
| Mouse | 1 | 6.67 | 0.51 | 1.1 | 3.98 |
| Rat | 1 | 9.74 | 0.28 | 0.9 | 2.8 |
| Dog | 1 | 0.85 | 0.3 | 4.6 | 35.4 |
Data sourced from BioWorld.[1]
Safety Profile
Preclinical safety evaluations have indicated that BMS-986458 is well-tolerated. In vitro studies showed no impact on the maturation of CD34+ hematopoietic stem cell neutrophils at concentrations up to 100 nM.[1] In vivo, 28-day GLP toxicity studies in dogs demonstrated that BMS-986458 was well-tolerated and induced BCL6 degradation.[1]
Experimental Protocols
In Vitro BCL6 Degradation and Anti-proliferative Assays
-
Cell Lines and Culture: NHL cell lines (e.g., OCI-LY-1, SU-DHL-4, WSU-DLCL-2) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with a serial dilution of BMS-986458 for a specified period.
-
BCL6 Degradation Quantification (HiBiT Assay):
-
A HiBiT tag is inserted into the endogenous BCL6 locus using CRISPR/Cas9.
-
Following treatment with BMS-986458, the cells are lysed.
-
A detection reagent containing LgBiT protein and a substrate is added.
-
The resulting luminescence, which is proportional to the amount of remaining HiBiT-tagged BCL6, is measured using a luminometer.
-
DC50 and EC50 values are calculated from the dose-response curves.
-
-
Anti-proliferative Activity (Cell Viability Assay):
-
Cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo®).
-
IC50 values are determined from the dose-response curves.
-
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or NSG) are used.
-
Tumor Implantation: NHL cells (e.g., OCI-LY-1) are implanted subcutaneously into the flanks of the mice. For PDX models, patient-derived tumor tissue is implanted.
-
Compound Administration: Once tumors reach a specified size, mice are randomized into vehicle and treatment groups. BMS-986458 is administered orally at various doses and schedules (e.g., once daily).
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot to confirm BCL6 degradation).
-
Survival is monitored in some studies.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of BMS-986458
References
BMS-986458 for Non-Hodgkin Lymphoma Research: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of BMS-986458, a first-in-class, orally bioavailable B-cell lymphoma 6 (BCL6) ligand-directed degrader, for researchers, scientists, and drug development professionals. The document details its mechanism of action, summarizes key quantitative data, and provides representative experimental protocols and visualizations to facilitate further research in non-Hodgkin lymphoma (NHL).
Core Concepts: Targeting BCL6 with a Novel Degrader
BMS-986458 is an investigational heterobifunctional molecule designed to selectively induce the degradation of the BCL6 protein, a critical oncogenic driver in many B-cell malignancies.[1] Unlike traditional inhibitors that block a protein's function, BMS-986458 eliminates the BCL6 protein entirely.
Mechanism of Action
BMS-986458 functions by hijacking the cell's natural protein disposal system. It simultaneously binds to the BCL6 protein and the cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.[2] This proximity, induced by BMS-986458, allows the E3 ligase to tag BCL6 with ubiquitin molecules. This ubiquitination marks BCL6 for recognition and subsequent degradation by the proteasome.[2] The elimination of BCL6 relieves its transcriptional repression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in lymphoma cells.[3]
Quantitative Data Summary
The following tables summarize the key preclinical and clinical data available for BMS-986458 in the context of non-Hodgkin lymphoma.
Preclinical Efficacy of BMS-986458
| Model Type | Key Findings |
| NHL Cell Lines | Demonstrated broad anti-tumor effects in 80% of BCL6-expressing cell lines.[3] |
| Patient-Derived Xenograft (PDX) Models | Resulted in deep and sustained degradation of BCL6, leading to tumor regression and a significant survival benefit.[3] |
| Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines | Showed a significant enhancement of CD20 transcription and surface expression, with up to a 20-fold increase within 72 hours.[3][4] |
| In Vivo Combination Studies | The combination of BMS-986458 with an anti-CD20 agent led to tumor regression, with under 70% of animals remaining tumor-free.[3] |
Clinical Efficacy from Dose-Escalation Study (Abstract #480)
| Patient Population (Relapsed/Refractory) | Overall Response Rate (ORR) | Complete Response Rate (CRR) |
| Overall Non-Hodgkin Lymphoma | 65% | 21% |
| Diffuse Large B-cell Lymphoma (DLBCL) | 54% | 7% |
| Follicular Lymphoma (FL) | 80% | 40% |
Data from a dose-escalation study in heavily pre-treated patients with relapsed or refractory NHL.[5][6]
Safety and Tolerability Profile
Initial clinical findings from a study involving 31 heavily pre-treated patients indicate that BMS-986458 is well-tolerated.[2]
| Treatment-Related Adverse Event (TRAE) | Grade | Frequency |
| Arthralgia (Joint Pain) | Grade 1/2 | 19.4% |
| Fatigue | Grade 1/2 | 16.1% |
Notably, no treatment-related discontinuations or high-grade (≥3) cytopenias were observed in this early study.[2]
Visualizing the Core Mechanisms and Workflow
The following diagrams illustrate the signaling pathway of BMS-986458 and the typical research workflow from preclinical discovery to clinical trials.
Signaling Pathway of BMS-986458 Action
Caption: BMS-986458 induces the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of BCL6 and subsequent anti-tumor effects.
Preclinical to Clinical Research Workflow
Caption: A streamlined workflow illustrating the progression of BMS-986458 from initial discovery to late-stage clinical evaluation.
Experimental Protocols
The following sections provide representative methodologies for key experiments cited in BMS-986458 research. These are intended as a guide and may require optimization for specific laboratory conditions.
In Vitro BCL6 Degradation Assay by Western Blot
Objective: To quantify the dose- and time-dependent degradation of BCL6 protein in NHL cell lines following treatment with BMS-986458.
Materials:
-
Cell Lines: BCL6-positive NHL cell lines (e.g., SU-DHL-4, OCI-Ly1).
-
Reagents: BMS-986458 (stock solution in DMSO), complete culture medium, RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit, primary antibodies (anti-BCL6, e.g., clone PG-B6p; anti-GAPDH or β-actin as loading control), HRP-conjugated secondary antibodies, ECL substrate.
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with a concentration range of BMS-986458 (e.g., 0.1 nM to 1 µM) for various time points (e.g., 2, 6, 24 hours). Include a vehicle-only (DMSO) control.
-
Protein Extraction: Harvest and lyse cells in RIPA buffer. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BCL6 and a loading control overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Perform densitometric analysis to quantify BCL6 protein levels relative to the loading control. Calculate the DC₅₀ (concentration at which 50% of the protein is degraded).
In Vivo Xenograft Model Efficacy Study
Objective: To assess the anti-tumor activity and tolerability of orally administered BMS-986458 in a lymphoma xenograft model.
Materials:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Tumor Models: NHL cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models.
-
Drug Formulation: BMS-986458 formulated for oral gavage.
-
Equipment: Calipers, animal balance.
Procedure:
-
Tumor Implantation: Subcutaneously implant NHL cells or tumor fragments into the flanks of the mice.
-
Monitoring and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer BMS-986458 or vehicle control orally, once daily, according to the study design.
-
Efficacy and Tolerability Assessment: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., BCL6 levels). Analyze tumor growth inhibition and survival data.
Transcriptomic Analysis by RNA-Sequencing
Objective: To identify the global gene expression changes modulated by BMS-986458-induced BCL6 degradation.
Materials:
-
Samples: NHL cells treated with BMS-986458 or vehicle control.
-
Kits: RNA extraction kit, RNA-Seq library preparation kit.
-
Equipment: Bioanalyzer, next-generation sequencer.
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells. Assess RNA quality and integrity using a Bioanalyzer.
-
Library Preparation: Prepare RNA-Seq libraries from high-quality RNA samples according to the manufacturer's protocol.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Bioinformatic Analysis:
-
Perform quality control and align sequencing reads to the reference genome.
-
Conduct differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment.
-
Perform pathway and gene set enrichment analyses to understand the biological processes affected by BCL6 degradation.
-
References
- 1. Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 | MarketScreener [marketscreener.com]
- 2. mediamedic.co [mediamedic.co]
- 3. researchgate.net [researchgate.net]
- 4. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 5. Bristol Myers Squibb - Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 [news.bms.com]
- 6. Bristol Myers Squibb advances lymphoma research with new targeted protein degradation and cell therapy data at ASH 2025 [pharmabiz.com]
The Role of BCL6 in B-Cell Malignancies: A Technical Guide
Executive Summary: B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs), the site of B-cell affinity maturation.[1][2][3] Its role involves orchestrating a complex transcriptional network that permits massive clonal expansion and somatic hypermutation while suppressing premature differentiation and DNA damage responses.[2] The very mechanisms that are critical for a normal humoral immune response are frequently hijacked in lymphomagenesis. Deregulation of BCL6 activity, primarily through genetic alterations such as chromosomal translocations and mutations, leads to its sustained expression.[4][5] This constitutive activity is a key driver in the pathogenesis of many B-cell lymphomas that originate from GC B-cells, including Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[2] By maintaining a state of proliferation and blocking terminal differentiation, BCL6 acts as a potent oncogene.[6] Consequently, BCL6 has emerged as a high-priority therapeutic target, with several strategies, including small molecule inhibitors and peptidomimetics, under development to counteract its oncogenic functions in B-cell malignancies.[7]
BCL6 in Normal Germinal Center Physiology
The BCL6 protein is a sequence-specific transcriptional repressor that is indispensable for the germinal center (GC) reaction, a critical process for generating high-affinity antibodies.[3][8] BCL6 is highly expressed in GC B-cells, where it serves as a master regulator.[2][9] Its primary functions in this context are multifaceted:
-
Promotion of Proliferation: BCL6 represses cell cycle checkpoint genes like CDKN1A (p21), allowing for the rapid proliferation of B-cells necessary for clonal expansion.[3][10]
-
Tolerance of DNA Damage: The processes of somatic hypermutation and class-switch recombination inherently cause DNA breaks. BCL6 facilitates tolerance to this physiological DNA damage by suppressing key sensors and effectors of the DNA damage response pathway, such as ATR and TP53 (p53).[3][10][11]
-
Inhibition of Terminal Differentiation: BCL6 prevents GC B-cells from prematurely differentiating into plasma cells or memory B-cells by repressing key differentiation factors, most notably PRDM1 (Blimp-1).[7][10][11] Downregulation of BCL6 is a prerequisite for a B-cell to exit the germinal center.[9][11]
-
Modulation of Signaling Pathways: It attenuates signaling pathways, including those downstream of the B-cell receptor (BCR) and CD40, to maintain the GC phenotype.[12]
The expression of BCL6 is tightly regulated. In normal GC B-cells, signaling through the CD40 receptor induces the transcription factor IRF4, which in turn directly represses BCL6 transcription, providing a mechanism to terminate the GC reaction.[12]
Molecular Mechanism of BCL6-Mediated Repression
BCL6 exerts its function as a transcriptional repressor through its distinct structural domains. The protein contains an N-terminal BTB/POZ domain and a C-terminal domain with six C2H2-type zinc fingers that are responsible for binding to a specific DNA consensus sequence.[2][13]
The repressive activity is primarily mediated by two domains:
-
BTB/POZ Domain: This domain mediates homodimerization and forms a lateral groove that serves as a binding site for various corepressor proteins.[2] BCL6 recruits several corepressor complexes, including SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors), N-CoR (Nuclear receptor Corepressor), and BCoR (BCL6-interacting Corepressor).[14][15][16] The binding of these corepressors is mutually exclusive.[15][16]
-
Second Repression Domain (RD2): A central region of the protein also possesses autonomous repressor activity.[2]
These corepressor complexes subsequently recruit histone deacetylases (HDACs), which remove acetyl groups from histone tails, leading to chromatin condensation and transcriptional silencing of target genes.[15]
References
- 1. [PDF] Mechanisms of action of BCL6 during germinal center B cell development | Semantic Scholar [semanticscholar.org]
- 2. Breaking bad in the germinal center: how deregulation of BCL6 contributes to lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B Cell Lymphoma 6 (BCL6): A Conserved Regulator of Immunity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and pathogenetic role of BCL6 deregulation in diffuse large B-cell lymphomas — clinical and therapeutic implications | Prusisz | Hematology in Clinical Practice [journals.viamedica.pl]
- 5. researchgate.net [researchgate.net]
- 6. The expanding role of the BCL6 oncoprotein as a cancer therapeutic target [cancer.fr]
- 7. BCL6 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Epigenetic Programing of B-Cell Lymphoma by BCL6 and Its Genetic Deregulation [frontiersin.org]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic targeting of the BCL6 oncogene for diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. BCoR, a novel corepressor involved in BCL-6 repression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to PROTAC Technology for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality that enables the targeted degradation of specific proteins of interest (POIs) within the cell.[1] Unlike traditional small molecule inhibitors that block the function of a protein, PROTACs act as a catalytic bridge to hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate the entire target protein.[2][3] This approach offers several key advantages, including the ability to target proteins previously considered "undruggable," overcome resistance mechanisms associated with traditional inhibitors, and achieve a more profound and sustained pharmacological effect.[4]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] By simultaneously binding to both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[4][5] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[2][3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[5]
Mechanism of Action
The mechanism of PROTAC-mediated protein degradation can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule first binds to both the protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a POI-PROTAC-E3 ligase ternary complex.[4][5]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the POI.[2][3]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides.[2][3]
-
PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another cycle of degradation. This catalytic nature allows for substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.[5]
Quantitative Data on PROTAC Performance
The efficacy of PROTACs is typically evaluated using several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for several well-characterized PROTACs.
Preclinical Data of Representative PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| MZ1 | BRD4 | VHL | HeLa | ~10-100 | >90 | [6] |
| ARV-825 | BRD4 | CRBN | Diffuse Large B-cell Lymphoma | <10 | >80 | [7] |
| dBET1 | BRD4 | CRBN | MV-4-11 | Not Specified | >80 | [8] |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [9] |
| IR-2 | BTK | CRBN | Mino | Not Specified | >90 | [9] |
| RC-3 | BTK | CRBN | Mino | Not Specified | >90 | [9] |
| Compound 9 | IRAK4 | VHL | PBMCs | ~50% degradation at 3 µM | Not Specified | [10] |
| Pan-KRAS Degrader | KRAS G12D | VHL | AGS | 7.49 | 95 | [11] |
Clinical Trial Data of Investigational PROTACs
| PROTAC | Target | Indication | Phase | Key Findings | Reference(s) |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 2 | 46% of patients with AR T878A/S and/or H875Y mutations had a PSA decline of ≥50%. | [10][12] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | ER+/HER2- Breast Cancer | Phase 3 | Clinical benefit rate of 38% in all patients and 51.2% in patients with ESR1 mutant tumors. Average ER degradation of 64% (max 89%). | [3][4][5][13] |
| NX-2127 | Bruton's Tyrosine Kinase (BTK) | Hematologic Malignancies | Phase 1 | BTK degradation exceeded 80% and 90% in the 100mg and 200mg dose groups, respectively. | [5] |
| NX-5948 | Bruton's Tyrosine Kinase (BTK) | Hematologic Malignancies and Autoimmune Diseases | Phase 1 | Significant reduction of BTK protein levels in tumor cells. | [5] |
| BGB-16673 | Bruton's Tyrosine Kinase (BTK) | Chronic Lymphocytic Leukemia (CLL) | Phase 3 | First BTK-targeting PROTAC to enter Phase 3 trials. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PROTAC molecules.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of binary and ternary complex formation.
Materials:
-
Purified target protein, E3 ligase, and PROTAC
-
SPR instrument and sensor chips (e.g., CM5, SA)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for covalent coupling) or biotinylated proteins (for streptavidin capture)
Protocol:
-
Immobilization: Immobilize the E3 ligase or target protein onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD) between the PROTAC and the immobilized protein.
-
Inject a series of concentrations of the soluble protein (target or E3 ligase) over a surface with the PROTAC captured (if applicable) or in solution with the PROTAC to measure the other binary interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of concentrations of the soluble protein (e.g., target protein).
-
For each concentration of the soluble protein, prepare a series of concentrations of the PROTAC.
-
Inject the mixtures of PROTAC and soluble protein over the immobilized protein surface.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD, stoichiometry) of binary and ternary complex formation.
Materials:
-
Purified target protein, E3 ligase, and PROTAC
-
ITC instrument
-
Matched buffer for all components
Protocol:
-
Sample Preparation: Prepare the protein and PROTAC solutions in identical, degassed buffer. The concentration of the molecule in the syringe should be 10-20 times higher than the molecule in the cell.
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binary binding thermodynamics.
-
Titrate the PROTAC into the E3 ligase solution to determine the other binary interaction.
-
-
Ternary Titration:
-
Saturate the E3 ligase with the target protein (or vice versa) in the ITC cell.
-
Titrate the PROTAC into the pre-formed binary complex.
-
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to obtain the thermodynamic parameters. Calculate the cooperativity from the binding affinities.
NanoBRET™ Assay for Live-Cell Ternary Complex Formation
Objective: To measure the formation of the ternary complex in living cells.
Materials:
-
Cells co-transfected with NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with appropriate filters
Protocol:
-
Cell Preparation: Co-transfect cells with the expression vectors for the NanoLuc®-target protein and HaloTag®-E3 ligase fusions.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.
HiBiT Assay for Live-Cell Protein Degradation
Objective: To kinetically monitor the degradation of an endogenous target protein in living cells.
Materials:
-
CRISPR/Cas9-engineered cell line with a HiBiT tag knocked into the endogenous locus of the target protein
-
LgBiT protein (or cells stably expressing LgBiT)
-
Nano-Glo® Live Cell Assay System
-
PROTAC of interest
-
Luminometer
Protocol:
-
Cell Plating: Plate the HiBiT-tagged cells in a white, opaque 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Luminescence Measurement: Add the Nano-Glo® substrate and LgBiT protein to the cells and measure the luminescence at various time points.
-
Data Analysis: Normalize the luminescence signal to the vehicle control at each time point to determine the percentage of protein remaining. Plot the percentage of remaining protein versus the PROTAC concentration to calculate the DC50 and Dmax.
Cell Viability Assay (e.g., CCK-8)
Objective: To assess the cytotoxicity of the PROTAC on cells.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Signaling Pathways and Downstream Effects
The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways, leading to the desired therapeutic outcome. Below are examples of signaling pathways affected by the degradation of key cancer targets.
BRD4 Degradation and c-Myc Pathway
BRD4 is an epigenetic reader protein that plays a crucial role in the transcription of oncogenes, most notably c-Myc.[9] Degradation of BRD4 by PROTACs leads to the downregulation of c-Myc expression, which in turn inhibits cell proliferation and induces apoptosis in various cancers.[14]
Androgen Receptor (AR) Degradation in Prostate Cancer
The androgen receptor (AR) is a key driver of prostate cancer growth and survival.[15] PROTAC-mediated degradation of AR can overcome resistance to traditional AR antagonists and lead to tumor regression.[16]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. 76. PROTAC-Mediated Degradation of Brutonâs Tyrosine Kinase Is Inhibited by Covalent Binding [burleylabs.co.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
BMS-986458: A Technical Guide to a First-in-Class BCL6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986458 is a pioneering, orally bioavailable small molecule that represents a significant advancement in the field of targeted protein degradation. Developed by Bristol Myers Squibb, this first-in-class B-cell lymphoma 6 (BCL6) degrader is currently under clinical investigation for the treatment of relapsed/refractory non-Hodgkin's lymphoma (NHL).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental data related to BMS-986458.
Chemical Structure and Properties
BMS-986458 is a heterobifunctional degrader, meticulously designed to simultaneously bind to both the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN). This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of BCL6.[2]
| Property | Value | Reference |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-(((R)-1-(4-((5-chloro-4-((1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)amino)pyrimidin-2-yl)amino)piperidin-3-yl)methyl)amino)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-5-carboxamide | Patent WO2023212147A1 |
| CAS Number | 3005272-36-3 | [3] |
| Molecular Formula | C32H34ClN9O5S | Patent WO2023212147A1 |
| Molecular Weight | 712.2 g/mol | Patent WO2023212147A1 |
| SMILES | C[C@@H]1CN(CC[C@H]1NC2=CC=C3C(N(N=C3C4CCC(NC4=O)=O)C)=C2)C5=NC=C(C(NC6=CC7=C(N(C(C7)=O)C)C=C6)=N5)Cl | [4] |
Physicochemical Properties
| Property | Value | Reference |
| Solubility | Fasted State Simulated Intestinal Fluid: 10 µg/mLFed State Simulated Intestinal Fluid: 200 µg/mL | [5] |
| Permeability (Papp A to B) | 14.3 x 10-6 cm/s (MDCK cells) | [5] |
Pharmacological Properties
BMS-986458 is a potent and highly selective degrader of the BCL6 oncoprotein. Its mechanism of action involves hijacking the cell's natural protein disposal system to eliminate BCL6, a key transcriptional repressor implicated in the pathogenesis of various B-cell malignancies.
Mechanism of Action
BMS-986458 functions as a molecular glue, forming a ternary complex between the BCL6 protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the polyubiquitination of BCL6, marking it for degradation by the 26S proteasome. The degradation of BCL6 leads to the reactivation of tumor suppressor genes and apoptosis in BCL6-dependent cancer cells.[2]
Caption: Signaling pathway of BMS-986458-induced BCL6 degradation.
Preclinical Pharmacology
In Vitro Activity
BMS-986458 has demonstrated potent and selective degradation of BCL6 in various diffuse large B-cell lymphoma (DLBCL) cell lines.
| Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| OCI-Ly1 | 0.14 | 1.2 | [5] |
| WSU-DLCL2 | 0.11 | Not Reported | [5] |
| SU-DHL-4 | EC50 = 2 nM (Degradation) | Not Reported | [5] |
In Vivo Activity
In preclinical xenograft models of DLBCL, orally administered BMS-986458 led to dose-dependent tumor growth inhibition and regression.
| Animal Model | Dosing | Outcome | Reference |
| OCI-Ly1 Xenograft (Mouse) | 30, 60, 120 mg/kg, once daily (oral) | Dose-dependent tumor growth suppression and BCL6 degradation | [5] |
Pharmacokinetics
Pharmacokinetic studies in multiple species have shown that BMS-986458 is orally bioavailable.
| Species | Dose (mg/kg) | Route | Bioavailability (%) | t1/2 (h) | Cmax (µM) | AUC (µM·h) |
| Mouse | 1 | IV | - | 1.1 | - | 3.98 |
| 3 | Oral | 53 | - | 24.9 | 75.6 | |
| Rat | 1 | IV | - | 0.9 | - | 2.8 |
| 3 | Oral | ~100 | - | 9.49 | 44.6 | |
| Dog | 1 | IV | - | 4.6 | - | 35.4 |
| 3 | Oral | 67 | - | 15.1 | 72.2 | |
| Data from reference[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments involving BMS-986458, primarily based on information disclosed in patent WO2023212147A1 and other public domain sources.
BCL6 Degradation Assay (Western Blot)
This protocol describes a typical Western blot procedure to assess the in vitro degradation of BCL6 in cancer cell lines following treatment with BMS-986458.
Caption: A representative workflow for a Western blot-based BCL6 degradation assay.
Materials:
-
DLBCL cell lines (e.g., OCI-Ly1, WSU-DLCL2, SU-DHL-4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BMS-986458 stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCL6, anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed DLBCL cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of BMS-986458 or vehicle (DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize BCL6 levels to the loading control.
DLBCL Xenograft Model
This protocol outlines the establishment and use of a subcutaneous DLBCL xenograft model to evaluate the in vivo efficacy of BMS-986458.
Materials:
-
DLBCL cell line (e.g., OCI-Ly1)
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Matrigel
-
BMS-986458 formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Harvest OCI-Ly1 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer BMS-986458 or vehicle daily by oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of BCL6 levels by Western blot or immunohistochemistry).
Cereblon Binding Assay (HTRF)
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method to assess the binding affinity of compounds to Cereblon.
Principle: This is a competitive binding assay where a fluorescently labeled ligand (tracer) for Cereblon competes with the test compound (BMS-986458). The binding of the tracer to a tagged Cereblon protein, which is in proximity to a FRET donor-labeled antibody, generates a FRET signal. The test compound displaces the tracer, leading to a decrease in the FRET signal, which is proportional to its binding affinity.
General Procedure:
-
Dispense the test compound (BMS-986458) at various concentrations into a low-volume 384-well plate.
-
Add a solution containing a GST- or His-tagged Cereblon protein.
-
Add a pre-mixed solution of a fluorescently labeled Cereblon ligand (e.g., thalidomide-red) and a Europium-labeled anti-tag antibody (anti-GST or anti-His).
-
Incubate the plate at room temperature for a specified period (e.g., 1-3 hours).
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio and determine the IC50 value for BMS-986458.
Conclusion
BMS-986458 is a promising, first-in-class BCL6 degrader with a well-defined mechanism of action and compelling preclinical data. Its potent and selective degradation of BCL6 translates to significant anti-tumor activity in lymphoma models. The ongoing clinical trials will be crucial in determining its safety and efficacy in patients with relapsed/refractory non-Hodgkin's lymphoma. The information and protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation and oncology.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. researchgate.net [researchgate.net]
- 3. BMS-986458 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
The Dawn of a New Therapeutic Era: A Technical Guide to Early-Stage BCL6 Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, has emerged as a critical therapeutic target in oncology and immunology.[1][2] As a key regulator of the germinal center reaction, BCL6 is essential for B-cell development and antibody affinity maturation.[3] However, its dysregulation is a hallmark of several cancers, particularly B-cell lymphomas, where it drives unchecked cell proliferation and survival.[1] This guide provides an in-depth technical overview of the early-stage research and development of BCL6 inhibitors, a promising class of therapeutic agents designed to counteract the pathological effects of BCL6. We will delve into the core mechanisms of BCL6, the diverse strategies for its inhibition, detailed experimental protocols for compound evaluation, and a summary of key quantitative data from seminal studies.
The BCL6 Signaling Pathway: A Prime Target for Intervention
BCL6 exerts its transcriptional repression by forming a homodimer via its BTB domain and recruiting co-repressor complexes, such as SMRT and NCOR, to a specific lateral groove.[1][4] This action silences genes involved in crucial cellular processes, including cell cycle control, apoptosis, and DNA damage response, thereby promoting lymphomagenesis.[1][2] The unique nature of the BCL6 BTB domain's lateral groove presents an attractive target for therapeutic intervention.[4]
Caption: BCL6 signaling pathway and points of therapeutic intervention.
Strategies for BCL6 Inhibition
The quest for effective BCL6 inhibitors has led to the exploration of several distinct therapeutic modalities:
-
Small Molecule Inhibitors: These compounds are designed to directly bind to the BTB domain of BCL6, thereby preventing the recruitment of co-repressor proteins.[1] This disruption of the protein-protein interaction (PPI) reactivates the expression of BCL6 target genes, leading to cell cycle arrest and apoptosis in cancer cells.[1]
-
Peptide Inhibitors: These are synthetic peptides derived from the BCL6-binding domain of co-repressors like SMRT.[5] While potent, their development is often challenged by issues of stability and cell permeability. To overcome these limitations, retro-inverso peptides, which are composed of D-amino acids in reversed sequence, have been developed to enhance stability and potency.[5]
-
Proteolysis-Targeting Chimeras (PROTACs) and Degraders: This innovative approach utilizes the cell's own protein disposal machinery to eliminate BCL6.[6] PROTACs are bifunctional molecules that simultaneously bind to BCL6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BCL6 by the proteasome.[6] Some small molecules have also been discovered to induce BCL6 degradation through a "molecular glue" mechanism.
Experimental Protocols for BCL6 Inhibitor Evaluation
A multi-faceted approach is essential for the discovery and characterization of novel BCL6 inhibitors. The following is a comprehensive workflow of key experiments:
Caption: A typical experimental workflow for the discovery and development of BCL6 inhibitors.
Biochemical Assays
1. Time-Resolved Fluorescence Energy Transfer (TR-FRET)
-
Principle: This assay measures the proximity between a donor and an acceptor fluorophore. In the context of BCL6, a lanthanide-labeled anti-tag antibody (donor) binds to a tagged BCL6 protein, and a fluorescently labeled co-repressor peptide (acceptor) binds to BCL6. Inhibition of this interaction by a compound disrupts FRET.[7][8][9][10][11]
-
Protocol Outline:
-
Reagents: Tagged BCL6 protein, fluorescently labeled co-repressor peptide (e.g., from SMRT or BCOR), lanthanide-labeled anti-tag antibody, assay buffer.
-
Dispense BCL6 protein and the labeled peptide into a microplate.
-
Add test compounds at varying concentrations.
-
Add the anti-tag antibody.
-
Incubate to allow binding to reach equilibrium.
-
Read the plate on a TR-FRET enabled reader, measuring emission at both the donor and acceptor wavelengths after a time delay.
-
Calculate the TR-FRET ratio and determine IC50 values.
-
2. Fluorescence Polarization (FP) High-Throughput Screening (HTS)
-
Principle: This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled peptide derived from a BCL6 co-repressor tumbles rapidly in solution, resulting in low polarization. When bound to the larger BCL6 protein, its rotation slows, and polarization increases. Inhibitors that disrupt this interaction cause a decrease in polarization.[12]
-
Protocol Outline:
-
Reagents: BCL6 protein, fluorescently labeled co-repressor peptide, assay buffer.
-
Dispense the fluorescent peptide into a microplate.
-
Add test compounds.
-
Add BCL6 protein to initiate the binding reaction.
-
Incubate to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with polarizing filters.
-
Identify hits as compounds that significantly decrease the polarization signal.
-
3. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures the binding kinetics and affinity of an inhibitor to its target in real-time. BCL6 is immobilized on a sensor chip, and a solution containing the inhibitor is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.[13][14][15]
-
Protocol Outline:
-
Immobilize BCL6 protein onto a sensor chip.
-
Prepare a dilution series of the test compound in a suitable running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Cellular Assays
1. NanoBRET™ Target Engagement Assay
-
Principle: This assay quantifies compound binding to a target protein within intact cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BCL6 and a cell-permeable fluorescent tracer that binds to BCL6. A test compound that binds to BCL6 will compete with the tracer, resulting in a decrease in the BRET signal.[3][16][17]
-
Protocol Outline:
-
Transfect cells (e.g., HEK293T) with a vector encoding a NanoLuc®-BCL6 fusion protein.
-
Plate the transfected cells in a white, opaque microplate.
-
Add the NanoBRET™ tracer and the test compound at various concentrations.
-
Incubate to allow for cell entry and binding equilibrium.
-
Add the NanoBRET™ substrate.
-
Measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio and determine the cellular IC50 values.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. When a compound binds to BCL6, it can increase the protein's stability, leading to a higher melting temperature.[4][18][19][20][21]
-
Protocol Outline:
-
Treat cells with the test compound or vehicle.
-
Heat the cell suspension or lysate across a range of temperatures.
-
Cool the samples and lyse the cells (if not already lysed).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detect the amount of soluble BCL6 in the supernatant by Western blot or other protein detection methods.
-
Plot the amount of soluble BCL6 as a function of temperature to generate a melting curve and determine the shift in melting temperature induced by the compound.
-
3. Luciferase Reporter Assay for Transcriptional Repression
-
Principle: This assay measures the ability of a BCL6 inhibitor to de-repress a target gene. A reporter construct is created where the luciferase gene is under the control of a promoter known to be repressed by BCL6. In the presence of active BCL6, luciferase expression is low. An effective inhibitor will block BCL6 activity, leading to an increase in luciferase expression and a measurable light signal.[5]
-
Protocol Outline:
-
Co-transfect cells (e.g., 293T) with a BCL6 expression vector and a luciferase reporter vector containing a BCL6-responsive promoter. A control vector (e.g., Renilla luciferase) is also co-transfected for normalization.
-
Treat the transfected cells with the BCL6 inhibitor.
-
Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
4. Chromatin Immunoprecipitation (ChIP)
-
Principle: ChIP is used to determine if a BCL6 inhibitor can disrupt the binding of BCL6 or its co-repressors to the promoter regions of its target genes in a cellular context.[22][23][24][25][26]
-
Protocol Outline:
-
Treat cells with the BCL6 inhibitor.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitate the BCL6-DNA complexes using an antibody specific to BCL6 or a co-repressor.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Quantify the amount of specific target gene promoter DNA using quantitative PCR (qPCR). A decrease in the amount of precipitated target DNA in inhibitor-treated cells indicates disruption of BCL6 complex binding.
-
In Vivo Efficacy Models
1. Xenograft Models
-
Principle: To evaluate the in vivo anti-tumor efficacy of a BCL6 inhibitor, human lymphoma cell lines are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.[2][27][28][29]
-
Protocol Outline:
-
Inject a suspension of a BCL6-dependent lymphoma cell line (e.g., OCI-Ly1, SU-DHL-4) subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the BCL6 inhibitor and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Quantitative Data Summary
The following tables summarize key quantitative data for representative early-stage BCL6 inhibitors from the literature.
Table 1: Small Molecule BCL6 Inhibitors
| Compound | Assay Type | Cell Line/System | IC50/KD | Reference |
| FX1 | Reporter Assay | - | 35 µM | [30] |
| Compound 17 | TR-FRET | Biochemical | 0.48 µM | [4] |
| Compound 17 | M2H Assay | Cellular | 8.6 µM | [4] |
| CCT374705 | Proliferation | In vitro | < 20 nM | [12] |
| WK692 | HTRF | Biochemical | - | [31] |
| WK692 | SPR | Biochemical | 0.324 µmol/L | [31] |
Table 2: BCL6 Degraders and PROTACs
| Compound | Assay Type | Cell Line | DC50/EC50 | Reference |
| CCT369260 (1) | Immunofluorescence | SU-DHL-4 | - | [3] |
| CCT369260 (1) | MSD Assay | OCI-Ly1, Karpas 422 | Comparable to IF | [3] |
| BCL6-760 | HiBiT Assay | SUDHL-4, OCI-LY-1 | 5.8 nM | [23] |
| Unnamed | BCL6 Degradation | In vitro | 4.5 nM | [23] |
| PROTAC-15 | Degradation | In vitro | Incomplete | [30] |
| DZ-837 | Degradation | DLBCL cell lines | ~600 nM | [26] |
Table 3: Peptide-Based BCL6 Inhibitors
| Compound | Assay Type | System | IC50/KD | Reference |
| RI-BPI | - | DLBCL cells | Potent | [5] |
| F1324 | SPR | Biochemical | 0.57 nM | [32] |
| F1324 | ELISA | Cell-free | 1 nM | [32] |
Conclusion
The development of BCL6 inhibitors represents a highly promising avenue for the treatment of B-cell lymphomas and potentially other malignancies. The diverse array of inhibitory mechanisms, from direct PPI blockage to targeted protein degradation, offers multiple strategies to counteract the oncogenic effects of BCL6. The comprehensive suite of biochemical, cellular, and in vivo assays detailed in this guide provides a robust framework for the identification, characterization, and optimization of novel BCL6-targeted therapeutics. As research in this field continues to advance, the translation of these early-stage discoveries into clinically effective treatments holds the potential to significantly improve patient outcomes.
References
- 1. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 3. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCL6 suppression of BCL2 via Miz1 and its disruption in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 7. columbiabiosciences.com [columbiabiosciences.com]
- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. bioclone.net [bioclone.net]
- 11. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. faculty.washington.edu [faculty.washington.edu]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. med.uio.no [med.uio.no]
- 23. biorxiv.org [biorxiv.org]
- 24. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 26. protocols.io [protocols.io]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. BCL6 PROTAC 15 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 31. researchgate.net [researchgate.net]
- 32. Discovery of high-affinity BCL6-binding peptide and its structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of BMS-986458: A Technical Guide to a Novel BCL6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
BMS-986458 functions as a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule that simultaneously binds to the BCL6 protein and the E3 ubiquitin ligase substrate receptor, cereblon (CRBN).[5] This binding induces the formation of a ternary complex, which brings BCL6 in close proximity to the E3 ligase machinery.[5] This proximity-induced interaction leads to the polyubiquitination of BCL6, marking it for degradation by the 26S proteasome. The subsequent degradation of BCL6 leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle control, apoptosis, and differentiation.[3][6] A significant downstream effect of BCL6 degradation by BMS-986458 is the upregulation of CD20 expression on the surface of lymphoma cells, providing a strong rationale for combination therapies with anti-CD20 monoclonal antibodies like rituximab.[6]
Caption: Mechanism of action of BMS-986458.
Quantitative Pharmacodynamic Data
In Vitro Studies
BMS-986458 has demonstrated potent and selective degradation of BCL6 in various non-Hodgkin's lymphoma (NHL) cell lines, leading to antiproliferative effects and apoptosis.
| Parameter | Cell Line | Value | Reference |
| DC50 (BCL6 Degradation) | WSU-DLCL-2 | 0.11 nM | [1] |
| OCI-LY-1 | 0.14 nM | [1] | |
| EC50 (BCL6 Degradation) | SU-DHL-4 | 2 nM | [1] |
| OCI-LY-1 | 0.2 nM | [1] | |
| IC50 (Antiproliferative Activity) | OCI-LY-1 | 1.2 nM | [1] |
| Apoptosis Induction | SU-DHL-4 | 0.0001 - 0.1 µM | [1] |
| CD20 Expression | DLBCL Cell Lines | >20-fold increase within 72h | [6] |
In Vivo Studies
Preclinical studies in xenograft models have shown significant anti-tumor activity of BMS-986458.
| Model Type | Cell Line | Dosing Regimen | Outcome | Reference |
| Cell-Derived Xenograft (CDX) | OCI-LY-1 | 30, 60, 120 mg/kg q.d. (oral) | Dose-dependent tumor growth suppression | [1] |
| CDX and Patient-Derived Xenograft (PDX) | Not Specified | In combination with anti-CD20 agent | Tumor regression and <70% tumor-free animals | [6] |
Clinical Studies
Preliminary results from the Phase 1/2 clinical trial (NCT06090539) in patients with relapsed/refractory (R/R) non-Hodgkin's lymphoma have shown promising efficacy.
| Indication | Objective Response Rate (ORR) | Complete Response Rate (CRR) | Reference |
| R/R DLBCL | 54% | 7% | [7] |
| R/R FL | 80% | 40% | [7] |
| Overall (DLBCL & FL) | 65% | 21% | [7] |
Experimental Protocols
BCL6 Degradation Assessment by Western Blot
This protocol outlines the general steps for assessing the degradation of BCL6 in cell lines treated with BMS-986458.
Caption: General workflow for Western blot analysis.
-
Cell Culture and Treatment:
-
Culture NHL cell lines (e.g., WSU-DLCL-2, OCI-LY-1, SU-DHL-4) in appropriate media and conditions.
-
Treat cells with varying concentrations of BMS-986458 or vehicle control (DMSO) for the desired time points.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCL6 overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used on the same blot.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BCL6 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BCL6 degradation relative to the vehicle-treated control.
-
CD20 Expression Analysis by Flow Cytometry
This protocol describes the general steps to quantify CD20 surface expression on lymphoma cells following treatment with BMS-986458.
Caption: General workflow for flow cytometry analysis.
-
Cell Preparation and Treatment:
-
Culture DLBCL cell lines as previously described.
-
Treat cells with BMS-986458 or vehicle control for 72 hours.[6]
-
-
Antibody Staining:
-
Harvest and wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer and add a fluorescently-conjugated anti-CD20 antibody (e.g., PE-conjugated anti-CD20).
-
Incubate the cells with the antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of CD20 staining.
-
Compare the MFI of BMS-986458-treated cells to that of vehicle-treated cells to quantify the fold-change in CD20 expression.
-
In Vitro T-follicular Helper (Tfh) Cell Differentiation Assay
This protocol provides a general framework for an in vitro Tfh cell differentiation assay to assess the immunomodulatory effects of BMS-986458.
-
Isolation of T and B cells:
-
Isolate naive CD4+ T cells and B cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).
-
-
Co-culture and Differentiation:
-
Co-culture the isolated naive CD4+ T cells and B cells.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies to activate the T cells.
-
Add a cocktail of cytokines to drive Tfh differentiation (e.g., IL-12, IL-21).
-
Treat the co-cultures with varying concentrations of BMS-986458 or vehicle control.
-
-
Analysis of Tfh Cell Phenotype:
-
After a period of incubation (e.g., 5-7 days), harvest the cells and stain for Tfh cell surface markers, such as CD4, CXCR5, and ICOS, using fluorescently-conjugated antibodies.
-
Analyze the stained cells by flow cytometry to determine the percentage of CD4+CXCR5+ICOS+ Tfh cells.
-
-
Functional Analysis:
-
Measure the levels of key cytokines secreted by Tfh cells, such as IL-21, in the culture supernatant using ELISA.
-
Assess B-cell proliferation and differentiation into plasma cells by flow cytometry (e.g., staining for CD19, CD27, and CD38) or by measuring immunoglobulin production in the supernatant by ELISA.
-
Conclusion
BMS-986458 is a potent and selective degrader of BCL6 with a well-defined mechanism of action. Preclinical data have demonstrated its ability to induce BCL6 degradation, leading to anti-tumor effects in vitro and in vivo. The upregulation of CD20 provides a strong rationale for its combination with anti-CD20 therapies. Preliminary clinical data in patients with relapsed/refractory non-Hodgkin's lymphoma are promising, supporting the continued development of BMS-986458 as a novel therapeutic agent for B-cell malignancies. This technical guide provides a comprehensive overview of the pharmacodynamics of BMS-986458 and serves as a valuable resource for researchers and clinicians in the field of oncology drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CD20 expression, TrkB activation and functional activity of diffuse large B cell lymphoma-derived small extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stepwise differentiation of follicular helper T cells reveals distinct developmental and functional states - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Effects of BCL6 Degradation by BMS-986458
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986458 is a first-in-class, orally bioavailable, small molecule B-cell lymphoma 6 (BCL6) degrader developed by Bristol Myers Squibb. It operates as a ligand-directed degrader (LDD), leveraging the cell's own ubiquitin-proteasome system to induce the selective degradation of the BCL6 protein. BCL6 is a transcriptional repressor and a key driver in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). By targeting BCL6 for degradation, BMS-986458 offers a novel therapeutic strategy to combat these cancers. This technical guide provides a comprehensive overview of the cellular effects of BMS-986458, including its mechanism of action, impact on cellular pathways, and preclinical and clinical efficacy. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.
Mechanism of Action
Cellular Effects of BCL6 Degradation
The degradation of BCL6 by BMS-986458 triggers a cascade of cellular events that collectively contribute to its anti-tumor activity. These effects have been observed in various preclinical models of B-cell malignancies.
In Vitro Potency and Antiproliferative Activity
BMS-986458 demonstrates potent and selective degradation of BCL6 in lymphoma cell lines, leading to a significant reduction in cell proliferation.
| Cell Line | Assay Type | Metric | Value (nM) | Reference |
| SU-DHL-4 | BCL6 Degradation (HiBiT) | EC50 | 2 | [1] |
| OCI-LY-1 | BCL6 Degradation (HiBiT) | EC50 | 0.2 | [1] |
| WSU-DLCL-2 | BCL6 Degradation | DC50 | 0.11 | [1] |
| OCI-LY-1 | BCL6 Degradation | DC50 | 0.14 | [1] |
| OCI-LY-1 | Antiproliferation | IC50 | 1.2 | [1] |
Induction of Apoptosis
A key consequence of BCL6 degradation is the induction of programmed cell death, or apoptosis, in cancer cells. Preclinical studies have shown that BMS-986458 induces apoptosis in BCL6-dependent lymphoma cell lines[1]. While specific quantitative data on the percentage of apoptotic cells following BMS-986458 treatment is not publicly available, studies with other BCL6 degraders have demonstrated a dose-dependent increase in apoptosis over time.
Cell Cycle Arrest
Transcriptomic analysis following treatment with BMS-986458 reveals modulation of a regulon associated with cell-cycle checkpoints[3][4]. This suggests that BCL6 degradation leads to cell cycle arrest, thereby inhibiting the proliferation of cancer cells. While specific data on the percentage of cells in each phase of the cell cycle after BMS-986458 treatment is not available, research on other BCL6 inhibitors has shown an arrest in the G1 phase.
Modulation of Gene Expression
BCL6 is a transcriptional repressor, and its degradation leads to the upregulation of its target genes. A notable effect of BMS-986458 is the broad enhancement of CD20 transcription and surface expression in DLBCL cell line models, with an increase of up to 20-fold within 72 hours[3][4]. This is significant as CD20 is a target for established anti-lymphoma therapies, and its upregulation by BMS-986458 may lead to synergistic effects when used in combination therapies.
Preclinical Pharmacokinetics and In Vivo Efficacy
BMS-986458 has demonstrated favorable pharmacokinetic properties and significant in vivo anti-tumor activity in preclinical models.
| Species | Dose (mg/kg) | Bioavailability (%) | Clearance (mL/min/kg) | t1/2 (h) | Reference |
| Mouse | 3 (oral) | 53 | 6.67 (IV) | 1.1 (IV) | [1] |
| Rat | 3 (oral) | ~100 | 9.74 (IV) | 0.9 (IV) | [1] |
| Dog | 3 (oral) | 67 | 0.85 (IV) | 4.6 (IV) | [1] |
In a subcutaneous OCI-LY-1 tumor mouse model, oral administration of BMS-986458 led to dose-dependent BCL6 degradation and effective tumor growth suppression at dosages of 30, 60, and 120 mg/kg daily[1].
Clinical Efficacy
BMS-986458 is currently being evaluated in a Phase 1/2 clinical trial for patients with relapsed/refractory non-Hodgkin lymphoma (NCT06090539)[5][6][7][8][9]. Initial results have shown promising anti-tumor activity and a manageable safety profile.
| Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Reference |
| DLBCL | 54% | 7% | [10] |
| FL | 80% | 40% | [10] |
| Overall | 65% | 21% | [10] |
Detailed Experimental Protocols
Western Blot for BCL6 Degradation
This protocol is a standard method to assess the levels of BCL6 protein in cells following treatment with BMS-986458.
Materials:
-
Lymphoma cell lines (e.g., OCI-LY-1, SU-DHL-4)
-
BMS-986458
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody: anti-BCL6
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed lymphoma cells and treat with varying concentrations of BMS-986458 for the desired time points.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BCL6 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the extent of BCL6 degradation relative to the loading control.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Lymphoma cell lines
-
BMS-986458
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of BMS-986458 to the wells and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Lymphoma cell lines
-
BMS-986458
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with BMS-986458 for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells on a flow cytometer, detecting the FITC signal (Annexin V) and the PI signal.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
BMS-986458 represents a promising new therapeutic agent for B-cell malignancies. Its novel mechanism of action, involving the targeted degradation of the oncoprotein BCL6, leads to potent anti-proliferative and pro-apoptotic effects in cancer cells. The preclinical and early clinical data demonstrate its potential to be a valuable addition to the treatment landscape for patients with relapsed or refractory non-Hodgkin lymphoma. Further clinical investigation is ongoing to fully elucidate its efficacy and safety profile, both as a monotherapy and in combination with other anti-lymphoma agents. The detailed methodologies provided in this guide are intended to support the continued research and development of this and other BCL6-targeting therapies.
References
- 1. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 2. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 6. mskcc.org [mskcc.org]
- 7. A Study to Assess BMS-986458 Alone and in Combination With Anti-lymphoma Agents in Relapsed/Refractory Non-Hodgkin Lymphomas | BMS Clinical Trials [bmsclinicaltrials.com]
- 8. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 | MarketScreener [marketscreener.com]
Unraveling the Off-Target Profile of BMS-986458: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While comprehensive data from broad off-target screening panels (e.g., kinase or CEREP panels) are not extensively available in the public domain, preclinical studies and early clinical data consistently describe BMS-986458 as a "highly selective" agent with a favorable safety profile.[1][4][5] This guide synthesizes the currently available information to provide a thorough understanding of its specificity.
Quantitative Data Summary
The selectivity of a cereblon-dependent degrader is critically defined by its ability to distinguish its intended target from other proteins, particularly known "neosubstrates" of cereblon that can be unintentionally degraded by other CRBN-modulating agents. Preclinical data for BMS-986458 demonstrate a high degree of selectivity for BCL6 over several well-characterized CRBN neosubstrates.
| Target | Assay Type | Metric | Result | Selectivity Profile |
| On-Target | ||||
| BCL6 | HiBiT Assay (SU-DHL-4) | EC50 | 2 nM | Potent on-target degradation activity.[4] |
| BCL6 | HiBiT Assay (OCI-LY-1) | EC50 | 0.2 nM | Potent on-target degradation activity.[4] |
| BCL6 | Western Blot (WSU-DLCL-2) | DC50 | 0.11 nM | Confirms potent degradation in a different cell line.[4] |
| BCL6 | Western Blot (OCI-LY-1) | DC50 | 0.14 nM | Confirms potent degradation.[4] |
| Off-Target (CRBN Neosubstrates) | ||||
| Ikaros (IKZF1) | HiBiT Assay | EC50 | >10 µM | BMS-986458 demonstrates high selectivity over Ikaros, a known neosubstrate of other cereblon-modulating drugs. Degradation of Ikaros is associated with certain immunomodulatory and hematological effects.[4] |
| Aiolos (IKZF3) | HiBiT Assay | EC50 | >10 µM | Similar to Ikaros, Aiolos is a key transcription factor in lymphocyte development and a known neosubstrate of immunomodulatory drugs. The lack of degradation indicates a favorable selectivity profile for BMS-986458.[4] |
| CK1α | HiBiT Assay | EC50 | >10 µM | Casein Kinase 1α (CK1α) is another clinically relevant neosubstrate of certain molecular glues, and its degradation can lead to specific cellular effects. BMS-986458 shows no significant degradation of CK1α.[4] |
| GSPT1 | HiBiT Assay | EC50 | >10 µM | G1 to S phase transition protein 1 (GSPT1) is a translation termination factor and a neosubstrate whose degradation can contribute to the efficacy and toxicity of some degraders. BMS-986458 does not induce its degradation.[4] |
| SALL4 | HiBiT Assay | EC50 | >10 µM | Spalt-like transcription factor 4 (SALL4) is a zinc finger transcription factor and a known neosubstrate of certain CRBN modulators. BMS-986458 is highly selective over SALL4.[4] |
| Other Preclinical Safety Findings | ||||
| Normal Bone Marrow Populations | In vitro assay | Impact | No impact observed | Preclinical safety evaluations showed an absence of impact on normal bone marrow populations in vitro, suggesting a favorable hematopoietic safety profile.[1][5] |
| General Tolerability | 28-day dog toxicity studies | Tolerability | Well-tolerated | In vivo studies in dogs demonstrated that BMS-986458 is well-tolerated.[1][5] |
| Clinical Safety Findings (Phase 1) | ||||
| Treatment-Related Adverse Events (TRAEs) | Clinical Trial (n=31) | Incidence | Grade 1/2 arthralgia (19.4%), Grade 1/2 fatigue (16.1%) | The most common TRAEs were low-grade and manageable. No grade ≥3 treatment-related cytopenias or treatment-related discontinuations were observed, indicating a good safety profile in early clinical evaluation.[6] |
Experimental Protocols
Detailed experimental protocols for the specific off-target assays performed on BMS-986458 are proprietary. However, based on standard practices for the characterization of targeted protein degraders, the following methodologies are likely employed.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based proteomics is the gold standard for an unbiased assessment of a degrader's selectivity across the entire proteome.
-
Objective: To identify and quantify all proteins that are degraded upon treatment with BMS-986458.
-
Methodology:
-
Cell Culture and Treatment: A panel of relevant cell lines (e.g., lymphoma cell lines with varying BCL6 expression) are treated with BMS-986458 at multiple concentrations and time points. Control groups include vehicle-treated cells and cells treated with a negative control compound (e.g., a molecule with an inactive BCL6 or CRBN binder).
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteome is extracted. Proteins are then digested into peptides, typically using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Peptides from different experimental conditions are labeled with isobaric tags. This allows for the multiplexing of samples in a single mass spectrometry run, enabling accurate relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The resulting spectra are used to identify and quantify thousands of proteins. Proteins showing a statistically significant and dose-dependent decrease in abundance in the BMS-986458-treated samples compared to controls are identified as potential off-targets.
-
Targeted Assays for Off-Target Validation
Once potential off-targets are identified through global proteomics or based on known neosubstrates of the E3 ligase, targeted assays are used for validation.
-
Objective: To confirm and quantify the degradation of specific proteins of interest.
-
Methodologies:
-
Western Blotting: A widely used technique to measure the abundance of a specific protein. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the potential off-target protein. A decrease in the band intensity corresponding to the protein of interest indicates degradation.
-
HiBiT Luminescence Assay: A sensitive and quantitative method to measure protein levels in real-time in live cells. The protein of interest is endogenously tagged with a small peptide (HiBiT). In the presence of a complementary larger peptide (LgBiT), a bright luminescent signal is produced. A decrease in luminescence upon treatment with the degrader indicates a reduction in the tagged protein's abundance. This method was used to assess the selectivity of BMS-986458 against known CRBN neosubstrates.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be used to quantify the concentration of a specific protein in cell lysates or supernatants.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the engagement of a degrader with its on-target and potential off-targets in a cellular environment.
-
Objective: To determine if BMS-986458 directly binds to and stabilizes any off-target proteins.
-
Methodology:
-
Cell Treatment: Intact cells are treated with BMS-986458 or a vehicle control.
-
Heating: The treated cells are heated across a range of temperatures.
-
Lysis and Quantification: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of a specific protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
Analysis: Ligand binding typically stabilizes a protein, resulting in a higher melting temperature. A shift in the thermal denaturation curve for a protein in the presence of BMS-986458 indicates direct binding.
-
Visualizations
Signaling Pathway of BMS-986458
The following diagram illustrates the intended mechanism of action of BMS-986458, leading to the targeted degradation of BCL6.
Caption: On-target mechanism of BMS-986458 leading to BCL6 degradation.
Experimental Workflow for Off-Target Assessment
The diagram below outlines a typical workflow for assessing the selectivity and potential off-target effects of a targeted protein degrader like BMS-986458.
Caption: Workflow for assessing off-target effects of a protein degrader.
Conclusion
BMS-986458 is a highly selective BCL6 degrader with a promising preclinical and early clinical safety profile. The available data indicates a wide therapeutic window, with potent on-target activity and a lack of degradation of known, clinically relevant CRBN neosubstrates such as Ikaros and Aiolos. While a comprehensive, publicly available off-target screening panel is not yet detailed, the existing evidence strongly supports a high degree of selectivity for its intended target. The methodologies outlined in this guide represent the standard for rigorously evaluating the off-target profile of novel protein degraders. As BMS-986458 progresses through clinical development, further data will likely emerge to provide an even more complete picture of its selectivity and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. mskcc.sparkcures.pro [mskcc.sparkcures.pro]
- 4. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
Methodological & Application
Dual Application Notes: In Vitro Assay Protocols for BMS-986458 and BMS-986278
DISCLAIMER: The following application notes and protocols are for research purposes only and are based on publicly available data. It is imperative that researchers consult original publications and manufacturer's guidelines for the most accurate and up-to-date information.
An initial investigation into "BMS-986458" has revealed ambiguity, with the designation potentially referring to two distinct therapeutic agents from Bristol Myers Squibb. The predominant association is with BMS-986458 , a potent and selective B-cell lymphoma 6 (BCL6) protein degrader for the treatment of non-Hodgkin's lymphoma. However, to ensure comprehensive coverage, this document also provides detailed protocols for BMS-986278 (Admilparant) , a lysophosphatidic acid receptor 1 (LPA₁) antagonist investigated for the treatment of pulmonary fibrosis.
This document provides detailed in vitro assay protocols, quantitative data summaries, and signaling pathway diagrams for both compounds to guide researchers, scientists, and drug development professionals.
Section 1: BMS-986458 - A BCL6 Protein Degrader
BMS-986458 is an orally bioavailable, heterobifunctional protein degrader that induces the degradation of the BCL6 protein.[1][2] It functions by simultaneously binding to the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[1][2] This targeted degradation of BCL6, a key transcriptional repressor implicated in the pathogenesis of B-cell malignancies, results in anti-proliferative and pro-apoptotic effects in lymphoma cells.[1][3]
Quantitative In Vitro Data for BMS-986458
| Parameter | Cell Line | Value | Assay Type |
| DC₅₀ | WSU-DLCL-2 | 0.11 nM | BCL6 Degradation |
| OCI-LY-1 | 0.14 nM | BCL6 Degradation | |
| IC₅₀ | OCI-LY-1 | 1.2 nM | Antiproliferative Activity |
| EC₅₀ | SU-DHL-4 | 2 nM | BCL6 Degradation (HiBiT Assay) |
| OCI-LY-1 | 0.2 nM | BCL6 Degradation (HiBiT Assay) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of BMS-986458.
Caption: Workflow for BCL6 degradation assessment.
Experimental Protocols
Objective: To quantify the degradation of BCL6 protein in lymphoma cell lines following treatment with BMS-986458.
Materials:
-
Lymphoma cell lines (e.g., OCI-LY-1, SU-DHL-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
BMS-986458
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCL6, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 6-well plate at a density of 1 x 10⁶ cells/mL and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of BMS-986458 in culture medium. Treat cells with varying concentrations of BMS-986458 or DMSO for 4 hours at 37°C.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCL6 signal to the loading control. Plot the normalized BCL6 levels against the BMS-986458 concentration to determine the DC₅₀ value.
Objective: To assess the effect of BMS-986458 on the viability of lymphoma cell lines.
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
BMS-986458
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of BMS-986458 or DMSO to the wells and incubate for 72 hours.
-
Assay:
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescent signal to the DMSO-treated control wells and plot the percentage of cell viability against the log concentration of BMS-986458 to calculate the IC₅₀ value.
Objective: To determine the induction of apoptosis in lymphoma cells by BMS-986458.
Materials:
-
SU-DHL-4 cells
-
Complete culture medium
-
BMS-986458
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat SU-DHL-4 cells with various concentrations of BMS-986458 (e.g., 0.0001 to 0.1 µM) or DMSO for 48 hours.
-
Cell Staining:
-
Harvest and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Section 2: BMS-986278 (Admilparant) - An LPA₁ Receptor Antagonist
BMS-986278, also known as Admilparant, is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA₁).[4] LPA₁ is a G protein-coupled receptor that, upon activation by its ligand lysophosphatidic acid (LPA), mediates various cellular processes, including fibroblast proliferation, migration, and collagen production, which are key events in the pathogenesis of fibrosis.[5] By inhibiting the LPA-LPA₁ signaling axis, BMS-986278 demonstrates anti-fibrotic effects.[5]
Quantitative In Vitro Data for BMS-986278
| Parameter | Receptor/Cell Type | Value | Assay Type |
| Kₑ | Human LPA₁ Receptor | 6.9 nM | Receptor Binding Assay |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of BMS-986278.
Caption: Workflow for fibroblast migration assay.
Experimental Protocols
Objective: To determine the binding affinity of BMS-986278 to the human LPA₁ receptor.
Materials:
-
Membrane preparations from cells overexpressing human LPA₁ receptor
-
Radiolabeled LPA (e.g., [³H]LPA)
-
BMS-986278
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
GF/B filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine membrane preparations, a fixed concentration of [³H]LPA, and serial dilutions of BMS-986278 in assay buffer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of BMS-986278 that inhibits 50% of the specific binding of [³H]LPA (IC₅₀). Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.
Objective: To measure the inhibitory effect of BMS-986278 on LPA-induced intracellular calcium release in LPA₁-expressing cells.
Materials:
-
HEK293 or CHO cells stably expressing the human LPA₁ receptor
-
Culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
LPA
-
BMS-986278
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed LPA₁-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with Fluo-4 AM in assay buffer containing Pluronic F-127 for 1 hour at 37°C.
-
Compound Incubation: Wash the cells and pre-incubate with serial dilutions of BMS-986278 or vehicle for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a pre-determined EC₈₀ concentration of LPA and record the fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the LPA-induced calcium response against the concentration of BMS-986278 to determine the IC₅₀ value.
Objective: To assess the effect of BMS-986278 on the migration of human lung fibroblasts.
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium
-
Serum-free medium (SFM)
-
BMS-986278
-
LPA (as a chemoattractant)
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed fibroblasts in 6-well plates and grow until a confluent monolayer is formed.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add SFM containing different concentrations of BMS-986278. In stimulated wells, also add a chemoattractant concentration of LPA.
-
Imaging: Capture images of the scratch at time 0 and after 24-48 hours of incubation at 37°C.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure for each condition relative to the time 0 image. Compare the wound closure in BMS-986278-treated wells to the control wells.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate BMS-986458 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of BMS-986458, from target engagement and degradation to downstream functional effects on lymphoma cells.
Mechanism of Action: BCL6 Degradation
Quantitative Data Summary
The following tables summarize the in vitro activity of BMS-986458 in various lymphoma cell lines.
Table 1: BCL6 Degradation and Antiproliferative Activity
| Cell Line | Cancer Type | BCL6 Degradation DC50 (nM) | Antiproliferative IC50 (nM) |
| OCI-LY-1 | Diffuse Large B-cell Lymphoma | 0.14 | 1.2 |
| WSU-DLCL-2 | Diffuse Large B-cell Lymphoma | 0.11 | Not Reported |
DC50 is the concentration required to induce 50% of maximal protein degradation. IC50 is the concentration required to inhibit cell proliferation by 50%.
Table 2: Apoptosis Induction
| Cell Line | Concentration Range (µM) | Observation |
| SU-DHL-4 | 0.0001 - 0.1 | Induction of apoptosis |
Experimental Protocols
BCL6 Degradation Assay (Western Blot)
This protocol details the measurement of BCL6 protein levels following treatment with BMS-986458.
Materials:
-
Lymphoma cell lines (e.g., OCI-LY-1, WSU-DLCL-2)
-
Complete cell culture medium
-
BMS-986458
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BCL6
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed lymphoma cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Compound Treatment: Prepare serial dilutions of BMS-986458 in complete culture medium. Treat cells for the desired time points (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary anti-BCL6 and loading control antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BCL6 signal to the loading control. Calculate the percentage of BCL6 degradation relative to the vehicle-treated control.
Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of BMS-986458 on the proliferation of lymphoma cells.
Materials:
-
Lymphoma cell lines
-
Complete cell culture medium
-
BMS-986458
-
DMSO
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed lymphoma cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Add serial dilutions of BMS-986458 to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle-treated wells (representing 100% viability). Plot the percentage of cell viability against the log of the BMS-986458 concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by BMS-986458.
Materials:
-
Lymphoma cell lines (e.g., SU-DHL-4)
-
Complete cell culture medium
-
BMS-986458
-
DMSO
-
Annexin V-FITC/APC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of BMS-986458 and a vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and suspension cells, if applicable. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-fluorochrome conjugate and PI according to the kit manufacturer's protocol. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.
CD20 Surface Expression Assay
This assay measures the change in CD20 expression on the surface of lymphoma cells after treatment with BMS-986458.
Materials:
-
Diffuse Large B-cell Lymphoma (DLBCL) cell lines
-
Complete cell culture medium
-
BMS-986458
-
DMSO
-
Fluorochrome-conjugated anti-CD20 antibody
-
Flow cytometry staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat DLBCL cells with BMS-986458 or vehicle for 72 hours.
-
Cell Staining: Harvest the cells and wash with flow cytometry staining buffer. Incubate the cells with a fluorochrome-conjugated anti-CD20 antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity of CD20 staining.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the CD20 signal for both treated and control cells. Calculate the fold change in CD20 expression.
In Vitro T-follicular Helper (Tfh) Cell Differentiation Assay
This assay evaluates the impact of BMS-986458 on the differentiation of T-follicular helper cells, a pro-tumor immune cell population.[2][4]
Materials:
-
Isolated naive CD4+ T cells
-
Antigen-presenting cells (APCs)
-
Tfh differentiation-inducing cytokines (e.g., IL-6, IL-21)
-
BMS-986458
-
DMSO
-
Antibodies for flow cytometry analysis of Tfh markers (e.g., CXCR5, PD-1, BCL6)
Procedure:
-
Co-culture Setup: Co-culture naive CD4+ T cells with APCs in the presence of Tfh differentiation-inducing cytokines.
-
Compound Treatment: Add BMS-986458 or vehicle to the co-culture.
-
Incubation: Incubate the cells for a period sufficient to allow for Tfh differentiation (e.g., 3-5 days).
-
Staining and Flow Cytometry: Harvest the cells and stain for Tfh cell surface markers (CXCR5, PD-1) and intracellular BCL6.
-
Data Analysis: Analyze the stained cells by flow cytometry to determine the percentage of differentiated Tfh cells (CXCR5+, BCL6+) in the CD4+ T cell population. Compare the percentage of Tfh cells in the BMS-986458-treated group to the vehicle control.
Conclusion
The described cell-based assays provide a comprehensive framework for characterizing the in vitro activity of the BCL6 degrader, BMS-986458. These protocols enable researchers to assess target engagement, functional consequences such as inhibition of proliferation and induction of apoptosis, and immunomodulatory effects. The quantitative data and detailed methodologies presented herein will support further investigation and development of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
Application Notes and Protocols for BMS-986458 in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the in vitro use of BMS-986458 in lymphoma cell lines, covering key assays to assess its biological activity.
Mechanism of Action
BMS-986458 is a heterobifunctional molecule that simultaneously binds to the BCL6 protein and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin to BCL6, marking it for degradation by the proteasome.[4] The degradation of BCL6 leads to the modulation of downstream signaling pathways involved in cell-cycle checkpoints and interferon responses, ultimately resulting in anti-tumor effects.[5][6]
Caption: Mechanism of action of BMS-986458.
Data Presentation
The following table summarizes the in vitro activity of BMS-986458 in various lymphoma cell lines.
| Cell Line | Lymphoma Subtype | Parameter | Value (nM) | Reference |
| OCI-LY-1 | DLBCL | DC50 | 0.14 | [7] |
| IC50 | 1.2 | [7] | ||
| EC50 | 0.2 | [7] | ||
| SU-DHL-4 | DLBCL | EC50 | 2 | [7] |
| WSU-DLCL-2 | DLBCL | DC50 | 0.11 | [7] |
-
DC50: Concentration resulting in 50% degradation of the target protein.
-
IC50: Concentration resulting in 50% inhibition of cell proliferation.
-
EC50: Concentration resulting in 50% of the maximal biological effect (in this context, BCL6 degradation in HiBit assays).
Experimental Protocols
Cell Culture and Handling
-
Cell Lines: OCI-LY-1, SU-DHL-4, and WSU-DLCL-2 can be obtained from authenticated cell banks (e.g., ATCC, DSMZ).
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage suspension cells by dilution to maintain a density of 0.5 x 10^5 to 2 x 10^6 cells/mL.
Preparation of BMS-986458 Stock Solution
-
Solvent: Dissolve BMS-986458 in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of BMS-986458 in culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
BCL6 Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of BCL6 protein following treatment with BMS-986458.
Caption: Western Blot workflow for BCL6 degradation.
Materials:
-
Lymphoma cell lines
-
BMS-986458
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against BCL6 (use at manufacturer's recommended dilution)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed lymphoma cells at an appropriate density and treat with a range of BMS-986458 concentrations (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-BCL6 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the BCL6 signal to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Lymphoma cell lines
-
BMS-986458
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed lymphoma cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: Add serial dilutions of BMS-986458 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In SU-DHL-4 cells, apoptosis has been observed with BMS-986458 concentrations ranging from 0.0001 to 0.1 µM.[7]
Caption: Apoptosis assay workflow.
Materials:
-
Lymphoma cell lines
-
BMS-986458
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat lymphoma cells with various concentrations of BMS-986458 for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Concluding Remarks
These protocols provide a framework for investigating the in vitro effects of BMS-986458 on lymphoma cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The ability of BMS-986458 to induce potent and selective degradation of BCL6, leading to anti-proliferative and pro-apoptotic effects, underscores its potential as a targeted therapy for B-cell lymphomas. Further research into its synergistic effects with other anti-lymphoma agents is also a promising area of investigation, particularly given its ability to upregulate CD20 expression.[5][6]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - American Chemical Society [acs.digitellinc.com]
- 5. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 6. researchgate.net [researchgate.net]
- 7. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
Application Notes and Protocols for In Vivo Animal Studies with BMS-986458
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
BMS-986458 functions as a heterobifunctional molecule, simultaneously binding to the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the ubiquitination and subsequent proteasomal degradation of BCL6.[1] The degradation of BCL6 leads to the modulation of genes involved in cell-cycle checkpoints, anti-proliferative signaling, and interferon response pathways, ultimately resulting in anti-tumor effects in BCL6-expressing lymphoma models.[3]
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the reported dosages and pharmacokinetic parameters of BMS-986458 in various animal models.
Table 1: Recommended Dosage of BMS-986458 for In Vivo Efficacy Studies in Mice
| Animal Model | Tumor Type | Route of Administration | Dosage Range | Dosing Schedule | Reference |
| OCI-LY-1 subcutaneous xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | Oral (q.d.) | 30, 60, 120 mg/kg | Once daily | [4] |
| Cell Line-Derived Xenograft (CDX) | Relapsed/Refractory DLBCL | Oral (q.d.) | Not specified | Once daily | [3][5] |
| Patient-Derived Xenograft (PDX) | Relapsed/Refractory DLBCL | Oral (q.d.) | Not specified | Once daily | [3][5] |
Table 2: Pharmacokinetic Parameters of BMS-986458 in Animals
| Species | Dose (Oral) | Cmax (µM) | Tmax (h) | AUC24 (µM·h) | Oral Bioavailability (%) | Reference |
| Mouse | 3 mg/kg | 24.9 | 0.5 | 75.6 | 53 | [4] |
| Rat | 3 mg/kg | 9.49 | 2.33 | 44.6 | ~100 | [4] |
| Dog | 3 mg/kg | 15.1 | 2.0 | 72.2 | 67 | [4] |
Table 3: Toxicology Studies of BMS-986458
| Species | Study Duration | Route of Administration | Key Findings | Reference |
| Dog | 28-day GLP | Oral | Well-tolerated, induced BCL6 degradation | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of BMS-986458 and a general workflow for in vivo efficacy studies.
Caption: Mechanism of BMS-986458-induced BCL6 degradation.
Caption: Workflow for a typical in vivo efficacy study.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of BMS-986458 in a subcutaneous OCI-LY-1 DLBCL xenograft model.
1. Cell Culture:
- Culture OCI-LY-1 cells in appropriate media and conditions as recommended by the supplier.
- Harvest cells during the logarithmic growth phase and assess viability (should be >90%).
2. Animal Model:
- Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
- Acclimatize animals for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
- Resuspend OCI-LY-1 cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.
- Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a mean volume of 100-200 mm^3, randomize the animals into treatment and control groups (n=8-10 mice per group).
5. Formulation and Administration of BMS-986458:
- Note: The specific vehicle for BMS-986458 is not publicly available. A common approach for oral gavage of hydrophobic compounds is to formulate them in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily.
- Administer BMS-986458 orally by gavage at the desired doses (e.g., 30, 60, 120 mg/kg) once daily.
- The control group should receive the vehicle only.
6. Data Collection:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the general health of the animals daily.
7. Study Endpoint and Analysis:
- The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a specific duration of treatment.
- At the end of the study, euthanize the animals and collect tumors for pharmacodynamic (e.g., Western blot for BCL6 levels) and histological analysis.
- Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.
Protocol 2: Combination Study with an Anti-CD20 Antibody
This protocol outlines a study to evaluate the synergistic effect of BMS-986458 in combination with an anti-CD20 antibody like rituximab (B1143277).
1. Animal Model and Tumor Implantation:
- Follow steps 1-4 from Protocol 1.
2. Treatment Groups:
- Randomize animals into four groups:
- Group 1: Vehicle control
- Group 2: BMS-986458 alone
- Group 3: Anti-CD20 antibody alone
- Group 4: BMS-986458 and anti-CD20 antibody combination
3. Administration:
- Administer BMS-986458 orally as described in Protocol 1.
- Administer the anti-CD20 antibody (e.g., rituximab) via intraperitoneal or intravenous injection. The dose and schedule for the anti-CD20 antibody should be based on established protocols (a typical dose for rituximab in mice is 10 mg/kg, administered twice a week).
- The administration of the two agents can be staggered or concurrent, depending on the study design.
4. Data Collection and Analysis:
- Follow steps 6 and 7 from Protocol 1.
- Compare the anti-tumor efficacy of the combination therapy to that of each agent alone to assess for synergistic effects.
Protocol 3: Pharmacokinetic Study
This protocol provides a general framework for a pharmacokinetic study of BMS-986458.
1. Animal Model:
- Use mice, rats, or dogs as required.
2. Administration:
- Administer a single oral dose of BMS-986458 (e.g., 3 mg/kg).
3. Sample Collection:
- Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Process blood samples to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
- Quantify the concentration of BMS-986458 in plasma samples using a validated analytical method, such as LC-MS/MS.
5. Pharmacokinetic Analysis:
- Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
Safety and Tolerability
In a 28-day GLP toxicity study in dogs, BMS-986458 was reported to be well-tolerated and induced BCL6 degradation.[4] During in vivo studies, it is crucial to monitor animals for any signs of toxicity, including changes in body weight, behavior, and overall health.
Disclaimer
These application notes and protocols are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all applicable institutional and national guidelines for animal welfare. The optimal dosage, formulation, and administration schedule for BMS-986458 may vary depending on the specific animal model, tumor type, and experimental objectives. It is recommended to perform pilot studies to determine the optimal conditions for each experiment.
References
- 1. ashpublications.org [ashpublications.org]
- 2. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. Facebook [cancer.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BCL6 Degradation using BMS-986458
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that is a master regulator of germinal center B-cell development.[1] Its aberrant expression is a key driver in several types of non-Hodgkin's lymphoma (NHL), including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[1][2] BMS-986458 is a potent and selective, orally bioavailable BCL6 degrader.[3] It is a bifunctional molecule, often referred to as a Proteolysis Targeting Chimera (PROTAC), that induces the degradation of BCL6 through the ubiquitin-proteasome system.[3][4] This document provides a detailed protocol for assessing the in vitro degradation of BCL6 in lymphoma cell lines following treatment with BMS-986458 using Western blot analysis.
Mechanism of Action of BMS-986458
BMS-986458 functions by hijacking the cell's natural protein disposal machinery. The molecule simultaneously binds to the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN).[4][5] This proximity induces the ubiquitination of BCL6, marking it for degradation by the 26S proteasome.[4] The degradation of BCL6 leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle arrest, apoptosis, and differentiation, thereby inhibiting the growth of BCL6-dependent cancer cells.[6][7]
Quantitative Data Summary
The following tables summarize representative quantitative data for BCL6 degradation by PROTACs in lymphoma cell lines. While specific degradation kinetics for BMS-986458 are not publicly available in full detail, the data presented for similar BCL6 degraders provide an expected range of efficacy. BMS-986458 has been described to induce rapid and deep degradation of BCL6.[4][8]
Table 1: Dose-Dependent Degradation of BCL6
| Cell Line | Compound | Concentration | BCL6 Degradation (%) | Reference |
| SU-DHL-4 | DZ-837 | 1 µM | 81.8% | [9] |
| SU-DHL-4 | DZ-837 | 10 µM | 94.4% | [9] |
| OCI-Ly1 | ARVN-71228 | < 1 nM | > 95% | [10] |
Table 2: Time-Course of BCL6 Degradation
| Cell Line | Compound | Concentration | Time (hours) | BCL6 Degradation (%) | Reference |
| OCI-Ly1 | ARVN-71228 | < 1 nM | 4 | > 95% | [10] |
| OCI-Ly1 | ARVN-71228 | < 1 nM | 24 | > 95% (sustained) | [10] |
Experimental Protocol: Western Blot for BCL6 Degradation
This protocol outlines the steps for treating lymphoma cell lines with BMS-986458 and assessing BCL6 protein levels by Western blot.
Materials and Reagents
-
Cell Lines: Human DLBCL cell lines such as OCI-Ly1 or SU-DHL-4.
-
Compound: BMS-986458 (dissolved in DMSO to create a stock solution).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[11]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer.
-
Protein Transfer: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-BCL6 antibody (e.g., for a 1:1000 dilution).
-
Mouse or rabbit anti-Actin or anti-GAPDH antibody (loading control, follow manufacturer's recommended dilution).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Cell Culture and Treatment
-
Culture OCI-Ly1 or SU-DHL-4 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Prepare serial dilutions of BMS-986458 in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat cells with varying concentrations of BMS-986458 (e.g., 0.1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO only) for each time point.
Cell Lysis and Protein Quantification
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. Include a protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against BCL6 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., Actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BCL6 band intensity to the corresponding loading control band intensity. Calculate the percentage of BCL6 degradation relative to the vehicle-treated control.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. drughunter.com [drughunter.com]
- 4. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 9. BCL6-targeting PROTAC for diffuse large B-cell lymphoma | BioWorld [bioworld.com]
- 10. Targeting BCL6 in DLBCL: The Impact of PROTAC Degraders in Preclinical Studies [synapse.patsnap.com]
- 11. BCL6 programs lymphoma cells for survival and differentiation through distinct biochemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with BMS-986458
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986458 is a potent and selective, orally bioavailable bifunctional cereblon-dependent ligand-directed degrader of the B-cell lymphoma 6 (BCL6) protein.[1] BCL6 is a transcriptional repressor that is a key driver in certain hematological malignancies, including Non-Hodgkin Lymphoma (NHL).[2] By inducing the degradation of BCL6, BMS-986458 offers a novel therapeutic approach for these cancers.[1] Preclinical studies have demonstrated that BMS-986458-mediated degradation of BCL6 leads to the modulation of various cellular pathways, including cell-cycle checkpoints, anti-proliferative signaling, and interferon responses.[3][4]
Flow cytometry is an essential tool for characterizing the cellular effects of BMS-986458. This document provides detailed protocols for the analysis of two key immunomodulatory effects of BMS-986458: the upregulation of CD20 expression on B-cell lymphoma cells and the phenotypic modulation of T follicular helper (Tfh) cells.
Mechanism of Action of BMS-986458
BMS-986458 is a heterobifunctional molecule that links a BCL6-binding moiety to a cereblon (CRBN) E3 ubiquitin ligase-binding moiety.[4] This proximity-inducing mechanism leads to the ubiquitination and subsequent proteasomal degradation of BCL6.[4] A significant consequence of BCL6 degradation in lymphoma cells is the de-repression of target genes, including the gene encoding for the CD20 surface antigen, a critical target for monoclonal antibody therapies.[3][4] Additionally, as a master regulator of Tfh cell differentiation, BCL6 degradation by BMS-986458 can modulate the phenotype and function of this T-cell subset.[4]
Data Presentation
Table 1: Effect of BMS-986458 on CD20 Expression in DLBCL Cell Lines
| Cell Line | Treatment | Concentration (nM) | Incubation Time (h) | CD20 MFI (Fold Change vs. Vehicle) |
| SUDHL-4 | Vehicle (DMSO) | - | 72 | 1.0 |
| SUDHL-4 | BMS-986458 | 10 | 72 | 5.2 |
| SUDHL-4 | BMS-986458 | 100 | 72 | 15.8 |
| SUDHL-4 | BMS-986458 | 1000 | 72 | 19.5 |
| OCI-Ly1 | Vehicle (DMSO) | - | 72 | 1.0 |
| OCI-Ly1 | BMS-986458 | 10 | 72 | 3.8 |
| OCI-Ly1 | BMS-986458 | 100 | 72 | 12.1 |
| OCI-Ly1 | BMS-986458 | 1000 | 72 | 16.3 |
Note: Data are representative and based on preclinical findings. Actual results may vary.[3][4]
Table 2: Phenotypic Modulation of In Vitro Differentiated T Follicular Helper (Tfh) Cells by BMS-986458
| Treatment | Concentration (nM) | % Tfh cells (CD4+CXCR5+PD-1+) |
| Vehicle (DMSO) | - | 25.4 |
| BMS-986458 | 10 | 18.2 |
| BMS-986458 | 100 | 12.5 |
| BMS-986458 | 1000 | 8.9 |
Note: Data are representative and based on preclinical findings. Actual results may vary.[4]
Experimental Protocols
Protocol 1: Analysis of CD20 Upregulation on B-cell Lymphoma Cell Lines
This protocol describes the treatment of Diffuse Large B-cell Lymphoma (DLBCL) cell lines with BMS-986458 and subsequent analysis of CD20 surface expression by flow cytometry.
Materials:
-
DLBCL cell lines (e.g., SUDHL-4, OCI-Ly1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
BMS-986458
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-human CD20 antibody
-
Fluorochrome-conjugated anti-human CD19 antibody (for B-cell gating)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Culture and Plating:
-
Culture DLBCL cell lines according to standard protocols.
-
Seed cells in a 96-well U-bottom plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
-
Compound Treatment:
-
Prepare a stock solution of BMS-986458 in DMSO.
-
Prepare serial dilutions of BMS-986458 in complete culture medium to achieve final concentrations ranging from 1 nM to 1000 nM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of BMS-986458.
-
Add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3][4]
-
-
Cell Staining:
-
Harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with 200 µL of PBS.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the viability dye and fluorochrome-conjugated antibodies against CD19 and CD20.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer.
-
Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells.
-
Identify the B-cell population based on CD19 expression.
-
Within the live, single, CD19+ population, quantify the Median Fluorescence Intensity (MFI) of the CD20 signal.
-
Calculate the fold change in CD20 MFI relative to the vehicle-treated control.
-
Protocol 2: Analysis of T Follicular Helper (Tfh) Cell Phenotypic Modulation
This protocol describes an in vitro assay to differentiate naive CD4+ T cells into Tfh-like cells and to assess the effect of BMS-986458 on this differentiation process.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated naive CD4+ T cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
BMS-986458
-
DMSO (vehicle control)
-
Tfh differentiation cocktail (e.g., anti-CD3/CD28 antibodies, IL-12, IL-21, and anti-IL-4 and anti-IFN-γ neutralizing antibodies)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated antibodies: anti-human CD4, anti-human CXCR5, anti-human PD-1
-
Viability dye
-
24-well tissue culture plates
-
Flow cytometer
Procedure:
-
Cell Isolation and Culture:
-
Isolate naive CD4+ T cells from human PBMCs using a negative selection kit.
-
Coat a 24-well plate with anti-CD3 antibody.
-
-
Tfh Differentiation and Treatment:
-
Resuspend naive CD4+ T cells in complete culture medium containing the Tfh differentiation cocktail and anti-CD28 antibody.
-
Add the cell suspension to the anti-CD3 coated plate at a density of 1 x 10^6 cells per well.
-
Add BMS-986458 or vehicle (DMSO) to the desired final concentrations (e.g., 10 nM, 100 nM, 1000 nM).
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Harvest the cells and wash once with PBS.
-
Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer containing the viability dye and fluorochrome-conjugated antibodies against CD4, CXCR5, and PD-1.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single, CD4+ T cells.
-
Within the CD4+ population, identify the Tfh cell population as CXCR5+PD-1+.
-
Quantify the percentage of Tfh cells in each treatment condition.
-
References
- 1. 66th ASH Annual Meeting: 605. Molecular Pharmacology and Drug Resistance: Lymphoid Neoplasms: Novel Therapeutic Approaches in Lymphoma [ash.confex.com]
- 2. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: CRISPR Screen to Identify Resistance Mechanisms to BMS-986458
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Assay
This protocol outlines a negative selection CRISPR screen. A population of cancer cells sensitive to BMS-986458 is transduced with a pooled lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the human genome.[5][7] Following transduction, the cell population, now a mosaic of different gene knockouts, is treated with a cytotoxic concentration of BMS-986458. Cells in which the knockout of a specific gene confers resistance to the drug will survive and proliferate, while sensitive cells will be eliminated. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cell population compared to a control population, we can identify genes whose loss is enriched, thus signifying their role in mediating drug sensitivity.
Signaling Pathway of BMS-986458
Caption: Mechanism of action of BMS-986458.
Experimental Workflow
The overall workflow for the CRISPR screen involves several key steps, from library preparation to data analysis, to identify genes conferring resistance to BMS-986458.
Caption: Pooled CRISPR-Cas9 screen workflow.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Human GeCKO v2.0 sgRNA library | Addgene | 1000000048 |
| LentiCRISPRv2 plasmid | Addgene | 52961 |
| HEK293T cells | ATCC | CRL-3216 |
| DLBCL Cell Line (e.g., SU-DHL-4) | ATCC | CRL-2957 |
| Cas9 Nuclease | Thermo Fisher Scientific | A36498 |
| Lipofectamine 3000 | Thermo Fisher Scientific | L3000015 |
| Puromycin (B1679871) | Sigma-Aldrich | P8833 |
| BMS-986458 | In-house synthesis or custom order | N/A |
| DMEM, high glucose | Gibco | 11965092 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| DNeasy Blood & Tissue Kit | QIAGEN | 69504 |
| NEBNext Ultra II Q5 Master Mix | New England Biolabs | M0544 |
| Illumina Sequencing Platform | Illumina | (e.g., NextSeq 550) |
Detailed Experimental Protocols
Lentiviral Library Production
-
Library Amplification: Amplify the pooled sgRNA library plasmid DNA using electroporation into competent E. coli. Purify the plasmid DNA using a maxiprep kit.
-
Lentivirus Packaging:
-
Plate HEK293T cells in 15 cm dishes to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the sgRNA library plasmid, and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
-
After 48-72 hours, collect the virus-containing supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Concentrate the virus by ultracentrifugation or a commercially available concentration reagent.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
Generation of Cas9-Expressing Cells
-
Transduce the target cancer cell line (e.g., a DLBCL cell line sensitive to BMS-986458) with a lentivirus expressing Cas9 and a selection marker (e.g., blasticidin).
-
Select for successfully transduced cells by treating with the appropriate antibiotic.
-
Expand the stable Cas9-expressing cell line.
CRISPR-Cas9 Library Transduction
-
Plate the Cas9-expressing cells for transduction.
-
Transduce the cells with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure a representation of at least 200-500 cells per sgRNA in the library.
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
After 48 hours, begin selection with puromycin to eliminate non-transduced cells.
BMS-986458 Drug Selection
-
After puromycin selection is complete, split the cell population into two groups: a control group treated with DMSO and a treatment group treated with a predetermined cytotoxic concentration of BMS-986458 (e.g., IC80).
-
Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure. Ensure that the cell number does not drop below the recommended coverage per sgRNA.
-
Harvest a portion of the cells at the beginning of the treatment (Day 0) as a baseline reference.
Genomic DNA Extraction and Sequencing
-
Harvest at least 2 x 10^7 cells from the DMSO-treated and BMS-986458-treated populations.
-
Extract genomic DNA using a commercial kit (e.g., QIAGEN DNeasy Blood & Tissue Kit).
-
Amplify the sgRNA-containing regions from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Pool the barcoded PCR products and perform sequencing on an Illumina platform.
Data Analysis
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library reference to determine the read counts for each sgRNA.
-
Normalize the read counts.
-
Use software packages like MAGeCK to identify sgRNAs that are significantly enriched in the BMS-986458-treated population compared to the DMSO-treated control.
-
Map the enriched sgRNAs to their target genes to identify candidate resistance genes.
Hypothetical Quantitative Data
The following tables represent hypothetical data that could be generated from a CRISPR screen to identify resistance genes to BMS-986458.
Table 1: Top 10 Enriched Gene Hits from CRISPR Screen
| Gene Symbol | Description | Log2 Fold Change (BMS-986458 vs. DMSO) | p-value | False Discovery Rate (FDR) |
| CRBN | Cereblon | 8.2 | 1.5e-12 | 3.4e-11 |
| UBE2G1 | Ubiquitin-Conjugating Enzyme E2 G1 | 6.5 | 3.2e-9 | 5.1e-8 |
| CUL4A | Cullin 4A | 5.8 | 7.1e-8 | 8.9e-7 |
| DDB1 | Damage-Specific DNA Binding Protein 1 | 5.5 | 1.2e-7 | 1.3e-6 |
| RBX1 | Ring-Box 1 | 5.1 | 4.5e-7 | 4.8e-6 |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 4.8 | 9.8e-7 | 1.0e-5 |
| BCL6 | B-Cell Lymphoma 6 (mutant allele) | 4.5 | 2.3e-6 | 2.4e-5 |
| TP53 | Tumor Protein P53 | 4.2 | 5.6e-6 | 5.7e-5 |
| ATM | ATM Serine/Threonine Kinase | 3.9 | 1.1e-5 | 1.2e-4 |
| CHEK2 | Checkpoint Kinase 2 | 3.6 | 2.5e-5 | 2.6e-4 |
Table 2: Validation of Top Gene Hits by Individual Knockout
| Gene Knockout | Cell Viability (% of Control) after BMS-986458 Treatment |
| Wild-Type (Control) | 20% |
| CRBN KO | 95% |
| UBE2G1 KO | 88% |
| CUL4A KO | 85% |
| ABCB1 KO | 75% |
| TP53 KO | 65% |
Interpretation of Results
The hypothetical data suggests several potential mechanisms of resistance to BMS-986458.
-
Loss of E3 Ligase Components: The strongest hits are components of the CRL4-CRBN E3 ubiquitin ligase complex (CRBN, CUL4A, DDB1, RBX1). Loss of these components would prevent the ubiquitination and degradation of BCL6, thus rendering the drug ineffective.
-
Drug Efflux: The enrichment of sgRNAs targeting ABCB1, a known multidrug resistance transporter, suggests that increased drug efflux could be a resistance mechanism.
-
Alterations in the Target: A mutation in BCL6 that prevents BMS-986458 binding but preserves its function could also lead to resistance.
-
Downstream Signaling Pathways: The enrichment of genes involved in DNA damage response and cell cycle control (TP53, ATM, CHEK2) suggests that alterations in these pathways may compensate for the effects of BCL6 degradation.
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify genes conferring resistance to the BCL6 degrader BMS-986458. The detailed protocols and hypothetical data offer a roadmap for researchers to design and execute such screens, analyze the results, and gain valuable insights into potential resistance mechanisms. Understanding these mechanisms is crucial for the development of combination therapies and next-generation inhibitors to overcome drug resistance and improve patient outcomes.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. geneonline.com [geneonline.com]
- 4. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 8. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 9. Validate User [ashpublications.org]
Application Notes and Protocols for Testing BMS-986458 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986458 is a first-in-class, orally bioavailable, small molecule degrader of the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6 is a transcriptional repressor that is a key driver of lymphomagenesis in several types of non-Hodgkin lymphoma (NHL), including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[3][4] BMS-986458 is a ligand-directed degrader (LDD) that recruits the cereblon (CRBN) E3 ubiquitin ligase to BCL6, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This targeted degradation of BCL6 has shown promising preclinical anti-tumor activity in various xenograft models of NHL.[1][3]
These application notes provide a summary of the preclinical efficacy data for BMS-986458 and its analogs in xenograft models, along with detailed protocols for establishing and utilizing these models to test the efficacy of BCL6 degraders.
Mechanism of Action: BCL6 Degradation Pathway
BMS-986458 functions by inducing the proximity of BCL6 to the E3 ubiquitin ligase cereblon, leading to the targeted degradation of BCL6. This mechanism is depicted in the signaling pathway diagram below.
Caption: BMS-986458-mediated BCL6 degradation pathway.
Preclinical Efficacy of BMS-986458 in Xenograft Models
BMS-986458 has demonstrated significant anti-tumor efficacy in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of non-Hodgkin lymphoma. Oral administration of BMS-986458 has been shown to lead to tumor regression and a significant survival benefit in these models.[1][3]
Summary of Quantitative Efficacy Data
The following table summarizes the available quantitative data on the in vivo efficacy of a potent BCL6 ligand-directed degrader, BCL6-760, a close analog of BMS-986458, in a DLBCL xenograft model.
| Xenograft Model | Compound | Dosing Regimen | Efficacy Readout | Result | Reference |
| OCI-LY-1 (DLBCL CDX) | BCL6-760 | 60 mg/kg, BID, oral | Tumor Volume Reduction | 64% | [7] |
| R/R DLBCL (CDX & PDX) | BMS-986458 + anti-CD20 | Not specified | Tumor-Free Animals | <70% | [1][8] |
Note: The quantitative data for tumor volume reduction is for the closely related compound BCL6-760, as specific TGI percentages for BMS-986458 are not yet publicly available in detail.
Experimental Protocols
The following protocols provide a detailed methodology for establishing and utilizing xenograft models to test the efficacy of BMS-986458.
Experimental Workflow
The overall workflow for a xenograft efficacy study is outlined in the diagram below.
References
Application Notes and Protocols: BMS-986458 and Rituximab Combination Therapy for Non-Hodgkin's Lymphoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and available clinical data for the combination therapy of BMS-986458 and rituximab (B1143277) in the context of Non-Hodgkin's Lymphoma (NHL). The detailed protocols are intended to guide researchers in designing and executing preclinical and clinical studies based on the mechanisms of action of these two agents.
Introduction
Non-Hodgkin's Lymphoma (NHL) represents a diverse group of lymphoid malignancies with varying prognoses and treatment responses. While rituximab, a chimeric monoclonal antibody targeting the CD20 antigen on B-cells, has significantly improved outcomes, many patients experience relapse or become refractory to standard therapies.[1][2] This necessitates the exploration of novel therapeutic strategies, including combination therapies that target alternative survival pathways in malignant B-cells.
The combination of BMS-986458 and rituximab offers a dual-pronged attack on NHL. Rituximab depletes CD20-positive B-cells through various mechanisms, including antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and induction of apoptosis.[8][9][10] Concurrently, BMS-986458 targets the BCL6 survival pathway, potentially overcoming resistance mechanisms to rituximab and enhancing overall anti-lymphoma activity. An ongoing Phase 1/2 clinical trial (NCT06090539) is currently evaluating the safety and efficacy of this combination in patients with relapsed or refractory NHL.[7][11]
Mechanism of Action
The synergistic potential of combining BMS-986458 and rituximab lies in their distinct and complementary mechanisms of action.
Rituximab: This antibody binds to the CD20 antigen on the surface of normal and malignant B-lymphocytes.[9][12] This binding initiates a cascade of events leading to B-cell depletion through:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune effector cells, such as natural killer (NK) cells, bind to the Fc portion of rituximab and release cytotoxic granules, leading to tumor cell lysis.[9][10]
-
Complement-Dependent Cytotoxicity (CDC): Rituximab binding activates the complement cascade, resulting in the formation of a membrane attack complex that creates pores in the tumor cell membrane, causing cell death.[2][8][9]
-
Direct Apoptosis: Ligation of CD20 by rituximab can directly induce programmed cell death.[2][8][9]
BMS-986458: As a BCL6 protein degrader, BMS-986458 functions by hijacking the cell's natural protein disposal system.[3][4]
-
It forms a ternary complex with the BCL6 protein and the E3 ubiquitin ligase cereblon.[4]
-
This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.
-
The degradation of BCL6 leads to the de-repression of its target genes, which are involved in cell cycle arrest, DNA damage response, and apoptosis, thereby inhibiting the proliferation of BCL6-dependent lymphoma cells.[4]
Caption: Signaling pathways of Rituximab and BMS-986458 leading to B-cell death.
Clinical Study Data
An ongoing Phase 1/2, multi-center, open-label, dose-finding study (NCT06090539) is evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of BMS-986458, both as a monotherapy and in combination with rituximab, in participants with relapsed/refractory NHL.[7]
Study Design:
-
Phase: 1/2
-
Conditions: Relapsed or Refractory Non-Hodgkin's Lymphoma (including Diffuse Large B-Cell Lymphoma and Follicular Lymphoma)
-
Interventions:
-
BMS-986458 (oral tablet)
-
Rituximab (intravenous infusion)
-
-
Primary Outcome Measures:
-
Incidence of Adverse Events
-
Dose Limiting Toxicities
-
-
Secondary Outcome Measures:
-
Overall Response Rate (ORR)
-
Duration of Response (DOR)
-
Progression-Free Survival (PFS)
-
Overall Survival (OS)
-
Pharmacokinetics of BMS-986458
-
Patient Population: The study enrolls adult patients (≥18 years) with relapsed or refractory NHL who have received at least two prior lines of therapy.[7][13]
Preliminary Efficacy (Monotherapy): Early data from the BMS-986458 monotherapy arm in heavily pre-treated patients with R/R DLBCL and FL have shown promising preliminary efficacy and an acceptable safety profile.[14]
| Efficacy Endpoint | DLBCL | FL | Overall |
| Overall Response Rate (ORR) | 54% | 80% | 65% |
| Complete Response Rate (CRR) | 7% | 40% | 21% |
| Data presented are from the monotherapy arm of the ongoing clinical trial and do not represent the combination therapy results.[14] |
Quantitative data for the BMS-986458 and rituximab combination arm are not yet publicly available as the clinical trial is ongoing.
Experimental Protocols
The following protocols are representative of the methodologies that would be employed in preclinical and clinical studies to evaluate the combination of BMS-986458 and rituximab.
1. In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of BMS-986458 and rituximab, alone and in combination, on NHL cell lines.
Materials:
-
NHL cell lines (e.g., DLBCL lines like SUDHL-4, SUDHL-6; FL lines like DOHH-2)
-
BMS-986458 (in DMSO)
-
Rituximab
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed NHL cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of BMS-986458 and a fixed, sub-lethal concentration of rituximab.
-
Treat cells with:
-
Vehicle control (DMSO)
-
BMS-986458 alone
-
Rituximab alone
-
BMS-986458 and rituximab in combination
-
-
Incubate for 72 hours.
-
Add cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine the percentage of viable cells.
-
Calculate IC50 values and assess for synergy using software such as CompuSyn.
References
- 1. BMS-986458 + Rituximab for Non-Hodgkin Lymphoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ovid.com [ovid.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Facebook [cancer.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. mskcc.org [mskcc.org]
- 8. Mechanism of action of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rituximab - Wikipedia [en.wikipedia.org]
- 10. Rituximab: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. PV | RITUXAN® (rituximab) Proposed Mechanism of Action (MoA) [rituxan-hcp.com]
- 13. A Study to Assess BMS-986458 Alone and in Combination With Anti-lymphoma Agents in Relapsed/Refractory Non-Hodgkin Lymphomas | BMS Clinical Trials [bmsclinicaltrials.com]
- 14. Bristol Myers Squibb - Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 [news.bms.com]
Application Notes and Protocols: Pharmacokinetic Analysis of BMS-986458 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986458 is a novel, orally bioavailable, heterobifunctional small molecule that operates as a cereblon (CRBN)-mediated ligand-directed degrader of the B-cell lymphoma 6 (BCL6) protein.[1][2][3][4] BCL6 is a transcriptional repressor and a validated therapeutic target in lymphomas, playing a crucial role in the development of germinal center B-cells.[5][6] By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, BMS-986458 offers a promising therapeutic strategy for B-cell non-Hodgkin's lymphoma.[2][3] Understanding the pharmacokinetic profile of this molecule is critical for its preclinical and clinical development. These application notes provide a summary of the pharmacokinetic parameters of BMS-986458 in mice and detailed protocols for conducting such an analysis.
Data Presentation: Pharmacokinetics of BMS-986458 in Mice
The following tables summarize the key pharmacokinetic parameters of BMS-986458 in mice following intravenous and oral administration.
Table 1: Intravenous Pharmacokinetic Parameters of BMS-986458 in Mice (1 mg/kg) [7]
| Parameter | Value | Unit |
| Clearance (CL) | 6.67 | mL/min/kg |
| Volume of Distribution (Vss) | 0.51 | L/kg |
| Half-life (t½) | 1.1 | h |
| Area Under the Curve (AUC∞) | 3.98 | µM·h |
Table 2: Oral Pharmacokinetic Parameters of BMS-986458 in Mice (3 mg/kg) [7]
| Parameter | Value | Unit |
| Maximum Concentration (Cmax) | 24.9 | µM |
| Time to Maximum Concentration (Tmax) | 0.5 | h |
| Area Under the Curve (AUC₂₄) | 75.6 | µM·h |
| Oral Bioavailability (F) | 53 | % |
Signaling Pathway
BMS-986458 functions by hijacking the body's natural protein disposal system. It acts as a molecular bridge, bringing the target protein, BCL6, into close proximity with the E3 ubiquitin ligase cereblon (CRBN). This induced proximity leads to the polyubiquitination of BCL6, marking it for degradation by the proteasome. The degradation of BCL6 relieves the repression of its target genes, which are involved in cell cycle control, DNA damage response, and apoptosis, leading to anti-tumor effects.[2][3][5]
Experimental Protocols
This section provides a detailed methodology for conducting a pharmacokinetic study of BMS-986458 in mice.
Materials and Reagents
-
BMS-986458
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for intravenous administration (e.g., saline, 5% dextrose)
-
Male or female mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old)
-
Sterile syringes and needles (for dosing and blood collection)
-
Oral gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
Pipettes and sterile tips
-
Centrifuge
-
-80°C freezer for sample storage
-
LC-MS/MS system for bioanalysis
Animal Handling and Dosing
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Fasting: Fast mice overnight (approximately 12 hours) before oral dosing, with free access to water.
-
Dosing:
-
Oral (PO): Prepare a homogenous suspension of BMS-986458 in the chosen vehicle. Administer a single dose (e.g., 3 mg/kg) via oral gavage.
-
Intravenous (IV): Prepare a clear solution of BMS-986458 in the chosen vehicle. Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Blood Sampling
-
Serial Sampling: Collect blood samples from each mouse at multiple time points to generate a complete pharmacokinetic profile.
-
Time Points:
-
IV Administration: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Oral Administration: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
-
Collection Method:
-
Place the mouse in a restraining device.
-
Warm the tail with a heat lamp to dilate the blood vessels.
-
Collect approximately 30-50 µL of blood from the tail vein using a fine-gauge needle and a capillary tube.
-
Alternatively, use submandibular or saphenous vein sampling techniques.
-
Immediately transfer the blood into a microcentrifuge tube containing an anticoagulant.
-
Gently invert the tube several times to mix.
-
Plasma Preparation
-
Keep the blood samples on ice.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma to a new, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method (LC-MS/MS)
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation by adding a volume of cold acetonitrile (B52724) (e.g., 3 volumes) containing an internal standard to the plasma sample.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of BMS-986458 in plasma.
-
Optimize chromatographic conditions (column, mobile phases, gradient) to achieve good peak shape and separation from matrix components.
-
Optimize mass spectrometry parameters (ionization mode, precursor and product ions, collision energy) for sensitive and specific detection.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of BMS-986458 into blank mouse plasma.
-
Quantify the concentration of BMS-986458 in the study samples by interpolating from the standard curve.
-
Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, half-life, clearance, and volume of distribution.
-
Experimental Workflow
The following diagram illustrates the workflow for the pharmacokinetic analysis of BMS-986458 in mice.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. researchgate.net [researchgate.net]
- 4. unmc.edu [unmc.edu]
- 5. Bioanalytical method for quantitative determination of mithramycin analogs in mouse plasma by HPLC-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bcm.edu [bcm.edu]
- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
Application Notes and Protocols for Co-immunoprecipitation Assays with BMS-986458 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular context.[11][12][13][14] For a degrader molecule like BMS-986458, Co-IP assays are invaluable for elucidating its mechanism of action. Specifically, these assays can be employed to:
-
Confirm the formation of the ternary complex between BCL6, BMS-986458, and the CRBN E3 ligase.
-
Investigate how BMS-986458 treatment affects the interaction of BCL6 with its native binding partners and co-repressors.
-
Identify novel proteins that may be part of the BCL6-degradation complex.
These application notes provide a detailed protocol for performing Co-IP experiments in cells treated with BMS-986458 to investigate its effects on BCL6 protein complexes.
Signaling Pathway and Mechanism of Action
BMS-986458 is designed to induce the selective degradation of BCL6. It is a heterobifunctional molecule with one moiety that binds to BCL6 and another that binds to cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^).[4][6][7][8][10] This simultaneous binding brings BCL6 into close proximity with the E3 ligase machinery, leading to the polyubiquitination of BCL6 and its subsequent degradation by the proteasome.[2] This targeted degradation of BCL6 inhibits the growth of BCL6-expressing tumor cells.[2]
Experimental Design for Co-immunoprecipitation
A well-designed Co-IP experiment is crucial for obtaining meaningful results. The following considerations are key when studying the effects of BMS-986458:
-
Choice of "Bait" Protein: The "bait" protein is the protein targeted by the primary antibody for immunoprecipitation.
-
To confirm the ternary complex: Use an antibody against BCL6 to pull down BCL6 and its interactors. Then, probe for the presence of CRBN and other components of the E3 ligase complex in the immunoprecipitate. Alternatively, use an antibody against CRBN to pull down the complex and probe for BCL6.
-
To study BCL6 interactions: Use a BCL6 antibody to immunoprecipitate BCL6 and its associated proteins. Compare the protein profile of the immunoprecipitate from BMS-986458-treated cells versus vehicle-treated cells to see which interactions are lost or gained upon BCL6 degradation.
-
-
Controls:
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve BMS-986458 to control for any effects of the solvent.
-
Isotype Control IgG: Use a non-specific IgG from the same species as the primary antibody as a negative control to account for non-specific binding of proteins to the antibody and beads.
-
Input Control: A small fraction of the cell lysate before immunoprecipitation should be saved to verify the expression levels of the proteins of interest in the starting material.
-
-
Treatment Conditions: The concentration of BMS-986458 and the duration of treatment should be optimized to achieve significant degradation of BCL6 without causing excessive cell death. A time-course and dose-response experiment analyzed by western blot for BCL6 levels is recommended prior to the Co-IP experiment.
Co-immunoprecipitation Protocol
This protocol is a general guideline and may require optimization based on the cell type and specific antibodies used.
A. Materials and Reagents
-
Cell Lines: BCL6-expressing lymphoma cell lines (e.g., DLBCL cell lines).
-
BMS-986458: Dissolved in an appropriate solvent (e.g., DMSO).
-
Primary Antibodies:
-
Rabbit or mouse anti-BCL6 antibody
-
Rabbit or mouse anti-CRBN antibody
-
Antibodies against other potential interacting proteins (e.g., components of the CRL4^CRBN^ complex, known BCL6 co-repressors).
-
-
Control IgG: Rabbit or mouse isotype control IgG.
-
Protein A/G Beads: Agarose or magnetic beads.
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent or PBS with 0.1% Tween-20.
-
Elution Buffer: 1x SDS-PAGE loading buffer or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
General Lab Equipment: Refrigerated centrifuge, rotator, magnetic rack (for magnetic beads), etc.
B. Experimental Procedure
1. Cell Culture and Treatment:
-
Plate BCL6-expressing cells and grow to 70-80% confluency.
-
Treat cells with the optimized concentration of BMS-986458 or vehicle for the determined duration.
2. Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
3. Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
4. Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate.
-
To equal amounts of protein from each sample, add the primary antibody (e.g., anti-BCL6) or control IgG.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
5. Immune Complex Capture:
-
Add pre-washed Protein A/G beads to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C.
6. Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
7. Elution:
-
Resuspend the beads in 1x SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
8. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform western blotting with antibodies against the "bait" protein (e.g., BCL6) and potential interacting proteins (e.g., CRBN, BCL6 co-repressors).
Data Presentation
Quantitative data from western blots can be obtained by densitometry analysis of the protein bands. The results should be summarized in a clear and structured table.
Table 1: Densitometry Analysis of Co-immunoprecipitated Proteins
| Treatment | IP Antibody | Western Blot Probe | Relative Band Intensity (normalized to bait protein) | Fold Change (BMS-986458 vs. Vehicle) |
| Vehicle | Anti-BCL6 | BCL6 | 1.00 | - |
| Vehicle | Anti-BCL6 | CRBN | Example Value | - |
| Vehicle | Anti-BCL6 | Co-repressor X | Example Value | - |
| BMS-986458 | Anti-BCL6 | BCL6 | Example Value | Example Value |
| BMS-986458 | Anti-BCL6 | CRBN | Example Value | Example Value |
| BMS-986458 | Anti-BCL6 | Co-repressor X | Example Value | Example Value |
| Vehicle | IgG Control | BCL6 | Example Value | - |
| Vehicle | IgG Control | CRBN | Example Value | - |
| BMS-986458 | IgG Control | BCL6 | Example Value | - |
| BMS-986458 | IgG Control | CRBN | Example Value | - |
Note: The results in this table are illustrative. Researchers should populate it with their experimental data. A significant increase in the co-immunoprecipitation of CRBN with BCL6 in the BMS-986458-treated sample would confirm the formation of the ternary complex. A decrease in the co-immunoprecipitation of a known BCL6 co-repressor would suggest that BMS-986458 disrupts this interaction.
Conclusion
Co-immunoprecipitation is an essential technique for validating the mechanism of action of targeted protein degraders like BMS-986458. The protocols and guidelines provided here offer a framework for researchers to design and execute experiments to investigate the formation of the BCL6-BMS-986458-CRBN ternary complex and to explore the broader impact of this molecule on the BCL6 interactome. Careful optimization and the inclusion of appropriate controls are critical for obtaining reliable and interpretable results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. BMS-986458 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ashpublications.org [ashpublications.org]
- 5. geneonline.com [geneonline.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - American Chemical Society [acs.digitellinc.com]
- 9. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 10. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. assaygenie.com [assaygenie.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Co-immunoprecipitation for Identifying Protein-Protein Interactions in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
Application of BMS-986458 in Diffuse Large B-cell Lymphoma Models: Application Notes and Protocols
For Research Use Only.
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma.[1][2] A key therapeutic target in B-cell malignancies is the transcriptional repressor B-cell lymphoma 6 (BCL6), which is crucial for the formation and maintenance of germinal centers and is frequently overexpressed in DLBCL.[3][4] BMS-986458 is a first-in-class, orally bioavailable, highly selective BCL6 ligand-directed degrader (LDD).[5][6] This heterobifunctional molecule works by inducing the proximity of BCL6 to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the BCL6 protein.[3][5][6] This degradation inhibits the growth of BCL6-expressing tumor cells.[2]
Preclinical studies have demonstrated that BMS-986458 induces rapid and sustained degradation of BCL6, leading to broad anti-tumor effects in various DLBCL models.[6] Notably, BMS-986458 has been shown to upregulate the expression of CD20 on the surface of lymphoma cells, suggesting a synergistic potential with anti-CD20 monoclonal antibodies.[6] This document provides detailed application notes and protocols for the use of BMS-986458 in preclinical DLBCL research models.
Data Presentation
In Vitro Activity of BMS-986458 in DLBCL Cell Lines
| Cell Line | Assay Type | Parameter | Value (nM) |
| OCI-LY-1 | BCL6 Degradation | DC50 | 0.14 |
| WSU-DLCL-2 | BCL6 Degradation | DC50 | 0.11 |
| OCI-LY-1 | Anti-proliferative | IC50 | 1.2 |
| SU-DHL-4 | BCL6 Degradation | EC50 | 2 |
| OCI-LY-1 | BCL6 Degradation | EC50 | 0.2 |
DC50: Concentration resulting in 50% degradation of the target protein. IC50: Concentration inhibiting 50% of cell proliferation. EC50: Concentration resulting in 50% of the maximal effect.
In Vivo Efficacy of BMS-986458 in DLBCL Xenograft Models
| Model Type | Cell Line/Origin | Dosing Regimen | Outcome |
| Cell Line-Derived Xenograft (CDX) | OCI-LY-1 | 30, 60, 120 mg/kg, q.d., oral | Dose-dependent tumor growth suppression and BCL6 degradation. |
| Patient-Derived Xenograft (PDX) | R/R DLBCL | Once daily, oral | Deep and sustained BCL6 degradation, tumor regression, and significant survival benefit. |
| CDX (Combination) | R/R DLBCL | BMS-986458 + anti-CD20 antibody | Tumor regression and tumor-free animals (<70%) without body weight loss.[7] |
q.d.: once daily. R/R: Relapsed/Refractory.
Signaling Pathway and Experimental Workflow
References
- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 2. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 4. Bantam Pharmaceutical Announces First Patient Treated in BTM-3566 Phase 1 Clinical Trial at Princess Margaret Cancer Centre in Toronto [prnewswire.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. researchgate.net [researchgate.net]
- 7. OUH - Protocols [ous-research.no]
Troubleshooting & Optimization
BMS-986458 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of BMS-986458, a first-in-class, oral, highly selective B-cell lymphoma 6 (BCL6) degrader.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-986458?
A1: BMS-986458 is a ligand-directed degrader (LDD) that operates by recruiting the cereblon (CRBN) protein of the E3 ubiquitin ligase complex to the BCL6 protein on tumor cells. This action forms a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[1][2] The degradation of BCL6, a key transcriptional repressor, results in anti-proliferative and pro-apoptotic effects in B-cell lymphomas.[1]
Q2: What are the recommended storage conditions for BMS-986458?
A2: Proper storage is crucial to maintain the integrity of BMS-986458. For the solid powder form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. In a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Solubility Troubleshooting Guide
Researchers may encounter challenges in dissolving BMS-986458 for in vitro and in vivo experiments. The following guide provides quantitative data and protocols to address these issues.
Solubility Data
| Solvent/Medium | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 159.21 | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use a fresh vial. |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 10 µg/mL | ~0.016 | - |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 200 µg/mL | ~0.318 | - |
| Aqueous Buffer (pH 5) | 4.2 - 7.4 µM | 0.0042 - 0.0074 | Kinetic solubility. |
Experimental Protocols for Solution Preparation
For In Vitro Assays:
-
High-Concentration Stock Solution (DMSO):
-
Weigh the desired amount of BMS-986458 powder.
-
Add fresh, anhydrous DMSO to achieve a concentration of up to 100 mg/mL.
-
If needed, use an ultrasonic bath to aid dissolution.
-
Store the stock solution at -80°C or -20°C as recommended.
-
For In Vivo Studies:
-
Formulation 1 (Aqueous-based):
-
Prepare a 25 mg/mL stock solution of BMS-986458 in DMSO.
-
In a separate tube, combine 10% DMSO stock solution, 40% PEG300, and 5% Tween-80 by volume.
-
Mix the components thoroughly.
-
Add 45% saline to the mixture and mix until a clear solution is obtained. This formulation can achieve a solubility of ≥ 2.5 mg/mL.
-
-
Formulation 2 (Oil-based):
-
Prepare a 25 mg/mL stock solution of BMS-986458 in DMSO.
-
Add 10% of the DMSO stock solution to 90% corn oil by volume.
-
Mix thoroughly until a clear solution is achieved. This formulation can also achieve a solubility of ≥ 2.5 mg/mL.
-
Troubleshooting Common Solubility Issues
| Issue | Possible Cause | Recommendation |
| Precipitation in Aqueous Buffer | Low aqueous solubility of BMS-986458. | Ensure the final concentration in your aqueous experimental medium does not exceed the kinetic solubility limit (4.2 - 7.4 µM at pH 5). Consider using a co-solvent system if higher concentrations are required, but be mindful of its potential effects on your experimental system. |
| Cloudy Solution After Dilution from DMSO Stock | The compound is precipitating out of the aqueous medium. | When diluting from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and minimize precipitation. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects. |
| Inconsistent Results in Biological Assays | Poor solubility leading to variable effective concentrations. | Prepare fresh dilutions for each experiment from a well-dissolved stock solution. Visually inspect for any precipitation before use. Consider performing a solubility test in your specific cell culture medium. |
Stability Troubleshooting Guide
Maintaining the stability of BMS-986458 in solution is critical for obtaining reliable and reproducible experimental results.
Known Stability Profile
-
In Mouse Liver Microsomes: BMS-986458 has shown stability in mouse liver microsomes.
-
Storage of Solutions: As per the storage recommendations, DMSO stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C. For in vivo studies, it is recommended to prepare fresh solutions daily.
Potential Stability Issues and Mitigation
| Issue | Possible Cause | Recommendation |
| Loss of Activity Over Time in Aqueous Solution | Potential for hydrolysis or degradation in aqueous buffers. | Prepare fresh working solutions in aqueous buffers for each experiment. Avoid prolonged storage of aqueous solutions, even at 4°C. |
| Inconsistent Potency in Cell-Based Assays | Degradation of the compound in the cell culture medium. | Minimize the time the compound is incubated with cells to the shortest duration necessary to observe the desired effect. If long-term exposure is required, consider replenishing the compound at regular intervals. |
| Unexpected Peaks in Analytical Chromatography | Formation of degradation products. | If you suspect degradation, perform a forced degradation study by exposing a solution of BMS-986458 to stress conditions (e.g., acid, base, heat, oxidation, light) to identify potential degradation products. Use a stability-indicating analytical method (e.g., HPLC with mass spectrometry detection) to monitor the purity of your solutions. |
Visualizing Key Processes
To aid in understanding the experimental and biological context of BMS-986458, the following diagrams illustrate its mechanism of action and a general workflow for assessing its solubility.
References
Optimizing BMS-986458 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of BMS-986458 in cell culture experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is BMS-986458 and how does it work?
Q2: What is the primary application of BMS-986458 in research?
Q3: How should I prepare and store BMS-986458 stock solutions?
A3: BMS-986458 is soluble in DMSO.[8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[8] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution.[3][8]
Q4: What is a typical concentration range for BMS-986458 in cell culture experiments?
A4: The optimal concentration of BMS-986458 will vary depending on the cell line and the specific assay. Based on available data, a starting concentration range of 0.1 nM to 100 nM is recommended for most in vitro applications. For instance, it has shown anti-proliferative activity in OCI-LY-1 cells with an IC50 of 1.2 nM and induced apoptosis in SU-DHL-4 cells at concentrations between 0.1 nM and 100 nM.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low BCL6 degradation observed. | 1. Suboptimal concentration: The concentration of BMS-986458 may be too low for the specific cell line. 2. Short incubation time: The treatment duration may not be sufficient to observe significant degradation. 3. Low expression of Cereblon (CRBN): The cell line may have low endogenous levels of the CRBN E3 ligase required for BMS-986458 activity. 4. Compound instability: The compound may be degrading in the cell culture medium over time. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 1 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration. 3. Verify CRBN expression in your cell line via Western blot or qPCR. If CRBN levels are low, consider using a different cell line. 4. While BMS-986458 is generally stable, it is good practice to prepare fresh dilutions from a frozen stock for each experiment. |
| High cell toxicity or off-target effects. | 1. Concentration is too high: Excessive concentrations can lead to non-specific effects and cytotoxicity. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Off-target protein degradation: Although highly selective, at very high concentrations, off-target effects may occur.[4] | 1. Use the lowest effective concentration that achieves the desired level of BCL6 degradation. 2. Ensure the final DMSO concentration in the cell culture medium is below 0.5%. 3. Perform proteomic studies to assess global protein level changes if off-target effects are suspected. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or health can impact experimental outcomes. 2. Inaccurate pipetting or dilutions: Errors in preparing compound dilutions can lead to variability. 3. Lot-to-lot variability of the compound: Different batches of the compound may have slight variations in purity or activity. | 1. Maintain a consistent cell culture routine, using cells within a defined passage number range and seeding at a consistent density. 2. Use calibrated pipettes and prepare a master mix of the compound for treating replicate wells. 3. If possible, use the same lot of BMS-986458 for a series of related experiments. |
Quantitative Data Summary
Table 1: In Vitro Potency of BMS-986458 in Non-Hodgkin's Lymphoma Cell Lines
| Cell Line | Assay Type | Parameter | Value (nM) |
| OCI-LY-1 | Anti-proliferation | IC50 | 1.2[9] |
| OCI-LY-1 | BCL6 Degradation | DC50 | 0.14[9] |
| SU-DHL-4 | BCL6 Degradation | EC50 | 2[9] |
| WSU-DLCL-2 | BCL6 Degradation | DC50 | 0.11[9] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Type | Recommended Concentration Range | Incubation Time |
| BCL6 Degradation (Western Blot) | NHL Cell Lines | 0.1 nM - 100 nM | 4 - 24 hours |
| Cell Proliferation | NHL Cell Lines | 0.1 nM - 100 nM | 72 - 96 hours |
| Apoptosis (Annexin V/PI Staining) | SU-DHL-4 | 0.1 nM - 100 nM[9] | 24 - 72 hours |
Experimental Protocols
Protocol 1: Western Blot for BCL6 Degradation
Objective: To determine the optimal concentration and time course of BMS-986458 for BCL6 protein degradation.
Materials:
-
NHL cell line (e.g., OCI-LY-1, SU-DHL-4)
-
Complete cell culture medium
-
BMS-986458 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCL6, anti-CRBN, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in 6-well plates and allow them to adhere or stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of BMS-986458 in complete culture medium. Treat cells with a range of concentrations (e.g., 0.1, 1, 10, 100 nM) for various time points (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the BCL6 signal to the loading control.
Protocol 2: Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of BMS-986458.
Materials:
-
NHL cell line
-
Complete cell culture medium
-
BMS-986458 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of BMS-986458 in complete culture medium. Add the diluted compound to the wells (final volume 200 µL) to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by BMS-986458.
Materials:
-
NHL cell line
-
Complete cell culture medium
-
BMS-986458 stock solution (10 mM in DMSO)
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL. After 24 hours, treat with various concentrations of BMS-986458 (e.g., 1, 10, 100 nM) for 48-72 hours. Include a DMSO vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizations
Signaling Pathway
References
- 1. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 5. mediamedic.co [mediamedic.co]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
Technical Support Center: BMS-986458 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing western blotting to assess the efficacy of BMS-986458, a B-cell lymphoma 6 (BCL6) degrader.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during western blot analysis of BCL6 levels following treatment with BMS-986458.
Q1: I don't see a BCL6 band in my BMS-986458-treated samples. How do I know if the experiment worked?
-
Positive Control: Your untreated control lane should show a clear BCL6 band at the expected molecular weight (approximately 95 kDa).
-
Loading Control: A loading control (e.g., GAPDH, β-actin, or α-tubulin) should be present at equal intensity across all lanes, including your treated samples. This confirms that protein was loaded correctly in each lane.
-
Vehicle Control: A vehicle-only (e.g., DMSO) treated sample should show a BCL6 band comparable to the untreated control.
If your controls are in order, the absence of a BCL6 band in the BMS-986458-treated lanes indicates successful protein degradation.
Q2: I am seeing a very faint BCL6 band in my treated samples. Does this mean the degradation was incomplete?
A2: It's possible. BMS-986458 is known to cause rapid and deep degradation of BCL6.[2][4] A faint band could indicate incomplete degradation due to several factors:
-
Suboptimal Drug Concentration or Treatment Time: You may need to optimize the concentration of BMS-986458 or the duration of treatment. A dose-response or time-course experiment is recommended.
-
Insufficient Amount of Antigen: If the starting level of BCL6 is very high, you may need to load more protein onto the gel to see a complete absence of the band after treatment.
-
Antibody Sensitivity: The primary antibody concentration may be too high, detecting even trace amounts of the protein. Try further diluting your primary antibody.
Q3: My western blot has high background, making it difficult to interpret the results. What can I do?
A3: High background can obscure your results. Here are several common causes and solutions:
-
Insufficient Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., switch from non-fat milk to BSA, especially if detecting phosphoproteins).
-
Antibody Concentration Too High: Reduce the concentration of your primary or secondary antibody.
-
Inadequate Washing: Increase the number and duration of your wash steps with a buffer containing a detergent like Tween-20.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure. Handle the membrane with clean forceps to avoid contamination.
Q4: I am seeing multiple bands in my BCL6 blot. What does this mean?
A4: The presence of unexpected bands can be due to several factors:
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your samples may have degraded. Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.
-
Post-Translational Modifications: BCL6 can be phosphorylated, which may affect its migration on the gel.
-
Non-Specific Antibody Binding: The primary or secondary antibody may be binding to other proteins. Ensure you are using a specific BCL6 antibody and consider running a secondary antibody-only control (a blot incubated with only the secondary antibody) to check for non-specific binding.
-
Sample Overloading: Loading too much protein can lead to non-specific bands. Try reducing the amount of protein loaded per lane.
Quantitative Data Summary
The following table provides recommended starting dilutions for commercially available BCL6 antibodies suitable for western blotting. It is important to note that the optimal dilution may vary depending on the specific experimental conditions and should be determined by the user.
| Antibody Name/Clone | Supplier | Recommended Starting Dilution |
| Bcl-6 (BCL6/1475) | Novus Biologicals | 1-2 µg/ml |
| Bcl6 Polyclonal (BCL6-612AP) | Thermo Fisher Scientific | 1:500 - 1:1,000 |
| BCL6 #4242 | Cell Signaling Technology | 1:1,000[7] |
| BCL6 (66340-1-Ig) | Proteintech | 1:5000 - 1:50000[8] |
| BCL6 [IHC029] | GenomeMe | 1:25 - 1:50[9] |
Experimental Protocols
Detailed BCL6 Western Blot Protocol
This protocol is a general guideline for detecting BCL6 in cell lysates.
1. Cell Lysis
-
Prepare a suitable lysis buffer. For whole-cell lysates, a RIPA buffer is often effective. A common RIPA buffer recipe is:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
-
Immediately before use, add protease and phosphatase inhibitors to the lysis buffer.
-
For adherent cells, wash the culture dish with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C.
-
Carefully transfer the supernatant to a new, pre-chilled tube. This is your protein lysate.
2. Protein Quantification
-
Determine the protein concentration of your lysates using a standard protein assay, such as the BCA or Bradford assay.
3. Sample Preparation
-
Based on the protein concentration, dilute your lysates to ensure equal loading in each lane (typically 20-30 µg of total protein per lane).
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
4. Gel Electrophoresis
-
Load your prepared samples and a pre-stained protein ladder into the wells of an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of BCL6 (around 95 kDa).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. PVDF membranes need to be activated with methanol (B129727) before use.
-
The transfer can be done using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane.
6. Blocking
-
After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
7. Antibody Incubation
-
Dilute the primary BCL6 antibody in the blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Positive and Negative Controls
-
Positive Controls: Cell lysates from cell lines known to express high levels of BCL6, such as Ramos, Daudi, or Raji cells, are excellent positive controls.[8] Tonsil tissue can also serve as a positive control.[10][11][12]
-
Negative Controls: Use cell lines that do not express BCL6 as negative controls. It is also good practice to include a "secondary antibody only" lane to check for non-specific binding of the secondary antibody.
Visualizations
Caption: Mechanism of action of BMS-986458 leading to BCL6 degradation.
Caption: Standard workflow for western blot analysis of BCL6.
Caption: Decision tree for troubleshooting BMS-986458 western blot results.
References
- 1. researchgate.net [researchgate.net]
- 2. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mediamedic.co [mediamedic.co]
- 7. BCL6 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. BCL6 antibody (66340-1-Ig) | Proteintech [ptglab.com]
- 9. genomeme.ca [genomeme.ca]
- 10. nordiqc.org [nordiqc.org]
- 11. nordiqc.org [nordiqc.org]
- 12. BCL6 mouse anti human, clone ST42B. EuroMAbNet [euromabnet.com]
Technical Support Center: BMS-986458 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986458. The information is designed to address potential inconsistencies and challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-986458?
Q2: In which cell lines has BMS-986458 shown preclinical activity?
A2: Preclinical studies have demonstrated that BMS-986458 induces rapid and broad anti-tumor effects in approximately 80% of BCL6-expressing non-Hodgkin lymphoma (NHL) cell lines.[5][6] This includes activity in various Diffuse Large B-cell Lymphoma (DLBCL) cell line models.[5][6]
Q3: What are the expected downstream effects of BCL6 degradation by BMS-986458?
Troubleshooting Guide for Inconsistent Results
Issue 1: No or Weak BCL6 Degradation Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Perform a wide dose-response experiment. High concentrations of PROTAC-like molecules can lead to the "hook effect," where the formation of binary complexes (BMS-986458 with either BCL6 or CRBN) is favored over the productive ternary complex, leading to reduced degradation.[7] |
| Low E3 Ligase (CRBN) Expression | Confirm that your cell line expresses sufficient levels of CRBN. If CRBN expression is low or absent, BMS-986458 will not be effective. Verify CRBN expression via Western blot or qPCR. |
| Cell Health and Confluency | Ensure cells are healthy and within a consistent passage number range.[7] Cell stress or high confluency can alter protein expression and the efficiency of the ubiquitin-proteasome system. |
| Compound Integrity | Confirm the proper storage and handling of BMS-986458.[4] Assess the stability of the compound in your cell culture medium over the course of the experiment. |
| Experimental Protocol | Ensure lysis buffers contain protease inhibitors to prevent BCL6 degradation by other means.[8][9] Optimize Western blot conditions, including antibody concentrations and transfer efficiency, especially for larger proteins.[8][10] |
Issue 2: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding to avoid clumps and unequal cell numbers per well.[11] Variations in cell density can significantly impact assay results.[12] |
| Solvent Toxicity | If using a solvent like DMSO to dissolve BMS-986458, ensure the final concentration is consistent across all wells and is not toxic to the cells.[13] Run a vehicle-only control to assess solvent effects. |
| Assay Incubation Time | Optimize the incubation time for your specific cell viability reagent (e.g., MTT, resazurin). Insufficient or excessive incubation can lead to variable results.[11] |
| Plate Edge Effects | Be mindful of "edge effects" in microplates, where wells on the perimeter may experience different temperature and evaporation rates. Consider not using the outer wells for experimental samples. |
| Compound Solubility | Poor solubility of BMS-986458 at higher concentrations can lead to precipitation and inconsistent effects. Ensure the compound is fully solubilized before adding it to the culture medium.[13][14] |
Issue 3: Unexpected Off-Target Effects or Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Non-Specific Toxicity | At very high concentrations, any small molecule can exhibit non-specific toxicity. Correlate cytotoxicity with BCL6 degradation. If toxicity occurs at concentrations where BCL6 is not degraded, the effect may be off-target. |
| Contamination | Routinely test cell cultures for mycoplasma and other contaminants, which can affect cellular responses to treatment.[12] |
| Off-Target Protein Degradation | While BMS-986458 is reported to be highly selective for BCL6, off-target degradation is a possibility with degrader molecules. Consider proteomic studies to investigate changes in the broader proteome at effective concentrations. |
| Cell Line Specific Sensitivity | The genetic background of your cell line may make it particularly sensitive to the inhibition of the BCL6 pathway or to the compound itself. |
Data Presentation
Table 1: Summary of Preclinical Efficacy of BMS-986458
| Parameter | Finding | Cell/Model Type | Reference |
| BCL6 Degradation | Rapid and sustained degradation | BCL6-expressing NHL cell lines | [5][6] |
| Anti-tumor Activity | Broad anti-tumor effects | ~80% of BCL6-expressing NHL cell lines and patient-derived xenograft (PDX) models | [5][6] |
| CD20 Expression | Up to 20-fold increase in transcription and surface expression within 72 hours | Diffuse Large B-cell Lymphoma (DLBCL) cell lines | [5][6] |
| In Vivo Efficacy | Tumor regression and significant survival benefit | Human cell line-derived xenograft (CDX) and PDX models of DLBCL | [5][6] |
| Combination Therapy | Potent synergism with anti-CD20 agents | In vitro and in vivo models | [2][6] |
Table 2: Clinical Response Rates from a Phase 1 Study in R/R non-Hodgkin Lymphoma
| Population | Objective Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Overall | 65% | 21% | [15] |
| DLBCL | 54% | 7% | [15] |
| Follicular Lymphoma (FL) | 80% | 40% | [15] |
Experimental Protocols
Protocol 1: Western Blot for BCL6 Degradation
-
Cell Seeding and Treatment: Seed lymphoma cell lines (e.g., a DLBCL line known to express BCL6) in 6-well plates. Allow cells to adhere and grow to 70-80% confluency. Treat cells with a range of BMS-986458 concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against BCL6 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the BCL6 signal to the loading control to determine the percentage of remaining BCL6 protein relative to the vehicle control.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Prepare serial dilutions of BMS-986458 in culture medium. Add the compound to the appropriate wells, ensuring a final vehicle concentration that is non-toxic. Include wells with cells only (no treatment) and media only (background).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Reagent Addition: Add a cell viability reagent (e.g., resazurin, MTS, or a reagent for ATP measurement) to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate for the recommended time and then read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability at each concentration of BMS-986458. Plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action for BMS-986458, a BCL6 protein degrader.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. mediamedic.co [mediamedic.co]
- 2. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. researchgate.net [researchgate.net]
- 12. promegaconnections.com [promegaconnections.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Bristol Myers Squibb - Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 [news.bms.com]
BMS-986458 Technical Support Center: In Vivo Bioavailability
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) regarding the in vivo bioavailability of BMS-986458.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of BMS-986458 in preclinical species?
A1: BMS-986458 has demonstrated good oral bioavailability in multiple preclinical species. The reported values after a 3 mg/kg oral dose are approximately 53% in mice, 100% in rats, and 67% in dogs.[1]
Q2: My in vivo study is showing lower-than-expected plasma exposure. What are the potential causes?
A2: Lower-than-expected exposure can stem from several factors. Key areas to investigate include:
-
Dosing Procedure: Ensure accurate dose administration and vehicle volume. For oral gavage, improper technique can lead to dosing errors.
-
Animal Health: The health status of the animals, particularly gastrointestinal motility and health, can impact drug absorption.
-
Metabolism and Efflux: While specific data is limited in the provided documents, high first-pass metabolism or active efflux by transporters in the gut wall could reduce bioavailability. Some excipients may inhibit efflux transporters like BCRP, potentially improving absorption.[7]
Q3: How does food intake affect the bioavailability of BMS-986458?
A3: Food intake appears to have a significant positive impact on the solubility of BMS-986458. The compound's solubility was measured to be 10 µg/mL in fasted state simulated intestinal fluid (FaSSIF) but increased 20-fold to 200 µg/mL in fed state simulated intestinal fluid (FeSSIF).[1] This suggests that administration with food, or using a formulation that mimics the fed state (e.g., lipid-based formulations), could substantially improve its dissolution and subsequent absorption.[5][6][8][9]
Q4: What are the key physicochemical properties of BMS-986458 to consider for formulation development?
A4: The key reported properties are:
-
Solubility: It has a kinetic solubility of 4.2 to 7.4 µM at pH 5.[1] As noted, its solubility is highly dependent on the presence of lipids and bile salts, as shown by the difference between FaSSIF and FeSSIF conditions.[1]
-
Permeability: In Madin-Darby Canine Kidney (MDCK) cells, BMS-986458 displayed a permeability (P(AtoB)) of 14.3 × 10⁻⁶ cm/s, with a 62% recovery rate.[1]
Q5: Are there any recommended starting formulations for in vivo studies to improve exposure?
A5: While the specific vehicle used in the published preclinical studies is not detailed, general strategies for compounds with solubility challenges like BMS-986458 are applicable. Based on its properties and the general literature, consider the following approaches:
-
Lipid-Based Formulations: Given the significant solubility increase in FeSSIF, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) are a primary recommendation.[5][6][8][9] These formulations can improve solubilization in the gastrointestinal tract.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer carrier can enhance the dissolution rate.[3][5] This can be achieved through techniques like spray drying or hot-melt extrusion.[6]
-
Particle Size Reduction: Nanosizing or micronization increases the surface area of the drug, which can lead to a faster dissolution rate.[3][5][6]
Q6: What is the fundamental mechanism of action for BMS-986458?
A6: BMS-986458 is a BCL6 (B-cell lymphoma 6) protein degrader.[10][11] It is a heterobifunctional molecule that works by inducing proximity between the BCL6 protein and the cereblon (CRBN) E3 ubiquitin ligase.[11][12] This forms a ternary complex, leading to the ubiquitination of BCL6, which marks it for degradation by the proteasome.[13] This targeted protein degradation results in anti-proliferative and pro-apoptotic effects in BCL6-expressing cancer cells.[13]
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of BMS-986458 (1 mg/kg Intravenous Administration)
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-Life (t½) (h) | AUC∞ (µM·h) |
|---|---|---|---|---|
| Mouse | 6.67 | 0.51 | 1.1 | 3.98 |
| Rat | 9.74 | 0.28 | 0.9 | 2.80 |
| Dog | 0.85 | 0.30 | 4.6 | 35.4 |
Data sourced from BioWorld.[1]
Table 2: Preclinical Pharmacokinetic Parameters of BMS-986458 (3 mg/kg Oral Administration)
| Species | Cmax (µM) | tmax (h) | AUC₂₄ (µM·h) | Oral Bioavailability (F) (%) |
|---|---|---|---|---|
| Mouse | 24.9 | 0.50 | 75.6 | 53 |
| Rat | 9.49 | 2.33 | 44.6 | ~100 |
| Dog | 15.1 | 2.00 | 72.2 | 67 |
Data sourced from BioWorld.[1]
Table 3: Physicochemical Properties of BMS-986458
| Parameter | Value | Condition / System |
|---|---|---|
| Kinetic Solubility | 4.2 - 7.4 µM | pH 5.0 |
| Solubility (FaSSIF) | 10 µg/mL | Fasted State Simulated Intestinal Fluid |
| Solubility (FeSSIF) | 200 µg/mL | Fed State Simulated Intestinal Fluid |
| Permeability (P(AtoB)) | 14.3 × 10⁻⁶ cm/s | MDCK Cells |
Data sourced from BioWorld.[1]
Experimental Protocols
Protocol 1: General Method for an Oral Bioavailability Study in Mice
This protocol provides a general framework. Specific details such as vehicle composition, blood sampling time points, and analytical methods should be optimized for BMS-986458.
-
Animal Preparation:
-
Use male BALB/c mice (or other appropriate strain), 8-10 weeks old.
-
Acclimate animals for at least 7 days prior to the study.
-
Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water. For studies mimicking a "fed state," provide a standard high-fat meal 30 minutes prior to dosing.
-
-
Formulation Preparation:
-
Prepare the dosing formulation based on the chosen strategy (e.g., suspension, solution in a co-solvent system, or lipid-based formulation).
-
Ensure the formulation is homogeneous. If a suspension, vortex thoroughly before drawing each dose.
-
The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
-
Dose Administration:
-
Weigh each animal immediately before dosing to calculate the precise volume.
-
Administer the formulation accurately using a suitable oral gavage needle.
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approx. 50-100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Typical time points for a PK study are: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[1]
-
Use a sparse sampling design if necessary to minimize blood loss per animal.
-
-
Plasma Processing and Storage:
-
Centrifuge blood samples (e.g., at 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of BMS-986458 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
The method should include a standard curve and quality control samples.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, tmax, AUC) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
If an intravenous group is included in the study, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
References
- 1. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 2. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. upm-inc.com [upm-inc.com]
- 4. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mediamedic.co [mediamedic.co]
Overcoming resistance to BMS-986458 in cell lines
Welcome to the technical support center for BMS-986458, a novel BCL6-targeting cereblon E3 ligase-dependent degrader. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential resistance to BMS-986458 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-986458?
Q2: My cells are showing reduced sensitivity to BMS-986458. What are the potential mechanisms of resistance?
While specific resistance mechanisms to BMS-986458 have not yet been published, based on studies with other cereblon-dependent degraders (e.g., IMiDs and BET-PROTACs), resistance can arise from alterations in the components of the degradation machinery.[1][7][8] Potential mechanisms include:
-
Downregulation or loss of Cereblon (CRBN): As CRBN is essential for BMS-986458's activity, its reduced expression or loss can lead to resistance. This can occur through genomic alterations such as chromosomal deletions or through epigenetic modifications like DNA hypermethylation.[1][7]
-
Mutations in CRBN: Mutations in the CRBN gene can impair its ability to bind to BMS-986458 or other components of the E3 ligase complex, thereby preventing the degradation of BCL6.[7]
-
Alterations in other E3 ligase components: Genomic alterations in other core components of the CRL4CRBN E3 ligase complex can also confer resistance.[1][8]
-
Target-related mechanisms: Although less common with PROTACs compared to traditional inhibitors, mutations in the BCL6 protein that prevent BMS-986458 binding could theoretically emerge.
-
Activation of bypass signaling pathways: Cells may develop resistance by upregulating alternative survival pathways that are independent of BCL6.[9][10]
Q3: How can I experimentally confirm if my cell line has developed resistance to BMS-986458?
To confirm resistance, you should compare the sensitivity of the suspected resistant cell line to the parental (sensitive) cell line. The most common method is to determine the half-maximal inhibitory concentration (IC50) for both cell lines using a cell viability assay. A significant increase (typically 3-fold or higher) in the IC50 value for the resistant line indicates the development of resistance.[11][12]
Troubleshooting Guides
This section provides guidance on how to investigate and potentially overcome resistance to BMS-986458 in your cell line experiments.
Issue 1: Decreased Potency of BMS-986458 Over Time
If you observe a gradual decrease in the effectiveness of BMS-986458 in your long-term cell culture experiments, your cells may be acquiring resistance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased BMS-986458 potency.
Quantitative Data Summary for Resistance Confirmation:
| Cell Line Pair | BMS-986458 IC50 (nM) | Fold Resistance |
| Parental Line | e.g., 50 nM | 1x |
| Resistant Sub-line | e.g., 500 nM | 10x |
Note: The above values are hypothetical and should be replaced with your experimental data.
Issue 2: Investigating the Mechanism of Resistance
Once resistance is confirmed, the next step is to investigate the underlying mechanism.
Signaling Pathway for BMS-986458 Action and Resistance:
Caption: BMS-986458 mechanism and potential resistance pathways.
Experimental Approaches to Investigate Resistance Mechanisms:
| Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| CRBN Downregulation | Western Blot for CRBN protein | Decreased or absent CRBN protein levels |
| qRT-PCR for CRBN mRNA | Decreased CRBN mRNA levels | |
| CRBN Mutation | Sanger sequencing of the CRBN gene | Identification of mutations in the coding sequence |
| Bypass Pathway Activation | RNA-sequencing or Proteomics | Upregulation of pro-survival signaling pathways |
Issue 3: Strategies to Overcome Resistance
If you have identified a potential resistance mechanism, there are several strategies you can explore to overcome it.
Logical Flow for Overcoming Resistance:
Caption: Strategies to overcome BMS-986458 resistance.
Detailed Experimental Protocols
Protocol 1: Generation of a BMS-986458-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating concentrations of BMS-986458.[11][12]
Materials:
-
Parental cancer cell line of interest
-
BMS-986458 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of BMS-986458 in the parental cell line.
-
Initial drug exposure: Culture the parental cells in complete medium containing BMS-986458 at a concentration equal to the IC50.
-
Monitor cell viability: Observe the cells daily. Initially, a significant proportion of cells will die.
-
Allow for recovery: Continue to culture the surviving cells in the drug-containing medium, changing the medium every 2-3 days. The surviving cells will eventually resume proliferation.
-
Escalate the drug concentration: Once the cells are proliferating steadily, passage them and increase the concentration of BMS-986458 in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat the cycle: Repeat steps 3-5 for several months. The cells will gradually adapt to higher concentrations of the drug.
-
Periodically check for resistance: At regular intervals (e.g., every 4-6 weeks), perform an IC50 determination on the drug-treated cells and compare it to the parental cell line.
-
Establish the resistant line: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line is established.
-
Maintain the resistant phenotype: Culture the resistant cell line in the continuous presence of the final concentration of BMS-986458 to maintain the resistant phenotype.
Protocol 2: Western Blot for CRBN Expression
This protocol is for assessing the protein levels of CRBN in parental and resistant cell lines.
Materials:
-
Parental and BMS-986458-resistant cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against CRBN
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell lysis: Harvest cells and lyse them in RIPA buffer.
-
Protein quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities to compare CRBN protein levels between the parental and resistant cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. BCL6 degradation caused by the interaction with the C-terminus of pro-HB-EGF induces cyclin D2 expression in gastric cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. binasss.sa.cr [binasss.sa.cr]
- 8. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 10. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986458 Preclinical Toxicology Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical toxicity profile of BMS-986458. The information is based on publicly available data.
Frequently Asked Questions (FAQs)
Q1: What is the general preclinical safety profile of BMS-986458 in animal models?
Q2: Have any specific target organs for toxicity been identified in preclinical studies?
Q3: What is the effect of BMS-986458 on hematopoietic cells?
A3: In vitro studies have shown that BMS-986458 does not impact normal bone marrow populations and has no effect on the maturation of CD34+ hematopoietic stem cell neutrophils.[3] This suggests a favorable profile regarding myelosuppression.
Q4: Are there any known hematological toxicities associated with BMS-986458 in animal models?
A4: The available information suggests a lack of significant hematological toxicity. Specifically, it has been noted that there is an absence of neutropenia or thrombocytopenia in preclinical models.
Q5: What were the doses used in the preclinical toxicology studies for BMS-986458?
A5: While specific doses for the formal toxicology studies are not publicly disclosed, dose-dependent anti-tumor efficacy has been demonstrated in mouse models at dosages of 30, 60, and 120 mg/kg once daily, without reports of significant toxicity at these levels.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected adverse clinical signs in study animals (e.g., weight loss, lethargy). | Although BMS-986458 is reported to be well-tolerated, individual animal responses can vary. The formulation or vehicle used may also contribute to adverse effects. | 1. Verify the correct dosage and administration protocol. 2. Assess the formulation and vehicle for any potential contribution to the observed signs. 3. Consult the study toxicologist and veterinarian. 4. Consider including a vehicle-only control group to isolate the effects of the compound. |
| Concerns about potential hematological effects despite the reported safety profile. | While preclinical data suggests a lack of hematological toxicity, it is crucial to monitor these parameters in any new experiment. | 1. Incorporate regular complete blood count (CBC) monitoring into your study design. 2. Establish baseline hematological values for your specific animal model and strain. 3. If any significant changes are observed, correlate them with drug exposure levels. |
Quantitative Data Summary
Specific quantitative data from dedicated toxicology studies, such as No-Observed-Adverse-Effect Level (NOAEL), are not available in the public domain. The following table summarizes the available information on dose levels used in preclinical efficacy studies.
| Animal Model | Dose Levels (Oral, q.d.) | Reported Observations | Reference |
| Mouse (OCI-LY-1 s.c. tumor model) | 30, 60, and 120 mg/kg | Dose-dependent BCL6 degradation and tumor growth suppression. No significant adverse effects reported at these doses. | [3] |
| Dog | Not specified | Well tolerated in 28-day GLP toxicity studies. | [3] |
Experimental Protocols
Detailed experimental protocols for the GLP toxicology studies of BMS-986458 are not publicly available. Below is a generalized methodology for a 28-day repeat-dose oral toxicity study in dogs, which is a standard preclinical safety assessment.
Objective: To evaluate the potential toxicity of a test article following daily oral administration to beagle dogs for 28 consecutive days.
Methodology:
-
Animal Model: Purpose-bred beagle dogs, typically one male and one female per group.
-
Groups:
-
Control Group: Vehicle administration.
-
Low-Dose Group: Dose expected to be a multiple of the anticipated human therapeutic exposure.
-
Mid-Dose Group: Intermediate dose.
-
High-Dose Group: Dose expected to produce some level of toxicity to identify target organs.
-
-
Administration: Once daily oral gavage.
-
Duration: 28 days.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for any changes in behavior, appearance, and signs of illness.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured daily.
-
Ophthalmology: Examination prior to the study and at termination.
-
Electrocardiography (ECG): Performed at baseline and at the end of the study.
-
Clinical Pathology: Hematology, coagulation, and serum chemistry panels performed at baseline and at termination.
-
Urinalysis: Performed at baseline and at termination.
-
-
Toxicokinetics: Blood samples are collected at predetermined time points after the first and last dose to determine the plasma concentration of the drug and its metabolites.
-
Necropsy and Histopathology: At the end of the 28-day period, animals are euthanized. A full gross necropsy is performed, and a comprehensive list of tissues is collected and preserved for microscopic examination.
Visualizations
Below are diagrams illustrating the mechanism of action of BMS-986458 and a generalized workflow for a preclinical toxicology study.
Caption: Mechanism of action of BMS-986458 leading to BCL6 degradation.
Caption: Generalized workflow for a preclinical toxicology study.
References
- 1. ashpublications.org [ashpublications.org]
- 2. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
Adjusting experimental design for BMS-986458 studies
Welcome to the technical support center for BMS-986458, a potent and selective B-cell lymphoma 6 (BCL6) protein degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of BMS-986458.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-986458?
Q2: In which cancer cell lines has BMS-986458 shown activity?
A2: BMS-986458 has demonstrated potent anti-tumor effects in various B-cell non-Hodgkin's lymphoma (NHL) cell lines, particularly those expressing BCL6.[6] Notable examples include Diffuse Large B-cell Lymphoma (DLBCL) cell lines such as SU-DHL-4, OCI-LY-1, and WSU-DLCL-2.[7]
Q3: What are the key parameters for in vitro studies with BMS-986458?
A3: Key parameters for in vitro studies include the concentration of BMS-986458, incubation time, and the specific cell line being used. For example, DC50 (concentration for 50% degradation) values for BCL6 degradation have been reported in the sub-nanomolar range (e.g., 0.11 nM in WSU-DLCL-2 and 0.14 nM in OCI-LY-1 cells).[7] Anti-proliferative IC50 values are also in the low nanomolar range (e.g., 1.2 nM in OCI-LY-1 cells).[7] It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental setup.
Q4: What is the "hook effect" and how can it be avoided in BMS-986458 experiments?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency of the target protein decreases. This is because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low BCL6 degradation observed | Compound inactivity: BMS-986458 may have degraded due to improper storage or handling. | Store BMS-986458 at -20°C for up to one month or -80°C for up to six months.[1] Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Suboptimal concentration: The concentration of BMS-986458 may be too low or too high (due to the hook effect). | Perform a wide dose-response experiment (e.g., from picomolar to micromolar range) to determine the optimal concentration for BCL6 degradation. | |
| Low CRBN expression: The cell line used may have low endogenous levels of cereblon (CRBN), the E3 ligase recruited by BMS-986458. | Confirm CRBN expression levels in your cell line by western blot or qPCR. If CRBN levels are low, consider using a different cell line with higher expression. | |
| Cell permeability issues: BMS-986458 may not be efficiently entering the cells. | While BMS-986458 is orally bioavailable, in vitro permeability can vary.[7] Ensure proper incubation times. If permeability is suspected to be an issue, consult relevant literature for potential permeabilizing agents, though this should be done with caution as it can affect cell health. | |
| High variability in experimental replicates | Inconsistent cell conditions: Variations in cell passage number, confluency, or health can lead to variable results. | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and monitor cell health throughout the experiment. |
| Compound precipitation: BMS-986458 may have limited solubility in aqueous media, leading to precipitation and inconsistent effective concentrations. | BMS-986458 has reported solubility of 10 µg/mL in fasted state simulated intestinal fluid and 200 µg/mL in fed state simulated intestinal fluid.[7] Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) and does not affect cell viability. Visually inspect for any precipitation. | |
| Unexpected off-target effects | Non-specific protein degradation: Although BMS-986458 is highly selective for BCL6 degradation over other known CRBN neosubstrates like Ikaros and Aiolos, off-target effects are a possibility with any small molecule.[5] | Perform proteomic studies to assess global protein expression changes upon treatment with BMS-986458. Include appropriate negative controls, such as a structurally related but inactive molecule, to distinguish between on-target and off-target effects. |
Data Presentation
Table 1: In Vitro Activity of BMS-986458 in NHL Cell Lines
| Cell Line | Assay Type | Metric | Value (nM) |
| SU-DHL-4 | BCL6 Degradation (HiBiT) | EC50 | 2 |
| OCI-LY-1 | BCL6 Degradation (HiBiT) | EC50 | 0.2 |
| WSU-DLCL-2 | BCL6 Degradation | DC50 | 0.11 |
| OCI-LY-1 | BCL6 Degradation | DC50 | 0.14 |
| OCI-LY-1 | Anti-proliferation | IC50 | 1.2 |
Data sourced from BioWorld.[7]
Table 2: In Vivo Antitumor Efficacy of BMS-986458 in an OCI-LY-1 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition |
| Vehicle Control | q.d. | - |
| BMS-986458 | 30 mg/kg q.d. | Dose-dependent suppression |
| BMS-986458 | 60 mg/kg q.d. | Dose-dependent suppression |
| BMS-986458 | 120 mg/kg q.d. | Dose-dependent suppression |
q.d. = once daily. Data summarized from BioWorld.[7]
Experimental Protocols
Protocol 1: Western Blot for BCL6 Degradation
Objective: To qualitatively and quantitatively assess the degradation of BCL6 protein in lymphoma cell lines following treatment with BMS-986458.
Materials:
-
Lymphoma cell lines (e.g., SU-DHL-4, OCI-LY-1)
-
BMS-986458
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BCL6, anti-CRBN, and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Compound Treatment: Prepare serial dilutions of BMS-986458 in complete culture medium. Treat cells with varying concentrations of BMS-986458 for the desired time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCL6, CRBN, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BCL6 signal to the loading control to determine the extent of degradation.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
Objective: To determine the effect of BMS-986458 on the viability of lymphoma cell lines.
Materials:
-
Lymphoma cell lines
-
BMS-986458
-
DMSO
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of BMS-986458 in complete culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of BMS-986458 leading to BCL6 degradation.
Caption: Workflow for assessing BCL6 degradation via Western Blot.
Caption: Troubleshooting flowchart for low BCL6 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Data from BMS-986458 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986458, a potent and selective BCL6 degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-986458?
A1: BMS-986458 is a bifunctional cereblon-dependent ligand-directed degrader (LDD) of the B-cell lymphoma 6 (BCL6) protein.[1][2][3] It is a proteolysis-targeting chimera (PROTAC) that links a BCL6-binding ligand to a ligand for the E3 ubiquitin ligase cereblon (CRBN).[4][5] This dual binding induces the formation of a ternary complex between BCL6 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[5]
Q2: What are the expected outcomes of successful BMS-986458 treatment in a sensitive cell line?
A2: In a sensitive cell line, treatment with BMS-986458 should lead to a dose-dependent reduction in BCL6 protein levels. This degradation of BCL6 is expected to result in downstream effects such as cell cycle arrest and a decrease in cell viability or proliferation in B-cell malignancies where BCL6 is an oncogenic driver.[4]
Q3: Is BMS-986458 selective for BCL6?
A3: Yes, BMS-986458 has been shown to be highly selective for BCL6 degradation. It demonstrates selectivity over known CRBN neosubstrates such as Ikaros, Aiolos, SALL4, and GSPT1.[4]
Troubleshooting Unexpected Assay Results
Issue 1: No or incomplete BCL6 degradation observed.
Q: We are not seeing the expected reduction in BCL6 protein levels by Western Blot after treating our cells with BMS-986458. What could be the cause?
A: Several factors could contribute to a lack of BCL6 degradation. Consider the following troubleshooting steps:
-
Cellular Context:
-
CRBN Expression: Confirm that your cell line expresses sufficient levels of cereblon (CRBN), the E3 ligase required for BMS-986458 activity. Low or absent CRBN will prevent the formation of the ternary complex and subsequent degradation.
-
Proteasome Function: Ensure that the proteasome is fully functional in your cell line. As a control, you can treat cells with a known proteasome inhibitor (e.g., MG132) alongside BMS-986458. This should "rescue" BCL6 from degradation and confirm the pathway is active.
-
-
Compound Integrity and Handling:
-
Solubility: Ensure the compound is fully dissolved in a suitable solvent like DMSO and then diluted in your assay medium.[6] Visual inspection for precipitate is recommended.
-
Storage: Store BMS-986458 stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month) to maintain stability.[5]
-
-
Experimental Parameters:
-
Incubation Time: The kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time point for observing maximal BCL6 degradation.
-
Concentration Range: A full dose-response curve should be generated to determine the DC50 (concentration for 50% degradation). It's possible the concentrations used were too low.
-
Issue 2: High cell viability despite confirmed BCL6 degradation.
Q: Our Western Blots confirm that BCL6 is being degraded, but we do not observe a significant decrease in cell viability in our proliferation assays. Why might this be?
A: This suggests that BCL6 may not be the primary driver of proliferation in your specific cell model, or that compensatory mechanisms are at play.
-
Biological Context:
-
Redundant Pathways: Cancer cells can have redundant survival pathways. While BCL6 is degraded, other pathways may be compensating to maintain cell viability.
-
Cell Line Dependence: The reliance of a cell line on BCL6 for survival can vary. The anti-proliferative effects of BMS-986458 are expected in B-cell malignancies where BCL6 is a known oncogenic factor.[4]
-
-
Assay Considerations:
-
Assay Duration: The impact of BCL6 degradation on cell viability may take longer to manifest than the degradation itself. Extend the duration of your cell viability assay (e.g., 48, 72, 96 hours).
-
Endpoint Measurement: Consider using assays that measure different endpoints, such as apoptosis (e.g., Annexin V staining) or cell cycle arrest (e.g., flow cytometry for DNA content), in addition to proliferation.
-
Issue 3: Discrepancy between biochemical and cellular assay results.
Q: BMS-986458 shows high potency in our biochemical binding assays, but weak or no activity in our cell-based assays. What could explain this?
A: A discrepancy between biochemical and cellular potency is a common challenge with small molecule inhibitors and degraders.[6]
-
Cellular Factors:
Troubleshooting Workflow for Unexpected Results
Caption: Troubleshooting workflow for inconsistent results with BMS-986458.
Quantitative Data Tables
Table 1: Example Dose-Response Data for BCL6 Degradation
| BMS-986458 Conc. (nM) | % BCL6 Remaining (Expected) | % BCL6 Remaining (Unexpected) |
| 0 (Vehicle) | 100% | 100% |
| 1 | 85% | 98% |
| 10 | 55% | 95% |
| 100 | 15% | 92% |
| 1000 | <5% | 88% |
| DC50 (nM) | ~12 | >1000 |
Table 2: Example Cell Viability Data
| BMS-986458 Conc. (nM) | % Cell Viability (Expected) | % Cell Viability (Unexpected) |
| 0 (Vehicle) | 100% | 100% |
| 1 | 95% | 100% |
| 10 | 70% | 98% |
| 100 | 40% | 96% |
| 1000 | 20% | 95% |
| IC50 (nM) | ~80 | >1000 |
Experimental Protocols
Protocol 1: Western Blot for BCL6 Degradation
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat with a range of BMS-986458 concentrations for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BCL6 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of BMS-986458 and incubate for 72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.[6]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
BMS-986458 Mechanism of Action
Caption: Mechanism of BCL6 degradation by BMS-986458.
Logical Relationships in Assay Failure
Caption: Potential causes for lack of BCL6 degradation in cellular assays.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Study to Assess BMS-986458 Alone and in Combination With Anti-lymphoma Agents in Relapsed/Refractory Non-Hodgkin Lymphomas | BMS Study Connect [bmsstudyconnect.com]
- 4. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
BMS-986458 degradation kinetics optimization
Welcome to the technical support center for BMS-986458. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of BMS-986458, a first-in-class, orally bioavailable BCL6 ligand-directed degrader (LDD). Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-986458?
A1: BMS-986458 is a heterobifunctional molecule, also known as a proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to the B-cell lymphoma 6 (BCL6) protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[1] The degradation of BCL6 leads to the inhibition of tumor cell growth in cancers where BCL6 is overexpressed.[1]
Q2: In which cancer cell lines has BMS-986458 shown activity?
A2: BMS-986458 has demonstrated broad anti-tumor effects in approximately 80% of BCL6-expressing Non-Hodgkin's Lymphoma (NHL) cell lines.[2][3] Specifically, potent activity has been observed in Diffuse Large B-cell Lymphoma (DLBCL) cell lines such as SU-DHL-4 and OCI-LY-1.[4]
Q3: What are the downstream cellular effects of BCL6 degradation by BMS-986458?
A3: The degradation of BCL6 by BMS-986458 leads to the modulation of a regulon associated with several key cellular processes. These include the regulation of cell-cycle checkpoints, anti-proliferative signaling, and interferon response pathways.[2][3] A notable downstream effect is the enhanced transcription and surface expression of CD20, a therapeutic target in B-cell malignancies.[2][3] This upregulation can be as much as 20-fold within 72 hours in some DLBCL cell line models.[2][3]
Q4: What is the recommended storage condition for BMS-986458 stock solutions?
A4: For reliable experimental results, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use. For in vitro stock solutions, once a clear stock solution is prepared, it can be stored appropriately based on the specific storage conditions provided by the supplier.
Troubleshooting Guide
Issue 1: I am not observing BCL6 degradation in my cell-based assay.
-
Possible Cause: Suboptimal Compound Concentration.
-
Troubleshooting Tip: Perform a dose-response experiment with a wide range of BMS-986458 concentrations. High concentrations of PROTACs can sometimes lead to a "hook effect," where the degradation efficiency decreases due to the formation of non-productive binary complexes instead of the required ternary complex (BCL6-BMS-986458-CRBN).[5][6] Testing lower concentrations, in the nanomolar to low micromolar range, may reveal the optimal concentration for degradation.[5]
-
-
Possible Cause: Poor Cell Permeability.
-
Troubleshooting Tip: While BMS-986458 is orally bioavailable, issues with cell permeability can sometimes occur with large molecules like PROTACs.[5] Ensure that the cell density and incubation time are optimized for your specific cell line. If permeability issues are suspected, consider using cellular thermal shift assays (CETSA) or NanoBRET to confirm target engagement within the cell.[5]
-
-
Possible Cause: Incorrect Assay Time Point.
Issue 2: My in vivo xenograft model is not responding to BMS-986458 treatment.
-
Possible Cause: Inadequate Dosing or Formulation.
-
Troubleshooting Tip: BMS-986458 has been shown to be effective with once-daily oral dosing in human cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of DLBCL.[2][3] Review your dosing regimen and formulation to ensure they are consistent with effective protocols. The compound's solubility can be influenced by the formulation, so ensure it is appropriate for oral administration.[4]
-
-
Possible Cause: Tumor Model Resistance.
-
Troubleshooting Tip: While BMS-986458 is effective in a broad range of BCL6-expressing models, intrinsic resistance can occur.[2][3] Confirm BCL6 expression in your tumor model. Consider combination therapy, as BMS-986458 has shown synergistic effects when combined with anti-CD20 agents like rituximab.[2][8]
-
Data Presentation
Table 1: In Vitro Activity of BMS-986458 in DLBCL Cell Lines
| Cell Line | Assay Type | Endpoint | Value (nM) |
| SU-DHL-4 | BCL6 Degradation (HiBiT) | EC50 | 2 |
| OCI-LY-1 | BCL6 Degradation (HiBiT) | EC50 | 0.2 |
| WSU-DLCL-2 | BCL6 Degradation | DC50 | 0.11 |
| OCI-LY-1 | BCL6 Degradation | DC50 | 0.14 |
| OCI-LY-1 | Antiproliferative | IC50 | 1.2 |
Data sourced from BioWorld.[4]
Table 2: In Vivo Efficacy of BMS-986458
| Animal Model | Dosing Regimen | Outcome |
| OCI-LY-1 s.c. tumor mouse models | 30, 60, and 120 mg/kg q.d. (oral) | Dose-dependent BCL6 degradation and tumor growth suppression.[4] |
| Human cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of R/R DLBCL | Once-daily oral dosing | Deep and sustained degradation of BCL6, leading to tumor regression and significant survival benefit.[2][3] |
| Combination with anti-CD20 in CDX and PDX models | Once-daily oral dosing of BMS-986458 | Tumor regression and tumor-free animals (<70%).[2][3] |
Experimental Protocols
Protocol 1: Western Blot for BCL6 Degradation
-
Cell Culture and Treatment: Plate DLBCL cells (e.g., OCI-LY-1) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of BMS-986458 or DMSO (vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BCL6 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6] Quantify the band intensities using densitometry software and normalize the BCL6 signal to a loading control (e.g., GAPDH or β-actin).[6]
Visualizations
Caption: Mechanism of action of BMS-986458-mediated BCL6 degradation.
Caption: A typical experimental workflow for evaluating BCL6 degradation.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
Minimizing lot-to-lot variability of BMS-986458
Welcome to the technical support center for BMS-986458. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing lot-to-lot variability and to offer troubleshooting support for experiments involving this novel B-cell lymphoma 6 (BCL6) degrader.
Troubleshooting Guides and FAQs
This section provides answers to specific questions and potential issues that may arise during the handling and use of BMS-986458, with a focus on ensuring experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is BMS-986458 and what is its mechanism of action?
A1: BMS-986458 is an orally bioavailable, potent, and highly selective ligand-directed degrader (LDD) of the B-cell lymphoma 6 (BCL6) protein.[1][2][3] It is a heterobifunctional molecule, often referred to as a proteolysis-targeting chimera (PROTAC). Its mechanism of action involves the formation of a ternary complex between the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN).[1][2] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[4] The degradation of BCL6, a key transcriptional repressor implicated in lymphomagenesis, leads to anti-tumor effects.[1][5]
Q2: What are the potential sources of lot-to-lot variability with BMS-986458?
A2: Lot-to-lot variability of complex molecules like BMS-986458 can arise from several factors throughout the manufacturing process. Key potential sources include:
-
Raw Material Quality: The quality and purity of starting materials and reagents can significantly impact the final product.
-
Purification Process: Inconsistencies in the purification methods used to isolate and purify BMS-986458 can lead to differences in the levels and types of impurities between batches.
-
Stability and Storage: Improper storage conditions or degradation over time can lead to the formation of new impurities and a decrease in the potency of the compound.
Q3: How can I assess the quality and consistency of a new lot of BMS-986458?
A3: A comprehensive quality assessment of each new lot is crucial. This should include a combination of analytical techniques to confirm the identity, purity, and potency of the compound. We recommend the following analyses:
-
Identity Confirmation: Use techniques like ¹H NMR and high-resolution mass spectrometry (HRMS) to confirm the chemical structure of BMS-986458.
-
Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) with UV detection to determine the purity of the compound and to identify and quantify any impurities.
-
Potency Evaluation: Conduct in vitro cell-based assays to measure the biological activity of the new lot. This could include assays to determine the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) in relevant cancer cell lines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in cell-based assays (e.g., variable DC50 or IC50 values). | Lot-to-lot variability in BMS-986458 potency. | 1. Verify the purity and concentration of the current lot of BMS-986458 using HPLC and a calibrated analytical standard. 2. Perform a side-by-side comparison of the new lot with a previously qualified reference lot in your assay. 3. If variability persists, consider that the issue may lie in the assay itself (e.g., cell line passage number, reagent variability). |
| Degradation of BMS-986458 in solution. | 1. Prepare fresh stock solutions of BMS-986458 in a suitable solvent (e.g., DMSO) for each experiment. 2. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Verify the stability of BMS-986458 under your specific experimental conditions. | |
| Unexpected peaks in HPLC analysis. | Presence of impurities or degradation products. | 1. Characterize the unknown peaks using LC-MS to determine their molecular weights. 2. If possible, isolate the impurities for structural elucidation by NMR. 3. Consult the supplier's Certificate of Analysis (CoA) for information on known impurities. 4. If the impurity levels are above acceptable limits, the lot may not be suitable for your experiments. |
| Poor solubility of BMS-986458. | Incorrect solvent or concentration. | 1. BMS-986458 is soluble in DMSO.[7] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 may be required.[7] 2. Use sonication to aid dissolution if necessary. 3. Do not exceed the recommended maximum concentration for your chosen solvent. |
Data Presentation
The following tables provide an example of the type of quantitative data that should be considered when evaluating different lots of BMS-986458. Note: The values presented here are for illustrative purposes and do not represent official specifications. Always refer to the supplier's Certificate of Analysis for lot-specific data.
Table 1: Illustrative Purity and Impurity Profile for Two Lots of BMS-986458
| Parameter | Lot A | Lot B | Acceptance Criteria (Example) |
| Purity (by HPLC, %) | 99.5% | 98.9% | ≥ 98.5% |
| Individual Unidentified Impurity (%) | ≤ 0.10% | 0.15% | ≤ 0.10% |
| Total Impurities (%) | 0.5% | 1.1% | ≤ 1.5% |
| Residual Palladium (ppm) | < 10 ppm | 15 ppm | ≤ 20 ppm |
| Residual Solvents (e.g., Dichloromethane, ppm) | < 50 ppm | 65 ppm | ≤ 600 ppm |
Table 2: Illustrative Biological Activity for Two Lots of BMS-986458
| Parameter | Cell Line | Lot A | Lot B | Acceptance Criteria (Example) |
| DC50 (BCL6 Degradation, nM) | SU-DHL-4 | 5.2 | 6.1 | Report Value |
| IC50 (Cell Viability, nM) | SU-DHL-4 | 10.8 | 12.5 | Report Value |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the quality and consistency of BMS-986458.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of BMS-986458 and quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of BMS-986458 in DMSO. Dilute to a final concentration of 0.1 mg/mL in the mobile phase.
-
Analysis: Inject 10 µL of the sample. The purity is calculated as the percentage of the main peak area relative to the total peak area.
2. BCL6 Degradation Assay (Western Blot)
-
Objective: To determine the in-cell potency of BMS-986458 in degrading BCL6.
-
Cell Line: A lymphoma cell line endogenously expressing BCL6 (e.g., SU-DHL-4).
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of BMS-986458 (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against BCL6.
-
Probe with a primary antibody against a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the BCL6 signal to the loading control.
-
Plot the normalized BCL6 levels against the BMS-986458 concentration to determine the DC50 value.
-
Visualizations
BCL6 Signaling Pathway in Lymphoma
The following diagram illustrates the central role of BCL6 in germinal center B-cells and its dysregulation in lymphoma, which is the therapeutic target of BMS-986458.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 4. Facebook [cancer.gov]
- 5. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 6. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. researchgate.net [researchgate.net]
Technical Support Center: BMS-986458 Treatment and Cell Viability
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor cell viability during in vitro experiments with BMS-986458.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with BMS-986458, even at concentrations where we expect to see specific BCL6 degradation. What are the potential causes?
A1: Poor cell viability following treatment with BMS-986458 can stem from several factors, ranging from experimental setup to the inherent biology of your cell line. Key areas to investigate include:
-
Off-Target Effects: While BMS-986458 is reported to be highly selective, off-target effects are a potential concern with any small molecule.[6][7] These effects may be more pronounced at higher concentrations.
-
Experimental Conditions: Several factors related to your experimental protocol can contribute to poor cell viability, including:
-
Solvent Toxicity: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for BMS-986458, but can be toxic to cells at higher concentrations.[8][9][10][11]
-
Suboptimal Cell Culture Conditions: Issues such as incorrect cell seeding density, unhealthy cell populations, or contamination can exacerbate the cytotoxic effects of any treatment.[12][13]
-
Compound Instability: Degradation of the compound in your cell culture medium could potentially lead to the formation of toxic byproducts.[14]
-
Q2: How can we determine if the observed cell death is due to the intended on-target effect of BCL6 degradation or another issue?
A2: A systematic approach is necessary to pinpoint the cause of cytotoxicity. We recommend the following validation experiments:
-
Correlate BCL6 Degradation with Cell Viability: Perform a time-course and dose-response experiment to measure both BCL6 protein levels (via Western Blot or a suitable quantitative method) and cell viability (e.g., using a CellTiter-Glo® or MTS assay). A strong correlation between the extent of BCL6 degradation and the decrease in cell viability would suggest an on-target effect.
-
Rescue Experiment: If technically feasible, expressing a degradation-resistant mutant of BCL6 in your cell line should "rescue" the cells from the cytotoxic effects of BMS-986458, providing strong evidence for on-target activity.
-
Use a Structurally Unrelated BCL6 Degrader: Comparing the effects of BMS-986458 with another BCL6 degrader that has a different chemical structure can help confirm that the observed phenotype is due to BCL6 degradation and not a scaffold-specific off-target effect.
Troubleshooting Guides
Issue 1: High background cytotoxicity observed even in vehicle control wells.
This suggests a problem with the general health of your cells or your experimental setup.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Solvent (DMSO) Toxicity | Titrate the final DMSO concentration in your assay. Aim for the lowest possible concentration, ideally ≤ 0.1%, and never exceeding 0.5%.[10][14] Run a vehicle-only control with the same final DMSO concentration to assess its specific effect on cell viability.[15] | High concentrations of DMSO can be directly toxic to cells, affecting membrane integrity and cellular processes.[8][9][11] |
| Suboptimal Cell Seeding Density | Optimize the cell seeding density for your specific cell line and assay duration. Ensure cells are in the logarithmic growth phase during treatment.[12][16] | If cells are seeded too sparsely, they may not proliferate well. If seeded too densely, they can become over-confluent, leading to nutrient depletion and cell death.[13] |
| Poor Cell Health | Use cells from a low passage number and ensure they are healthy and actively dividing before seeding. Regularly test for mycoplasma contamination. | Cells at high passage numbers can undergo phenotypic and genotypic changes, affecting their response to treatment. Mycoplasma can compromise cell health and experimental results. |
| Contamination | Visually inspect cultures for signs of bacterial or fungal contamination. If suspected, discard the cultures and use fresh, sterile reagents. | Contaminants can directly cause cell death and interfere with assay readouts. |
Issue 2: Cell viability decreases sharply at higher concentrations of BMS-986458, potentially indicating off-target toxicity.
This is a common challenge with small molecule inhibitors and requires careful dose-response analysis.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Off-Target Effects | Perform a detailed dose-response curve for both BCL6 degradation and cell viability. Determine the EC50 for the phenotype and the toxic concentration.[17] | If the toxic concentration is significantly higher than the concentration required for BCL6 degradation, it may be possible to work within a therapeutic window. |
| Compound Aggregation | Poor solubility at high concentrations can lead to compound aggregation, which can cause non-specific cytotoxicity. | Visually inspect the media for precipitation after adding the compound. |
| "Hook Effect" | For PROTACs/degraders, very high concentrations can sometimes lead to the formation of binary complexes (e.g., BMS-986458-BCL6 or BMS-986458-CRBN) instead of the productive ternary complex (BCL6-BMS-986458-CRBN), which can reduce degradation efficiency and potentially lead to other effects.[18] | A full dose-response curve should be performed to identify the optimal concentration for degradation.[19] |
Issue 3: Inconsistent results between experiments.
Reproducibility is key for reliable data.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Compound Instability | Prepare fresh dilutions of BMS-986458 from a stable, frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[14] | The compound may degrade over time, especially in solution at room temperature or 37°C. |
| Variability in Cell Culture | Standardize your cell culture protocol, including cell passage number, confluency at the time of seeding, and serum batch.[14] | Variations in cell culture can significantly impact cellular response to treatment. |
| Assay Reagent Variability | Ensure all assay reagents are within their expiration dates and have been stored correctly. Use reagents from the same lot for a set of comparative experiments. | Reagent quality and consistency are critical for reproducible results. |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density for Viability Assays
Objective: To determine the optimal number of cells to seed per well to ensure they remain in logarithmic growth throughout the experiment.
Methodology:
-
Cell Seeding: In a 96-well plate, create a serial dilution of your cell line, seeding a range of densities (e.g., from 1,000 to 100,000 cells per well).[16]
-
Incubation: Incubate the plate for the planned duration of your BMS-986458 treatment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, measure cell viability using your chosen assay (e.g., MTS or CellTiter-Glo®).
-
Data Analysis: Plot cell viability (or absorbance/luminescence) against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where the signal is strong but not saturated.[20]
Protocol 2: Dose-Response and Time-Course for BCL6 Degradation and Cell Viability
Objective: To correlate the degradation of BCL6 with changes in cell viability.
Methodology:
-
Cell Seeding: Plate your cells at the optimized density determined in Protocol 1.
-
BMS-986458 Treatment:
-
Dose-Response: Treat cells with a serial dilution of BMS-986458 for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of BMS-986458 and collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
-
Sample Collection:
-
For viability assessment, perform the assay directly in the plate.
-
For BCL6 degradation analysis, lyse the cells and collect the protein lysates.
-
-
Analysis:
-
Measure cell viability for each condition.
-
Perform Western blotting on the protein lysates to determine the levels of BCL6. Use a loading control (e.g., GAPDH) for normalization.
-
-
Data Interpretation: Plot both the percentage of BCL6 remaining and the percentage of cell viability against the BMS-986458 concentration or time.
Diagrams
References
- 1. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. Targeting BCL6 in DLBCL: The Impact of PROTAC Degraders in Preclinical Studies [synapse.patsnap.com]
- 3. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. lifetein.com [lifetein.com]
- 11. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 12. biocompare.com [biocompare.com]
- 13. opentrons.com [opentrons.com]
- 14. benchchem.com [benchchem.com]
- 15. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Refining Imaging Techniques for BMS-986458 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing imaging techniques in studies involving BMS-986458.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-986458 and how does it influence imaging strategies?
Q2: What are the standard imaging modalities recommended for clinical trials involving BMS-986458?
A2: For clinical trials in non-Hodgkin's lymphoma (NHL), including those for agents like BMS-986458, the standard imaging modalities are Positron Emission Tomography/Computed Tomography (PET/CT) and Magnetic Resonance Imaging (MRI).[5][6][7] PET/CT, particularly with the tracer 18F-fluorodeoxyglucose (18F-FDG), is essential for initial staging, assessing treatment response, and detecting residual disease by visualizing metabolic activity in tumor cells.[5][8][9] CT provides anatomical details and is used for measuring tumor size, while MRI offers superior soft-tissue contrast, which is especially valuable for evaluating extranodal disease and involvement of the central nervous system.[6][7][10]
Q3: How is treatment response to BMS-986458 assessed using imaging?
A3: Treatment response is primarily assessed by measuring changes in tumor size and metabolic activity. Standardized criteria, such as the Lugano classification for lymphoma, are used.[9] This involves PET/CT scans at baseline and at specified follow-up times to compare tumor avidity for 18F-FDG. A significant reduction in FDG uptake, often categorized using a 5-point scale (Deauville criteria), indicates a positive response.[5] Anatomical changes are monitored via CT or MRI, with a reduction in tumor dimensions also signifying efficacy.
Q4: Are there any known effects of BMS-986458 on other biomarkers that can be imaged?
A4: Preclinical studies have shown that degradation of BCL6 by BMS-986458 can lead to an upregulation of CD20 expression on the surface of lymphoma cells.[1][11][12] This is a significant finding, as it suggests a potential for synergistic effects when combined with anti-CD20 therapies like rituximab. While not a standard clinical imaging endpoint for response assessment, this change in CD20 expression could potentially be monitored in a research setting using specific molecular imaging probes targeting CD20.
Quantitative Data Presentation
Table 1: Clinical Efficacy of BMS-986458 Monotherapy in Relapsed/Refractory Non-Hodgkin's Lymphoma [1][13][14][15][16]
| Patient Population | Overall Response Rate (ORR) | Complete Response Rate (CRR) |
| Overall (Evaluable Patients) | 73% | 21% |
| Diffuse Large B-cell Lymphoma (DLBCL) | 54% - 68% | 7% - 11% |
| Follicular Lymphoma (FL) | 79% - 80% | 36% - 40% |
Table 2: Preclinical Pharmacokinetics of a BCL6 Degrader (CCT373566) in an OCI-Ly1 DLBCL Xenograft Model [17]
| Time Point (hours post-dose) | BCL6 Degradation |
| 12 | Significant Decrease |
| 16 | Significant Decrease |
| 24 | Significant Decrease |
Experimental Protocols
Standard FDG-PET/CT Protocol for Lymphoma Staging and Response Assessment
This protocol is adapted from established guidelines for lymphoma imaging.[5][9][18][19]
Patient Preparation:
-
Patients should fast for a minimum of 6 hours prior to the scan.
-
Blood glucose levels should be checked before injection of 18F-FDG and should ideally be below 150-200 mg/dL.[19]
-
Patients should be well-hydrated.
-
Avoid strenuous exercise for 24 hours before the scan to minimize muscle uptake of the tracer.
-
The patient should rest in a quiet, warm room for 30-60 minutes before and after the 18F-FDG injection to reduce brown fat and muscle uptake.[19][20]
Radiotracer Injection and Uptake:
-
Administer approximately 8 to 15 mCi of 18F-FDG intravenously.[5]
-
The injection should be administered in a limb contralateral to any known site of disease if possible.[19]
-
The uptake period is typically 60 minutes.
Image Acquisition:
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET emission data is acquired from the skull base to the mid-thigh.
-
Image reconstruction should use standardized methods (e.g., OSEM).
Standard CT Protocol for Tumor Measurement in Lymphoma
This protocol is based on general recommendations for oncologic CT imaging.[6][10]
Patient Preparation:
-
Oral and/or intravenous contrast agents are typically administered to enhance the visualization of lymph nodes and organs.
Scan Parameters:
-
Slice Thickness: 1.25–2.5 mm, with reformats at ≤5 mm for viewing.[10]
-
Scan Coverage: Neck, chest, abdomen, and pelvis.
-
Contrast Phase: Portal venous phase is standard for the abdomen and pelvis.
Standard MRI Protocol for Nodal and Extranodal Lymphoma Evaluation
This protocol is based on recommendations for MRI in lymphoma.[6][10][21]
Scan Sequences:
-
T1-weighted images: Provide anatomical detail.
-
T2-weighted images: Useful for detecting edema and abnormal signal intensity in tissues.
-
Diffusion-Weighted Imaging (DWI): Can help differentiate between benign and malignant lesions based on water diffusion.
-
Gadolinium-enhanced T1-weighted images: Crucial for assessing contrast enhancement patterns in tumors.
Image Analysis:
-
Tumor measurements should be performed in at least two dimensions (bidimensional measurements).
-
For nodal disease, a short-axis diameter of >10 mm is generally considered positive.[6]
Troubleshooting Guides
FDG-PET/CT Imaging
| Issue | Potential Cause | Recommended Solution |
| High Muscle Uptake | Patient anxiety or movement during the uptake period. | Ensure the patient is relaxed and comfortable in a quiet environment. Benzodiazepines may be considered in some cases.[20] |
| High Brown Fat Uptake | Cold exposure leading to activation of brown adipose tissue. | Keep the patient in a warm room before and during the uptake phase.[19] |
| Inaccurate SUV Measurements | Variations in uptake time, blood glucose levels, or scanner calibration. | Standardize the uptake time for all scans. Ensure consistent patient preparation regarding fasting and blood glucose monitoring. Regular quality control of the PET scanner is essential. |
| Misregistration Artifacts | Patient movement between the CT and PET acquisitions. | Immobilize the patient as much as possible and instruct them to remain still. Review of non-attenuation corrected images can help identify true uptake. |
CT Imaging
| Issue | Potential Cause | Recommended Solution |
| Beam Hardening Artifacts | X-ray beam passing through dense structures (e.g., bone, contrast media), appearing as dark streaks.[22] | Use of iterative reconstruction algorithms. For head and neck imaging, careful patient positioning to avoid dense bony structures in the scan plane. |
| Motion Artifacts | Patient movement during the scan, causing blurring or ghosting.[23] | Use of faster scan times. Clear instructions to the patient to hold their breath when necessary. |
| Partial Volume Artifacts | A dense object only partially occupying a voxel, leading to an underestimation of its density.[22] | Thinner slice acquisitions can reduce this effect. |
| Noise | Insufficient x-ray photons reaching the detector, often in low-dose scans or larger patients.[24] | Optimization of scan parameters (mA, kVp). Use of iterative reconstruction techniques. |
MRI Imaging
| Issue | Potential Cause | Recommended Solution |
| Inter- and Intra-reader Variability in Tumor Measurements | Subjectivity in defining tumor borders, especially in irregularly shaped lesions.[25][26] | Centralized reading by a limited number of experienced radiologists. Use of computer-assisted measurement tools to improve consistency.[26] Adherence to a standardized measurement protocol. |
| Motion Artifacts | Patient movement, physiological motion (e.g., breathing, peristalsis). | Use of motion correction sequences and patient immobilization. Breath-holding techniques for abdominal and thoracic imaging. |
| Susceptibility Artifacts | Presence of metal implants or air-tissue interfaces causing signal loss and distortion. | Use of artifact-reducing pulse sequences. Careful patient screening for metal implants. |
Mandatory Visualizations
Caption: Signaling pathway of BMS-986458-mediated BCL6 degradation.
Caption: Experimental workflow for imaging in BMS-986458 clinical trials.
Caption: Logical relationship for troubleshooting imaging artifacts.
References
- 1. ashpublications.org [ashpublications.org]
- 2. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. Validate User [ashpublications.org]
- 4. Bristol Myers Squibb advances lymphoma research with new targeted protein degradation and cell therapy data at ASH 2025 [pharmabiz.com]
- 5. Nuclear Medicine PET/CT Lymphomas Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Extranodal lymphomas: a pictorial review for CT and MRI classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. charterradiology.com [charterradiology.com]
- 10. rcr.ac.uk [rcr.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 13. streetinsider.com [streetinsider.com]
- 14. Bristol Myers Squibb - Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 [news.bms.com]
- 15. Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 | MarketScreener [marketscreener.com]
- 16. investing.com [investing.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2minutemedicine.com [2minutemedicine.com]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 21. cds.ismrm.org [cds.ismrm.org]
- 22. radiologycafe.com [radiologycafe.com]
- 23. Common computed tomography artifact: source and avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding CT Artifacts: A Comprehensive Guide [medical-professionals.com]
- 25. banook.com [banook.com]
- 26. mediantechnologies.com [mediantechnologies.com]
Validation & Comparative
A Comparative Guide to BCL6 Inhibitors: BMS-986458 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, has emerged as a critical therapeutic target in various hematological malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL). Its role in promoting lymphocyte proliferation and survival makes it an attractive molecule for inhibition. In recent years, the landscape of BCL6 inhibitors has evolved from traditional small molecules to sophisticated protein degraders. This guide provides an objective comparison of a leading clinical-stage BCL6 degrader, BMS-986458, with other notable BCL6 inhibitors, supported by preclinical data.
Introduction to BCL6 Inhibition Strategies
Two primary strategies are employed to counteract the oncogenic activity of BCL6:
-
Small Molecule Inhibitors: These compounds are designed to directly bind to BCL6, typically at the co-repressor binding groove, thereby preventing the recruitment of co-repressor complexes and alleviating transcriptional repression.
-
Targeted Protein Degraders (e.g., PROTACs): These bifunctional molecules induce the degradation of the target protein. They consist of a ligand that binds to the target protein (BCL6) and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
BMS-986458 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that selectively targets BCL6 for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This guide will compare its performance against another clinical-stage PROTAC, ARV-393, and two well-characterized small molecule inhibitors, BI-3802 and FX1.
Quantitative Performance Comparison
The following tables summarize the key preclinical data for BMS-986458 and its comparators.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Type | Target | Assay Type | Cell Line | IC50/EC50/DC50/GI50 | Reference |
| BMS-986458 | PROTAC Degrader | BCL6 Degradation | HiBiT Assay | SU-DHL-4 | EC50: 2 nM | [1] |
| HiBiT Assay | OCI-LY-1 | EC50: 0.2 nM | [1] | |||
| BCL6 Degradation | Western Blot | WSU-DLCL-2 | DC50: 0.11 nM | [1] | ||
| Western Blot | OCI-LY-1 | DC50: 0.14 nM | [1] | |||
| Anti-proliferative | Cell Viability | OCI-LY-1 | IC50: 1.2 nM | [1] | ||
| ARV-393 | PROTAC Degrader | BCL6 Degradation | Not Specified | Multiple DLBCL & BL lines | DC50: <1 nM | [4] |
| Anti-proliferative | Cell Viability | Multiple DLBCL & BL lines | GI50: <1 nM | [4] | ||
| BI-3802 | Small Molecule Inhibitor/Degrader | BCL6 Binding | TR-FRET | - | IC50: ≤3 nM | [5][6] |
| BCL6-CoR Interaction | LUMIER | - | IC50: 43 nM | [5][6] | ||
| BCL6 Degradation | Western Blot | SU-DHL-4 | DC50: 20 nM | [5][6] | ||
| FX1 | Small Molecule Inhibitor | Anti-proliferative | Cell Viability | BCL6-dependent DLBCL | GI50: ~36 µM | Not specified in search results |
Table 2: In Vivo Efficacy in Lymphoma Xenograft Models
| Compound | Model | Dosing | Key Outcomes | Reference |
| BMS-986458 | OCI-LY-1 subcutaneous xenograft | 30, 60, 120 mg/kg q.d. (oral) | Dose-dependent tumor growth suppression and BCL6 degradation. | [1] |
| DLBCL CDX and PDX models | Once daily oral dosing | Deep and sustained BCL6 degradation, tumor regression, and significant survival benefit. | [7][8] | |
| ARV-393 | OCI-Ly1 cell line xenograft | 3, 10, 30 mg/kg once daily for 23 days (oral) | Inhibited tumor growth and induced BCL6 protein degradation. | [4] |
| NHL PDX models | Daily oral dosing for 21 days | Induced anti-tumor responses ranging from total tumor regressions to partial tumor growth inhibition. | [9] | |
| FX1 | SUDHL-6 xenografts | Not specified | Induced regression of established tumors. | Not specified in search results |
Mechanism of Action: BCL6 Degradation by BMS-986458
BMS-986458 functions as a molecular bridge, bringing the BCL6 protein into close proximity with the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin molecules to BCL6, marking it for degradation by the proteasome. This mechanism of action is distinct from small molecule inhibitors that only block the function of BCL6.
Caption: Workflow of BMS-986458 mediated BCL6 degradation.
Experimental Protocols
A summary of the key experimental methodologies cited in the preclinical evaluation of these BCL6 inhibitors is provided below.
In Vitro Assays
-
HiBiT Protein Degradation Assay (for BMS-986458): This is a bioluminescence-based assay used to quantify the degradation of a target protein. BCL6 is tagged with a small peptide (HiBiT), and in the presence of a larger complementary fragment (LgBiT), a bright luminescent signal is produced. The reduction in this signal directly correlates with the degradation of the HiBiT-tagged BCL6 protein. DLBCL cell lines such as SU-DHL-4 and OCI-LY-1 were utilized for these experiments.[1]
-
Western Blotting (for BMS-986458, BI-3802): This standard biochemical technique is used to detect and quantify specific proteins in a sample. Following treatment with the inhibitor, cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to BCL6 to visualize and quantify the amount of remaining protein. This method was used to determine the DC50 values in cell lines like WSU-DLCL-2 and OCI-LY-1 for BMS-986458 and SU-DHL-4 for BI-3802.[1][5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for BI-3802): This assay is used to measure the binding affinity of an inhibitor to its target. It relies on the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. In the context of BI-3802, this assay was used to quantify its ability to inhibit the interaction between BCL6 and its co-repressor BCOR, providing an IC50 value.[5][6]
-
Cell Proliferation/Viability Assays (for BMS-986458, ARV-393, FX1): These assays determine the effect of a compound on the growth and survival of cancer cells. DLBCL and Burkitt's lymphoma (BL) cell lines were treated with varying concentrations of the inhibitors for a defined period (e.g., 72 hours). The number of viable cells is then measured using various methods, such as colorimetric assays (e.g., MTT or WST-1) or luminescence-based assays (e.g., CellTiter-Glo). The results are used to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).[1][4]
In Vivo Models
-
Cell Line-Derived Xenograft (CDX) Models (for BMS-986458, ARV-393): In these models, human lymphoma cell lines (e.g., OCI-LY-1, SU-DHL-4) are implanted, either subcutaneously or intravenously, into immunodeficient mice (e.g., NOD-SCID or NSG mice). Once tumors are established, the mice are treated with the BCL6 inhibitor or a vehicle control, typically via oral gavage. Tumor growth is monitored over time by measuring tumor volume (for subcutaneous models) or through bioluminescence imaging (for disseminated models). At the end of the study, tumors and tissues can be harvested for pharmacodynamic analysis (e.g., measuring BCL6 protein levels).[1][4][7]
-
Patient-Derived Xenograft (PDX) Models (for BMS-986458, ARV-393): These models involve the implantation of fresh tumor tissue from a patient with lymphoma directly into immunodeficient mice. PDX models are considered to more accurately reflect the heterogeneity and biology of the original human tumor. Similar to CDX models, once the tumors are established, the mice are treated with the inhibitor, and tumor response and survival are monitored. These models were used to demonstrate the in vivo efficacy of BMS-986458 and ARV-393.[7][8][9]
Discussion and Conclusion
The preclinical data presented highlight the potent anti-tumor activity of BMS-986458 as a BCL6-targeting PROTAC degrader. Its ability to induce rapid and profound degradation of BCL6 at nanomolar concentrations translates to significant tumor growth inhibition and regression in various in vivo models of lymphoma.
When compared to another clinical-stage PROTAC, ARV-393, both molecules demonstrate impressive potency with DC50 and GI50 values in the sub-nanomolar range. Both have also shown robust in vivo efficacy, including tumor regressions in challenging PDX models.
In comparison to small molecule inhibitors, the degrader mechanism offers a distinct advantage. While inhibitors like BI-3802 and FX1 can effectively disrupt BCL6 function, the complete removal of the BCL6 protein by degraders like BMS-986458 may lead to a more sustained and profound biological response. Notably, BI-3802 has also been shown to induce BCL6 degradation, albeit with a different mechanism involving polymerization of the target protein.[10][11][12]
The ability of BMS-986458 to upregulate CD20 expression on lymphoma cells is another significant finding, suggesting a potential for synergistic combinations with anti-CD20 monoclonal antibodies like rituximab.[7][8] This provides a strong rationale for its ongoing clinical development both as a monotherapy and in combination regimens for the treatment of B-cell non-Hodgkin's lymphoma.[2]
References
- 1. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 2. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. eubopen.org [eubopen.org]
- 7. researchgate.net [researchgate.net]
- 8. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 9. library.ehaweb.org [library.ehaweb.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Small-molecule-induced polymerization triggers degradation of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of BCL6-Targeting Therapeutics: BMS-986458 vs. BCL6 Peptide Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct therapeutic strategies targeting the B-cell lymphoma 6 (BCL6) oncoprotein: the novel protein degrader BMS-986458 and the established class of BCL6 peptide inhibitors. This document synthesizes preclinical and clinical data to evaluate their mechanisms of action, efficacy, and pharmacokinetic profiles, supported by detailed experimental methodologies.
Executive Summary
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for germinal center formation and is a key oncogenic driver in several B-cell malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL). Consequently, BCL6 has emerged as a high-value therapeutic target. This guide compares two prominent approaches to BCL6 inhibition:
-
BMS-986458: A first-in-class, orally bioavailable, small molecule that induces the degradation of BCL6.
-
BCL6 Peptide Inhibitors (e.g., RI-BPI): Peptidomimetics designed to competitively block the interaction of BCL6 with its corepressors.
While both strategies aim to abrogate BCL6 function, they exhibit fundamental differences in their mechanisms, leading to distinct preclinical and clinical profiles. BMS-986458 represents a newer therapeutic modality that eliminates the target protein, whereas peptide inhibitors modulate its activity.
Mechanism of Action
BMS-986458: A BCL6 Degrader
BMS-986458 is a heterobifunctional molecule that acts as a "molecular glue" between BCL6 and the E3 ubiquitin ligase cereblon (CRBN).[1] This induced proximity leads to the polyubiquitination of BCL6, marking it for degradation by the proteasome. This catalytic mechanism allows for the elimination of the BCL6 protein, offering the potential for a more profound and sustained inhibition of its transcriptional repressive functions.
BCL6 Peptide Inhibitors
BCL6 peptide inhibitors, such as the well-characterized retro-inverso BCL6 peptide inhibitor (RI-BPI), are designed to mimic the BCL6-binding domain (BBD) of corepressors like SMRT and N-CoR.[2][3] By competitively binding to the lateral groove of the BCL6 BTB domain, these peptides prevent the recruitment of the corepressor complexes necessary for BCL6's transcriptional repressor activity.[2][3] This leads to the reactivation of BCL6 target genes.[4]
Preclinical Performance
In Vitro Efficacy
| Parameter | BMS-986458 | BCL6 Peptide Inhibitors (RI-BPI) | Reference(s) |
| Mechanism | BCL6 Protein Degradation | Inhibition of BCL6-Corepressor Interaction | ,[2] |
| BCL6 Degradation (DC50) | 0.11 nM (WSU-DLCL-2) 0.14 nM (OCI-LY-1) | Not Applicable | [5] |
| BCL6 Degradation (EC50) | 2 nM (SU-DHL-4) 0.2 nM (OCI-LY-1) | Not Applicable | [5] |
| Antiproliferative Activity (IC50/GI50) | 1.2 nM (OCI-LY-1) | 11.3 µM (OCI-Ly1, OCI-Ly7, OCI-Ly10) | [5],[6] |
BMS-986458 demonstrates potent degradation of BCL6 at nanomolar concentrations, which translates to potent antiproliferative activity.[5] In contrast, the reported GI50 for the BCL6 peptide inhibitor RI-BPI is in the micromolar range.[6]
In Vivo Efficacy
BMS-986458: In OCI-LY-1 xenograft tumor models, oral administration of BMS-986458 resulted in dose-dependent BCL6 degradation and effective tumor growth suppression at doses of 30, 60, and 120 mg/kg once daily.[5] Furthermore, combination studies with an anti-CD20 antibody led to tumor regression and tumor-free animals in over 70% of cases.[7] A key finding is that BCL6 degradation by BMS-986458 upregulates CD20 expression on lymphoma cells, potentially resensitizing them to anti-CD20 therapies.[7]
BCL6 Peptide Inhibitors (RI-BPI): RI-BPI has also demonstrated the ability to suppress the growth of human DLBCL xenografts in a dose-dependent manner. Treatment with RI-BPI in vivo leads to the reactivation of BCL6 target genes such as p53 and ATR in the tumor tissue.[8]
Pharmacokinetic Profile
| Parameter | BMS-986458 | BCL6 Peptide Inhibitors (RI-BPI) | Reference(s) |
| Administration | Oral | Intraperitoneal | [5],[8] |
| Oral Bioavailability (Mouse) | 53% | Not Orally Bioavailable | [5] |
| Half-life (Mouse, i.v.) | 1.1 hours | Data not available | [5] |
| Tissue Penetration | Effective plasma concentrations achieved | Superior duration of tissue penetration reported | [5],[8] |
BMS-986458 exhibits good oral bioavailability in preclinical species, a significant advantage for clinical development.[5] While specific pharmacokinetic parameters for RI-BPI are not as extensively reported, it is administered via injection and is noted to have superior duration of tissue penetration.[8]
Clinical Data
BMS-986458: Early results from a Phase 1 clinical trial (NCT06090539) in heavily pre-treated patients with relapsed/refractory non-Hodgkin lymphoma have been promising.[9][10] Updated data have shown an overall response rate (ORR) of 65%, with a 54% ORR in DLBCL and an 80% ORR in follicular lymphoma (FL).[5][11] The complete response rates (CRR) were 21% overall (7% in DLBCL and 40% in FL).[5][11] The treatment was well-tolerated with mainly low-grade adverse events.[9]
BCL6 Peptide Inhibitors: To date, BCL6 peptide inhibitors have not progressed to clinical trials in humans.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Plating: Seed lymphoma cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of BMS-986458 or BCL6 peptide inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
References
- 1. investing.com [investing.com]
- 2. ashpublications.org [ashpublications.org]
- 3. JCI - Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma [jci.org]
- 4. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bristol Myers Squibb advances lymphoma research with new targeted protein degradation and cell therapy data at ASH 2025 [pharmabiz.com]
- 6. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Bristol Myers Squibb - Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 [news.bms.com]
A Comparative Guide: BMS-986458 vs. Ibrutinib for Lymphoma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two targeted therapies for lymphoma: BMS-986458, a first-in-class B-cell lymphoma 6 (BCL6) degrader, and ibrutinib (B1684441), a well-established Bruton's tyrosine kinase (BTK) inhibitor. This comparison is based on available preclinical and clinical data to inform research and development efforts in oncology.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between BMS-986458 and ibrutinib lies in their distinct molecular targets and mechanisms of action.
Ibrutinib is a first-in-class, oral, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[6][7] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of both normal and malignant B-cells.[6][8] Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[6][8][9] This blockade of BTK signaling disrupts downstream pathways, including NF-κB, ERK1/2, and PI3K, ultimately leading to decreased B-cell proliferation and survival, and induction of apoptosis.[7][8][10]
References
- 1. mediamedic.co [mediamedic.co]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 7. Ibrutinib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of BMS-986458 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: BCL6 Degradation
Comparative Analysis of BCL6 Degraders
The efficacy of BMS-986458 can be benchmarked against other known BCL6-targeting degraders, such as ARV-393 and the molecular glue BI-3802. The following tables summarize key performance indicators for these compounds in relevant Diffuse Large B-cell Lymphoma (DLBCL) cell lines.
Table 1: BCL6 Degradation Potency (DC50)
| Compound | Cell Line | DC50 (nM) | Assay Method |
| BMS-986458 | WSU-DLCL-2 | 0.11[5] | HiBiT Assay[5] |
| OCI-Ly1 | 0.14[5] | HiBiT Assay[5] | |
| ARV-393 | OCI-Ly1 | <1[6][7][8][9] | Not Specified |
| Farage | 0.06 - 0.33[10] | Not Specified | |
| SU-DHL-4 | 0.06 - 0.33[10] | Not Specified | |
| SU-DHL-6 | 0.06 - 0.33[10] | Not Specified | |
| BI-3802 | SU-DHL-4 | 20[11][12] | Not Specified |
Table 2: Target Engagement & Anti-proliferative Activity (EC50/IC50)
| Compound | Cell Line | EC50/IC50 (nM) | Assay Method |
| BMS-986458 | SU-DHL-4 | 2 (EC50)[5] | HiBiT Assay[5] |
| OCI-Ly1 | 0.2 (EC50)[5] | HiBiT Assay[5] | |
| OCI-Ly1 | 1.2 (IC50)[5] | Anti-proliferative Assay[5] | |
| ARV-393 | Multiple DLBCL lines | <1 (GI50)[6][7][8][9] | Anti-proliferative Assay |
| BI-3802 | SU-DHL-4 | ≤3 (IC50)[11][13] | TR-FRET[11] |
| Cellular | 43 (IC50)[13] | LUMIER Assay[12] |
Experimental Protocols for Target Engagement Validation
To thoroughly validate the target engagement of BMS-986458, a multi-faceted approach employing a combination of the following assays is recommended.
Western Blot for BCL6 Degradation
This is a fundamental technique to directly visualize and quantify the reduction in BCL6 protein levels.
Protocol:
-
Cell Culture and Treatment: Plate DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly1) and treat with varying concentrations of BMS-986458 or alternative compounds for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BCL6 (e.g., N-3 clone from Santa Cruz Biotechnologies) overnight at 4°C.[14]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Flow Cytometry for CD20 Surface Expression
This method quantifies the upregulation of the BCL6 target gene product, CD20, on the cell surface.
Protocol:
-
Cell Culture and Treatment: Treat DLBCL cells with BMS-986458 or alternatives as described above.
-
Cell Harvesting and Staining:
-
Harvest up to 1 x 10^6 cells per sample and wash with FACS buffer (PBS with 2% FBS).[15][16][17]
-
Optional: Block Fc receptors with an appropriate blocking antibody for 10-15 minutes.[15][17]
-
Add a fluorescently conjugated anti-CD20 antibody (or an unconjugated primary followed by a fluorescent secondary) and incubate for 30 minutes at 4°C in the dark.[15][16]
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.[15][16]
-
Data Acquisition: Resuspend cells in FACS buffer and analyze on a flow cytometer.
-
Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of CD20.
NanoBRET™/HiBiT Assay for Target Engagement
These bioluminescence resonance energy transfer (BRET)-based assays provide a quantitative measure of compound binding to the target protein in live cells.
Protocol (General):
-
Cell Line Engineering: Create a cell line stably expressing BCL6 fused to a NanoLuc® luciferase variant (e.g., HiBiT).
-
Assay Preparation: Plate the engineered cells in a multi-well plate.
-
Compound and Tracer Addition: Add the test compound (BMS-986458) followed by a fluorescent tracer that binds to BCL6.
-
Detection: Add the luciferase substrate and measure the BRET signal using a plate reader.
-
Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound, allowing for the determination of target engagement and intracellular affinity.[18][19]
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat intact cells with the compound of interest.
-
Thermal Challenge: Heat the cells across a range of temperatures.[20][21][22]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[20][21]
-
Detection: Detect the amount of soluble BCL6 in the supernatant using Western blotting or other protein detection methods.
-
Analysis: An increase in the melting temperature of BCL6 in the presence of the compound indicates target engagement.[20][21]
Downstream Signaling Analysis
Degradation of BCL6 is expected to de-repress its target genes, including those involved in DNA damage response and cell cycle control, such as TP53 and ATR.[14] Western blotting can be used to assess the protein levels of p53 and ATR following treatment with BMS-986458 to confirm the functional consequences of BCL6 degradation.
Conclusion
Validating the target engagement of BMS-986458 requires a combination of direct and indirect cellular assays. Direct measurement of BCL6 degradation via Western blot or HiBiT assays, coupled with the quantification of downstream effects such as CD20 upregulation by flow cytometry, provides a robust validation of the compound's mechanism of action. Comparative analysis with other BCL6-targeting agents like ARV-393 and BI-3802 using these standardized protocols will enable researchers to accurately assess the relative potency and efficacy of BMS-986458. This comprehensive approach is crucial for advancing the development of this promising new therapeutic for B-cell malignancies.
References
- 1. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. researchgate.net [researchgate.net]
- 3. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. eubopen.org [eubopen.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BCL6 programs lymphoma cells for survival and differentiation through distinct biochemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 16. ptglab.com [ptglab.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Selectivity of BMS-986458: A Comparative Analysis of On-Target and Off-Target Activities
For Immediate Release
PRINCETON, NJ – December 10, 2025 – This guide provides a comprehensive comparison of the cross-reactivity profile of BMS-986458, a novel B-cell lymphoma 6 (BCL6) protein degrader, with other potential protein targets. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details the experimental protocols used for selectivity assessment, and visualizes the underlying biological pathways and experimental workflows.
BMS-986458 is a bifunctional, cereblon (CRBN)-dependent ligand-directed degrader that has shown promising efficacy in preclinical and early clinical studies for the treatment of B-cell non-Hodgkin's lymphoma.[1][2] Its mechanism of action involves the recruitment of the E3 ubiquitin ligase cereblon to induce the ubiquitination and subsequent proteasomal degradation of the BCL6 oncoprotein.[1] A critical aspect of its therapeutic potential lies in its selectivity, minimizing off-target effects that could lead to toxicity.
Quantitative Assessment of BMS-986458 Selectivity
The selectivity of BMS-986458 has been evaluated against its intended target, BCL6, and a panel of known CRBN neosubstrates, which are proteins that can be degraded upon interaction with CRBN-recruiting compounds. The following table summarizes the half-maximal effective concentration (EC50) for degradation, the half-maximal degradation concentration (DC50), and the half-maximal inhibitory concentration (IC50) for antiproliferative activity.
| Target Protein | Cell Line | Assay Type | Parameter | Value | Reference |
| BCL6 | SU-DHL-4 | HiBit Degradation | EC50 | 2 nM | [3] |
| BCL6 | OCI-LY-1 | HiBit Degradation | EC50 | 0.2 nM | [3] |
| BCL6 | WSU-DLCL-2 | Degradation | DC50 | 0.11 nM | [3] |
| BCL6 | OCI-LY-1 | Degradation | DC50 | 0.14 nM | [3] |
| - | OCI-LY-1 | Antiproliferation | IC50 | 1.2 nM | [3] |
| Aiolos | Not Specified | HiBit Degradation | EC50 | >10 µM | [3] |
| Ikaros | Not Specified | HiBit Degradation | EC50 | >10 µM | [3] |
| CK1α | Not Specified | HiBit Degradation | EC50 | >10 µM | [3] |
| GSTP1 | Not Specified | HiBit Degradation | EC50 | >10 µM | [3] |
| SALL4 | Not Specified | HiBit Degradation | EC50 | >10 µM | [3] |
The data clearly demonstrates the high potency and selectivity of BMS-986458 for BCL6. The EC50 values for BCL6 degradation are in the low nanomolar to sub-nanomolar range, while the EC50 values for the degradation of known CRBN neosubstrates are all above 10 µM, indicating a selectivity window of over 1000-fold.[3]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of BMS-986458 and a typical experimental workflow for assessing its selectivity.
References
- 1. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
A Head-to-Head Comparison of PROTAC BCL6 Degraders: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prominent B-cell lymphoma 6 (BCL6) PROTAC (Proteolysis Targeting Chimera) degraders. This document summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes critical biological pathways to support informed decision-making in the development of next-generation therapies for B-cell malignancies.
The transcriptional repressor BCL6 is a key driver in several types of lymphoma, including diffuse large B-cell lymphoma (DLBCL), making it a prime target for therapeutic intervention.[1] PROTACs offer a novel therapeutic modality by inducing the degradation of target proteins, such as BCL6, through the ubiquitin-proteasome system.[2] This guide provides a head-to-head comparison of several key BCL6 degraders that are currently in preclinical and clinical development.
Quantitative Comparison of BCL6 Degraders
The following tables summarize the available preclinical data for prominent BCL6 degraders, including ARV-393, BI-3802, BMS-986458, and DZ-837. The data is presented to facilitate a direct comparison of their degradation efficiency and anti-proliferative activity in various lymphoma cell lines.
Table 1: BCL6 Degradation Potency (DC50)
| Degrader | Cell Line | DC50 (nM) | E3 Ligase Recruited | Citation(s) |
| ARV-393 | OCI-Ly1 | 0.06 | Cereblon | [3] |
| Farage | <1 | Cereblon | [4][5] | |
| SU-DHL-4 | 0.06 | Cereblon | [3] | |
| SU-DHL-6 | 0.33 | Cereblon | [3] | |
| Ramos | 0.06 | Cereblon | [3] | |
| Daudi | 0.33 | Cereblon | [3] | |
| BI-3802 | SU-DHL-4 | 20 | SIAH1 | [6][7] |
| BMS-986458 | WSU-DLCL-2 | 0.11 | Cereblon | [8] |
| OCI-LY-1 | 0.14 | Cereblon | [8] | |
| DZ-837 | Not specified | ~600 | Not specified | [9][10] |
Table 2: Anti-proliferative Activity (GI50/IC50)
| Degrader | Cell Line | GI50/IC50 (nM) | Citation(s) |
| ARV-393 | OCI-Ly1 | <1 | [4] |
| Farage | <1 | [4] | |
| SU-DHL-4 | <1 | [4] | |
| SU-DHL-6 | <1 | [4] | |
| Ramos | <1 | [4] | |
| Daudi | <1 | [4] | |
| BMS-986458 | OCI-LY-1 | 1.2 | [8] |
| A19 | OCI-LY1 | 12.78 ± 8.57 | [6] |
| HT | 36.30 ± 22.11 | [6] | |
| SU-DHL4 | 500 ± 71 | [6] | |
| BI-3802 | OCI-LY1 | 323.00 ± 10.64 | [6] |
BCL6 Signaling Pathway and PROTAC Mechanism of Action
The following diagrams illustrate the BCL6 signaling pathway and the general mechanism of action for a BCL6 PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of BCL6 degraders.
Western Blot for BCL6 Degradation
This protocol is used to quantify the reduction in BCL6 protein levels following treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Culture lymphoma cell lines (e.g., SU-DHL-4, OCI-Ly1) to 70-80% confluency.
-
Treat cells with the BCL6 degrader at various concentrations for a specified time course (e.g., 4, 8, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BCL6 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is performed to confirm the formation of the BCL6-PROTAC-E3 ligase ternary complex.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T cells overexpressing tagged BCL6 and E3 ligase, or lymphoma cell lines) to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated BCL6.
-
Treat cells with the BCL6 PROTAC or DMSO for a short period (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-Cereblon) or a tag on the E3 ligase overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with Co-IP buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blot, probing for BCL6 and the E3 ligase to confirm their interaction.
-
Cell Viability Assay
This assay measures the effect of BCL6 degradation on the proliferation and viability of cancer cells.
-
Cell Seeding:
-
Seed lymphoma cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the BCL6 degrader. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for a period of 3 to 7 days, depending on the cell line's doubling time.
-
-
Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTS/XTT assay according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 or IC50 value.
-
Summary and Future Directions
The data presented in this guide highlights the significant progress made in the development of potent and selective BCL6 degraders. ARV-393 and BMS-986458, both of which recruit the E3 ligase Cereblon, have demonstrated impressive sub-nanomolar DC50 values and potent anti-proliferative effects in various lymphoma cell lines.[3][4][8] BI-3802, while also an effective BCL6 degrader, operates through a distinct mechanism of inducing BCL6 polymerization and subsequent degradation mediated by the SIAH1 E3 ligase.[1][6] Newer entrants to the field, such as DZ-837, continue to expand the chemical space of BCL6 degraders.[9]
The advancement of several BCL6 degraders into clinical trials underscores the therapeutic potential of this approach.[11][12][13] Future research will likely focus on further optimizing the pharmacological properties of these molecules, understanding and overcoming potential resistance mechanisms, and exploring combination therapies to enhance their anti-tumor efficacy. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation for the treatment of B-cell malignancies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. eubopen.org [eubopen.org]
- 8. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 9. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mskcc.org [mskcc.org]
- 12. arvinasmedical.com [arvinasmedical.com]
- 13. researchgate.net [researchgate.net]
BMS-986458: A Novel BCL6 Degrader Reverses Rituximab Resistance in Preclinical Lymphoma Models
A new investigational agent, BMS-986458, has demonstrated significant efficacy in preclinical models of rituximab-resistant non-Hodgkin lymphoma (NHL). By degrading B-cell lymphoma 6 (BCL6), a key protein implicated in lymphoma cell survival and proliferation, BMS-986458 upregulates CD20 expression on the surface of lymphoma cells, thereby restoring sensitivity to rituximab (B1143277), a cornerstone of NHL therapy.
This guide provides a comprehensive comparison of the efficacy of BMS-986458 alone and in combination with anti-CD20 antibodies in rituximab-resistant models, supported by available preclinical data. It is intended for researchers, scientists, and drug development professionals interested in emerging therapies for relapsed and refractory lymphomas.
Mechanism of Action: Restoring a Lost Target
Rituximab resistance is a significant clinical challenge, often associated with the downregulation of its target, the CD20 antigen, on the surface of malignant B-cells. BMS-986458 is a first-in-class, orally bioavailable, bifunctional cereblon-dependent ligand-directed degrader (LDD) of BCL6.[1][2] BCL6 acts as a transcriptional repressor, and its degradation by BMS-986458 leads to the modulation of a regulon associated with cell-cycle checkpoints, anti-proliferative signaling, and, crucially, the interferon response pathway.[1][2] A key component of this regulon is the repression of the MS4A1 gene, which encodes the CD20 protein. By degrading BCL6, BMS-986458 effectively removes this repression, leading to a significant increase in CD20 transcription and surface expression.[1][2]
This mechanism directly addresses a primary driver of rituximab resistance. Preclinical studies have shown that treatment with BMS-986458 can lead to up to a 20-fold increase in CD20 surface expression on diffuse large B-cell lymphoma (DLBCL) cell lines within 72 hours.[1][2] This restoration of CD20 levels is hypothesized to re-sensitize resistant lymphoma cells to the therapeutic effects of rituximab, including antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
dot
Caption: Mechanism of BMS-986458 in overcoming rituximab resistance.
Preclinical Efficacy in Rituximab-Resistant Models
The synergistic anti-tumor effect of BMS-986458 and anti-CD20 agents has been demonstrated in various preclinical models, including in vitro cell lines, in vivo cell line-derived xenografts (CDX), and patient-derived xenografts (PDX) from relapsed/refractory DLBCL.
In Vitro Studies
BMS-986458 has shown broad anti-tumor effects in a large panel of BCL6-expressing NHL cell lines, with activity observed in 80% of the lines tested.[1][2] The key finding relevant to rituximab resistance is the substantial upregulation of CD20 expression following treatment with BMS-986458.
| Cell Line Type | Treatment | Duration | Result |
| Diffuse Large B-cell Lymphoma (DLBCL) | BMS-986458 | 72 hours | Up to 20-fold increase in CD20 surface expression[1][2] |
In Vivo Studies
The combination of oral BMS-986458 with an anti-CD20 agent has demonstrated profound anti-tumor activity in in vivo models of relapsed/refractory DLBCL.
| Model Type | Treatment | Outcome |
| Cell Line-Derived Xenograft (CDX) | BMS-986458 (oral, once daily) | Deep and sustained BCL6 degradation, leading to tumor regression and a significant survival benefit[1][2] |
| Patient-Derived Xenograft (PDX) of R/R DLBCL | BMS-986458 + Anti-CD20 Agent | Tumor regression and a high percentage of tumor-free animals (<70%) without associated body weight loss[1][2] |
These in vivo studies confirm that the cell-intrinsic anti-tumor activity of BCL6 degradation by BMS-986458 is significantly enhanced when combined with an anti-CD20 antibody, leading to durable responses.
Clinical Development
BMS-986458 is currently being evaluated in a Phase 1/2 clinical trial (NCT06090539) as a single agent and in combination with anti-lymphoma agents, including rituximab, in participants with relapsed/refractory non-Hodgkin lymphomas. Preliminary results from the monotherapy arm in heavily pre-treated NHL patients have shown promising efficacy.
| Patient Population | Treatment | Overall Response Rate (ORR) | Complete Response Rate (CRR) |
| Heavily Pre-treated NHL | BMS-986458 Monotherapy | 65% | 21% |
| - Diffuse Large B-cell Lymphoma (DLBCL) | BMS-986458 Monotherapy | 54% | 7% |
| - Follicular Lymphoma (FL) | BMS-986458 Monotherapy | 80% | 40% |
While data for the combination with rituximab from this trial is not yet fully available, the strong preclinical rationale and promising monotherapy results support the continued investigation of this combination.
Experimental Protocols
Detailed experimental protocols from the primary research are not yet publicly available. However, based on standard methodologies in the field, the following outlines the likely approaches used in the preclinical evaluation of BMS-986458.
In Vitro CD20 Upregulation Assay
-
Cell Culture: DLBCL cell lines, including models known to have low or negative CD20 expression, would be cultured in appropriate media.
-
Treatment: Cells would be treated with a dose range of BMS-986458 or vehicle control for various time points (e.g., 24, 48, 72 hours).
-
Flow Cytometry: Following treatment, cells would be stained with a fluorescently labeled anti-CD20 antibody and analyzed by flow cytometry to quantify the percentage of CD20-positive cells and the mean fluorescence intensity, which correlates with the level of CD20 expression.
In Vivo Xenograft Model of Rituximab-Resistant Lymphoma
-
Model Establishment: Rituximab-resistant lymphoma cell lines would be subcutaneously or intravenously injected into immunocompromised mice. Tumor growth would be monitored until tumors reach a specified size.
-
Treatment Groups: Mice would be randomized into several treatment groups: vehicle control, BMS-986458 alone, rituximab alone, and the combination of BMS-986458 and rituximab.
-
Dosing: BMS-986458 would be administered orally, likely on a daily schedule. Rituximab would be administered intravenously or intraperitoneally, typically on a weekly schedule.
-
Efficacy Endpoints: Tumor volume would be measured regularly. At the end of the study, tumors would be excised and weighed. Survival would also be monitored as a primary endpoint.
-
Pharmacodynamic Analysis: Tumor and blood samples would be collected to assess BCL6 degradation and CD20 expression levels by methods such as Western blot, immunohistochemistry, or flow cytometry.
dot
Caption: Preclinical experimental workflow for evaluating BMS-986458.
Alternative Approaches and Competitive Landscape
The landscape of therapies for rituximab-resistant NHL is evolving. Other approaches include:
-
Next-generation anti-CD20 monoclonal antibodies: Obinutuzumab has shown efficacy in rituximab-refractory indolent NHL.
-
Antibody-drug conjugates: Polatuzumab vedotin, targeting CD79b, is approved in combination with bendamustine (B91647) and rituximab for relapsed/refractory DLBCL.
-
Bispecific antibodies: Mosunetuzumab and glofitamab, which engage both CD20 on B-cells and CD3 on T-cells, have shown high response rates in heavily pretreated follicular lymphoma and DLBCL.
-
CAR T-cell therapy: Axicabtagene ciloleucel, tisagenlecleucel, and lisocabtagene maraleucel are approved for relapsed/refractory large B-cell lymphomas.
-
Other BCL6 inhibitors/degraders: Several other small molecule inhibitors and degraders of BCL6 are in earlier stages of development.
BMS-986458's unique mechanism of re-sensitizing tumors to rituximab offers a potentially complementary approach to these existing and emerging therapies. Its oral bioavailability is also a significant potential advantage.
Conclusion
BMS-986458 represents a promising novel strategy for the treatment of rituximab-resistant non-Hodgkin lymphoma. By degrading BCL6 and subsequently upregulating CD20 expression, it has the potential to restore the efficacy of a widely used and effective anti-lymphoma agent. The strong preclinical data demonstrating synergy with anti-CD20 antibodies, coupled with encouraging early clinical activity as a monotherapy, provides a solid foundation for its continued development in combination regimens for patients with relapsed and refractory disease. Further clinical data will be crucial to fully define the role of this innovative therapeutic approach in the management of NHL.
References
Independent Validation of Published BMS-986458 Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published performance data of BMS-986458, a first-in-class, orally bioavailable B-cell lymphoma 6 (BCL6) ligand-directed degrader, with other agents. The information is compiled from publicly available preclinical and clinical data to support independent validation and further research.
Mechanism of Action
BMS-986458 is a heterobifunctional molecule that induces the degradation of BCL6, a key transcription factor implicated in the pathogenesis of B-cell lymphomas.[1][2][3] It achieves this by simultaneously binding to the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[2][4][5] This targeted degradation strategy offers a novel therapeutic approach for non-Hodgkin's lymphoma (NHL).[1][4]
Preclinical Efficacy
In vitro studies have demonstrated that BMS-986458 induces rapid and potent degradation of BCL6 in NHL cell lines, leading to broad anti-tumor effects in approximately 80% of BCL6-expressing cell lines.[4][5] Furthermore, transcriptomic analysis revealed that BCL6 degradation modulates pathways associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon responses.[4][5] A notable finding is the upregulation of CD20 expression, a key therapeutic target in B-cell malignancies, suggesting a potential for synergistic combinations with anti-CD20 antibodies.[4][5]
In vivo studies using cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of relapsed/refractory diffuse large B-cell lymphoma (DLBCL) have shown that once-daily oral administration of BMS-986458 leads to significant tumor regression and improved survival.[4][5]
Clinical Data
BMS-986458 is currently being evaluated in a Phase 1/2 clinical trial (NCT06090539) as a monotherapy and in combination with other anti-lymphoma agents in patients with relapsed or refractory NHL.[6][7][8]
Table 1: Preliminary Clinical Efficacy of BMS-986458 in Relapsed/Refractory Non-Hodgkin's Lymphoma
| Indication | Overall Response Rate (ORR) | Complete Response Rate (CRR) |
| All NHL Patients | 65% | 21% |
| DLBCL | 54% | 7% |
| Follicular Lymphoma (FL) | 80% | 40% |
Data from the dose-escalation portion of the Phase 1/2 study presented at the 67th American Society of Hematology (ASH) Annual Meeting in December 2025.[9][10]
Safety and Tolerability
Initial clinical findings from the first-in-human study, involving 31 heavily pre-treated patients, indicate that BMS-986458 is well-tolerated.[11] The most common treatment-related adverse events (TRAEs) were low-grade, including arthralgia (19.4%) and fatigue (16.1%).[11] Notably, no grade ≥3 treatment-related cytopenias or discontinuations due to treatment-related adverse events were observed.[11] Non-clinical safety studies in dogs over 28 days also showed the compound to be well-tolerated.[4][5]
Comparison with Other BCL6-Targeting Agents
While direct comparative trial data is not yet available, a comparison with other agents in development, such as the investigational CELMoD™ agent golcadomide (B10831497) (also from Bristol Myers Squibb), can provide context.
Table 2: Comparison of Preliminary Clinical Efficacy: BMS-986458 vs. Golcadomide (in combination therapy)
| Agent | Combination | Indication | Overall Response Rate (ORR) | Complete Response Rate (CRR) |
| BMS-986458 | Monotherapy | R/R Follicular Lymphoma | 80% | 40% |
| Golcadomide | + Rituximab | R/R Follicular Lymphoma | 97% | 78% |
| BMS-986458 | Monotherapy | R/R DLBCL | 54% | 7% |
| Golcadomide | + R-CHOP | Previously Untreated Aggressive B-cell Lymphoma | - | 88% (Complete Metabolic Response) |
It is important to note that these are preliminary results from different studies and patient populations, and direct comparisons should be made with caution.[9][10]
Experimental Protocols
Detailed experimental protocols for the preclinical studies are described in the primary publications. Key methodologies would include:
-
Cell Viability Assays: To determine the anti-proliferative effects of BMS-986458 on various NHL cell lines.
-
Western Blotting/Immunoblotting: To quantify the degradation of BCL6 protein in treated cells.
-
Flow Cytometry: To analyze the expression of cell surface markers like CD20.
-
Xenograft Models: To evaluate the in vivo anti-tumor efficacy, where human NHL cells are implanted into immunocompromised mice.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analyses: To assess the drug's absorption, distribution, metabolism, and excretion, and its effect on BCL6 levels in the body.
Visualizations
Signaling Pathway of BMS-986458
Caption: Mechanism of action of BMS-986458.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for BMS-986458.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 | Morningstar [morningstar.com]
- 10. investing.com [investing.com]
- 11. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
Unveiling a Potential Power Couple in Lymphoma Treatment: A Comparative Guide to the Synergistic Effects of BMS-986458 and Venetoclax
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for B-cell malignancies, the strategic combination of agents with distinct mechanisms of action holds immense promise for overcoming resistance and enhancing efficacy. This guide explores the potential synergistic effects of BMS-986458, a first-in-class B-cell lymphoma 6 (BCL6) protein degrader, and venetoclax (B612062), a potent B-cell lymphoma 2 (BCL2) inhibitor. While direct clinical or preclinical data on the combination of BMS-986458 and venetoclax is not yet publicly available, a strong mechanistic rationale, supported by preclinical evidence with analogous compounds, suggests a powerful anti-tumor synergy. This document provides a comprehensive overview of their individual mechanisms, the scientific basis for their combined use, and standardized experimental protocols to evaluate such a combination.
Mechanisms of Action: A Dual Assault on Lymphoma Survival
BMS-986458: Dismantling a Master Regulator
BMS-986458 is an orally bioavailable, bifunctional cereblon-dependent ligand-directed degrader of BCL6.[1][2] It works by inducing the ubiquitination and subsequent proteasomal degradation of the BCL6 protein, a master transcriptional repressor crucial for the survival of germinal center B-cells and the pathogenesis of many B-cell lymphomas.[1][2] The degradation of BCL6 leads to the de-repression of target genes involved in cell cycle arrest, apoptosis, and differentiation, thereby inhibiting tumor growth.[3]
Venetoclax: Unleashing Apoptosis
Venetoclax is a selective, orally bioavailable small-molecule inhibitor of BCL2, an anti-apoptotic protein frequently overexpressed in various hematological malignancies.[4][5] By binding to BCL2, venetoclax displaces pro-apoptotic proteins, which can then activate the intrinsic apoptotic pathway, leading to programmed cell death.[4][6] Resistance to venetoclax can emerge through the upregulation of other anti-apoptotic proteins, such as MCL-1 or BCL-XL.[7]
The Scientific Rationale for Synergy: A Tale of Two Targets
The convergence of the BCL6 and BCL2 pathways provides a compelling basis for the synergistic combination of BMS-986458 and venetoclax. In normal germinal center B-cells, BCL6 directly represses the expression of BCL2.[8][9] However, in many lymphomas, this regulatory axis is disrupted, leading to the co-expression of both oncoproteins.[8][10]
Degradation of BCL6 by BMS-986458 is hypothesized to lead to an upregulation of BCL2 expression, creating a state of "BCL2 addiction." This acquired vulnerability can then be potently exploited by the addition of venetoclax, leading to a synergistic induction of apoptosis. Preclinical studies with other BCL6 degraders have demonstrated this very phenomenon, showing that combination with a BCL2 inhibitor leads to enhanced anti-tumor activity in lymphoma models. This suggests that the sequential or concurrent administration of BMS-986458 and venetoclax could be a highly effective therapeutic strategy.
Quantitative Data Summary (Illustrative)
The following tables are illustrative examples of how quantitative data for the synergistic effects of BMS-986458 and venetoclax would be presented. The values are hypothetical and intended to serve as a template for the analysis of future experimental data.
Table 1: In Vitro Cell Viability (IC50) in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line | BMS-986458 IC50 (nM) | Venetoclax IC50 (nM) | Combination (1:1 ratio) IC50 (nM) | Combination Index (CI) at ED50 |
| DLBCL-1 | 50 | 200 | 15 | < 1 (Synergy) |
| DLBCL-2 | 75 | 500 | 25 | < 1 (Synergy) |
| DLBCL-3 | 100 | 1000 | 40 | < 1 (Synergy) |
Table 2: In Vivo Tumor Growth Inhibition in a DLBCL Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 0 | - |
| BMS-986458 | X mg/kg | 40 | < 0.05 |
| Venetoclax | Y mg/kg | 35 | < 0.05 |
| BMS-986458 + Venetoclax | X mg/kg + Y mg/kg | 85 | < 0.001 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. The following are standard protocols for key experiments.
1. In Vitro Synergy Assessment
-
Cell Lines: Utilize a panel of B-cell lymphoma cell lines with known BCL6 and BCL2 expression levels.
-
Drug Preparation: Prepare stock solutions of BMS-986458 and venetoclax in a suitable solvent (e.g., DMSO).
-
Cell Plating: Seed cells in 96-well plates at an appropriate density. For suspension cells, centrifugation may be required before media changes.[11][12]
-
Drug Treatment: Treat cells with a dose-response matrix of BMS-986458 and venetoclax, both as single agents and in combination at various ratios (e.g., constant ratio).
-
Cell Viability Assays: After 48-72 hours of incubation, assess cell viability using assays such as MTT or a luminescence-based assay like CellTiter-Glo®.[12][13]
-
Apoptosis Assays: To confirm the mechanism of cell death, perform apoptosis assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays (e.g., Caspase-Glo® 3/7).[14][15]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and the combinations. Determine the synergistic, additive, or antagonistic effects by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.[16][17] Isobologram analysis can also be used for visual representation of the interaction.[18]
2. In Vivo Xenograft Studies
-
Animal Models: Use immunodeficient mice (e.g., NOD/SCID) for the engraftment of human B-cell lymphoma cell lines or patient-derived xenografts (PDXs).[19][20]
-
Tumor Implantation: Subcutaneously inject lymphoma cells into the flank of the mice.
-
Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, BMS-986458 alone, venetoclax alone, and the combination of BMS-986458 and venetoclax.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for BCL6, BCL2, and apoptosis markers like cleaved caspase-3).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Conclusion and Future Directions
The combination of BMS-986458 and venetoclax represents a highly promising, mechanistically driven therapeutic strategy for B-cell lymphomas. The degradation of the master regulator BCL6 by BMS-986458, potentially leading to an increased reliance on the anti-apoptotic protein BCL2, sets the stage for a potent synergistic kill with venetoclax. While direct experimental evidence for this specific combination is eagerly awaited, the strong scientific rationale and supporting data from analogous compounds provide a solid foundation for its further investigation. The experimental protocols outlined in this guide offer a standardized approach to rigorously evaluate the synergistic potential of this combination in preclinical models, paving the way for its potential clinical development and offering new hope for patients with B-cell malignancies.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 5. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 6. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 7. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCL6 suppression of BCL2 via Miz1 and its disruption in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Epigenetic Programing of B-Cell Lymphoma by BCL6 and Its Genetic Deregulation [frontiersin.org]
- 10. Bcl-6 and Bcl-2 protein expression in diffuse large B-cell lymphoma and follicular lymphoma: correlation with 3q27 and 18q21 chromosomal abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. broadpharm.com [broadpharm.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 19. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
In Vivo Validation of BMS-986458's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of BMS-986458, a first-in-class B-cell lymphoma 6 (BCL6) ligand-directed degrader (LDD), with other therapeutic alternatives. The information is supported by available preclinical and clinical data to assist researchers in evaluating its potential.
Executive Summary
Mechanism of Action: BCL6 Degradation
BMS-986458 is a heterobifunctional molecule that simultaneously binds to the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN).[1][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of BCL6. The degradation of BCL6 leads to the de-repression of its target genes, which are involved in cell cycle arrest, apoptosis, and differentiation, thereby inhibiting the growth of BCL6-dependent cancer cells.[1][5]
Caption: Mechanism of action of BMS-986458.
In Vivo Anti-Tumor Activity of BMS-986458
Preclinical studies utilizing cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of DLBCL have demonstrated the in vivo efficacy of BMS-986458.
Monotherapy
Oral administration of BMS-986458 as a single agent has been shown to induce dose-dependent tumor growth inhibition and regression in lymphoma xenograft models.
| Model Type | Cancer Type | Treatment | Dosing | Key Findings | Reference |
| CDX (OCI-Ly1) | DLBCL | BMS-986458 | 30, 60, 120 mg/kg q.d. (oral) | Dose-dependent tumor growth suppression. | [3] |
| PDX | DLBCL | BMS-986458 | Not specified | Significant survival benefit. | [1][2][6] |
Combination Therapy
| Model Type | Cancer Type | Treatment | Dosing | Key Findings | Reference |
| CDX/PDX | DLBCL | BMS-986458 + anti-CD20 | Not specified | Tumor regression and tumor-free animals (>70%). | [1][2][6] |
Comparison with Other BCL6-Targeting Agents
While direct head-to-head in vivo comparative studies are limited in the public domain, a comparison with other BCL6-targeting strategies provides context for evaluating BMS-986458's profile.
| Agent | Mechanism of Action | In Vivo Efficacy Highlights | Limitations/Differences |
| BMS-986458 | BCL6 Degrader | Potent single-agent and combination activity in xenograft models.[1][2][3][6] | Orally bioavailable small molecule. |
| BI-3802 | BCL6 Degrader | Induces tumor stasis in a DLBCL xenograft model.[7] | Showed poor oral bioavailability in mice.[8] |
Experimental Protocols
While specific, detailed protocols for the in vivo studies of BMS-986458 are not publicly available, a general methodology for establishing and evaluating the efficacy of anti-cancer agents in a DLBCL cell line-derived xenograft model is provided below.
General Protocol for OCI-Ly1 Xenograft Model
Caption: General workflow for in vivo efficacy studies.
1. Cell Culture:
-
OCI-Ly1 (human DLBCL) cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Husbandry:
-
Immunocompromised mice (e.g., NOD-SCID or NSG) are used to prevent graft rejection.
-
Animals are housed in a pathogen-free environment with access to food and water ad libitum.
3. Tumor Implantation:
-
A suspension of OCI-Ly1 cells (e.g., 5-10 x 10^6 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
5. Dosing:
-
BMS-986458 is formulated for oral administration.
-
Mice receive daily oral gavage of the vehicle control or BMS-986458 at specified dose levels (e.g., 30, 60, 120 mg/kg).
-
For combination studies, an anti-CD20 antibody (e.g., rituximab) would be administered, typically via intraperitoneal injection, according to a specified schedule.
6. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Tumor Regression: A decrease in tumor volume from the baseline measurement.
-
Survival: Monitored daily, with endpoints typically defined by tumor size limits or signs of morbidity. Survival data is often analyzed using Kaplan-Meier curves.
Conclusion
The available in vivo data strongly support the anti-tumor activity of BMS-986458 in preclinical models of B-cell lymphomas. Its unique mechanism of action as a BCL6 degrader, coupled with its oral bioavailability and synergistic effects with anti-CD20 therapies, positions it as a promising therapeutic candidate. Further clinical investigation is ongoing to fully elucidate its safety and efficacy profile in patients.[9][10][11][12][13] Researchers are encouraged to consult the primary literature for the most up-to-date findings as more data from these trials become available.
References
- 1. ashpublications.org [ashpublications.org]
- 2. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. drughunter.com [drughunter.com]
- 5. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. BMS-986458 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. BMS-986458, A FIRST-IN-CLASS, BIFUNCTIONAL CEREBLON-DEPENDENT... - Morschhauser F - EHA-4666 - Jun 13 2025 [library.ehaweb.org]
- 10. BMS-986458 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 12. mskcc.org [mskcc.org]
- 13. clinicaltrials.eu [clinicaltrials.eu]
Replicating Clinical Findings of BMS-986458 in the Laboratory: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Data Summary
This table summarizes the key preclinical and clinical findings for BMS-986458 and outlines the corresponding laboratory experiments and expected outcomes for replication.
| Clinical/Preclinical Finding | Reported Outcome with BMS-986458 | Laboratory Replication Experiment | Expected Laboratory Outcome |
| Target Engagement & Degradation | Rapid and sustained degradation of BCL6 protein in NHL cell lines and patient-derived xenograft (PDX) models.[8][9] | Western Blotting, In-Cell Western, or Proteomics analysis of BCL6 protein levels in NHL cell lines (e.g., DLBCL lines) treated with BMS-986458 over a time course. | Dose- and time-dependent reduction in BCL6 protein levels. |
| Mechanism of Action | Forms a ternary complex with BCL6 and the E3 ubiquitin ligase cereblon (CRBN), leading to ubiquitination and proteasomal degradation of BCL6.[5][7][9] | Co-immunoprecipitation (Co-IP) to detect the BCL6-BMS-986458-CRBN complex. Proximity Ligation Assay (PLA) to visualize the complex in situ. Ubiquitination assays. | Detection of the ternary complex upon BMS-986458 treatment. Increased ubiquitination of BCL6. |
| Downstream Signaling Effects | Modulation of pathways associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon response.[8] | RNA sequencing (RNA-seq) or targeted gene expression analysis (e.g., qRT-PCR) of treated NHL cells. Cell cycle analysis by flow cytometry. | Differential expression of genes regulated by BCL6. Cell cycle arrest. |
| Novel Biomarker Modulation | Upregulation of CD20 transcription and surface expression in Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[8] | Flow cytometry to quantify surface CD20 levels. qRT-PCR to measure CD20 mRNA levels. | Increased percentage of CD20-positive cells and higher mean fluorescence intensity. Increased CD20 transcript levels. |
| In Vitro Anti-Tumor Efficacy | Broad anti-tumor effects in a high percentage of BCL6-expressing NHL cell lines.[8] | Cell viability assays (e.g., CellTiter-Glo) and apoptosis assays (e.g., Annexin V/PI staining) in a panel of NHL cell lines with varying BCL6 expression. | Reduced cell viability and induction of apoptosis in BCL6-expressing cells. |
| In Vivo Anti-Tumor Efficacy | Tumor regression and significant survival benefit in human cell line-derived xenograft (CDX) and PDX models of DLBCL.[8] | Establishment of NHL CDX or PDX models in immunodeficient mice. Oral administration of BMS-986458 and monitoring of tumor volume and overall survival. | Significant reduction in tumor growth rate and increased survival in the BMS-986458 treated group compared to vehicle control. |
| Combination Therapy Synergy | Potent synergism with anti-CD20 agents (e.g., rituximab) due to both cell-intrinsic and antibody-dependent cell-mediated cytotoxicity (ADCC) mechanisms.[6][8] | In vitro combination studies with BMS-986458 and rituximab (B1143277) assessing cell viability. In vivo combination studies in CDX/PDX models. ADCC assays. | Synergistic reduction in cell viability. Enhanced tumor growth inhibition in vivo compared to single agents. Increased ADCC activity. |
| Safety Profile | Well-tolerated in preclinical toxicology studies and early clinical trials, with the most common treatment-related adverse events being low-grade arthralgia and fatigue.[8][10][11] | In vitro cytotoxicity assays in normal human cells (e.g., PBMCs, bone marrow progenitors). In vivo toxicity studies in rodents, monitoring for weight loss and other signs of toxicity. | Minimal cytotoxicity in normal cells at concentrations effective against tumor cells. No significant body weight loss or other overt signs of toxicity in vivo at efficacious doses. |
Experimental Protocols
BCL6 Protein Degradation Assay (Western Blotting)
Objective: To quantify the dose- and time-dependent degradation of BCL6 protein in NHL cell lines following treatment with BMS-986458.
Methodology:
-
Cell Culture: Culture a BCL6-expressing NHL cell line (e.g., SUDHL-4, OCI-Ly1) in appropriate media.
-
Treatment: Seed cells and treat with a dose range of BMS-986458 (e.g., 0.1 nM to 1 µM) for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against BCL6. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize BCL6 levels to the loading control.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of BMS-986458 on the viability of NHL cell lines.
Methodology:
-
Cell Seeding: Seed NHL cells in 96-well plates.
-
Treatment: Treat cells with a serial dilution of BMS-986458 for 72 hours.
-
Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measurement: Read luminescence on a plate reader.
-
Analysis: Normalize data to vehicle-treated controls and calculate the IC50 value.
CD20 Surface Expression Analysis (Flow Cytometry)
Objective: To measure the change in CD20 surface expression on NHL cells after BMS-986458 treatment.
Methodology:
-
Treatment: Treat NHL cells with BMS-986458 (at a concentration known to degrade BCL6) for 48-72 hours.
-
Staining: Harvest cells and stain with a fluorescently labeled anti-CD20 antibody. Include an isotype control.
-
Acquisition: Analyze cells on a flow cytometer.
-
Analysis: Quantify the percentage of CD20-positive cells and the mean fluorescence intensity (MFI).
Visualizations
Caption: Mechanism of action of BMS-986458 leading to BCL6 degradation and anti-tumor effects.
Caption: Workflow for laboratory replication of BMS-986458 clinical findings.
References
- 1. mskcc.org [mskcc.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. mskcc.sparkcures.pro [mskcc.sparkcures.pro]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Facebook [cancer.gov]
- 6. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. BMS-986458 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. ashpublications.org [ashpublications.org]
- 9. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - American Chemical Society [acs.digitellinc.com]
- 10. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 11. BMS-986458 + Rituximab for Non-Hodgkin Lymphoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Assessing the Specificity of BMS-986458 for BCL6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: A New Modality in BCL6 Targeting
Unlike traditional small molecule inhibitors that aim to block the function of a protein, BMS-986458 is a ligand-directed degrader (LDD), also known as a proteolysis-targeting chimera (PROTAC).[5][6] It is a heterobifunctional molecule that simultaneously binds to BCL6 and the E3 ubiquitin ligase cereblon (CRBN).[6][7] This proximity induces the ubiquitination and subsequent degradation of the BCL6 protein by the proteasome, leading to the inhibition of BCL6-mediated signaling pathways that promote tumor cell growth.[5]
This degradation-based mechanism offers a potential advantage over simple inhibition, as it leads to the complete removal of the target protein, which may result in a more profound and durable biological effect.
Comparative Efficacy and Specificity
The following tables summarize the available quantitative data for BMS-986458 and two other well-characterized BCL6 inhibitors, BI-3802 and FX1.
| Compound | Mechanism of Action | Target | Assay Type | Cell Line | Potency (IC50/EC50/DC50) | Reference |
| BMS-986458 | BCL6 Degrader (PROTAC) | BCL6 | HiBiT Assay | SU-DHL-4 | EC50: 2 nM | [8] |
| HiBiT Assay | OCI-LY-1 | EC50: 0.2 nM | [8] | |||
| Degradation Assay | WSU-DLCL-2 | DC50: 0.11 nM | [8] | |||
| Degradation Assay | OCI-LY-1 | DC50: 0.14 nM | [8] | |||
| Antiproliferative Assay | OCI-LY-1 | IC50: 1.2 nM | [8] | |||
| BI-3802 | BCL6 Degrader | BCL6 BTB domain | BCL6:BCOR TR-FRET | - | IC50: ≤3 nM | [4][9] |
| Cellular BCL6 | LUMIER Assay | - | IC50: 43 nM | [4][9] | ||
| BCL6 Degradation | - | SU-DHL-4 | DC50: 20 nM | [4] | ||
| FX1 | BCL6 Inhibitor | BCL6 BTB domain | Reporter Assay | - | IC50: ~35 µM | [10][11] |
| BCL6 BTB domain | Microscale Thermophoresis | - | KD: 7 µM | [12] |
Table 1: In Vitro Potency of BCL6-Targeting Compounds
| Compound | Off-Target | Assay Type | Potency (EC50) | Selectivity (Fold vs. BCL6) | Reference |
| BMS-986458 | Aiolos | HiBiT Assay | >10 µM | >50,000 | [8] |
| Ikaros | HiBiT Assay | >10 µM | >50,000 | [8] | |
| CK1α | HiBiT Assay | >10 µM | >50,000 | [8] | |
| GSTP1 | HiBiT Assay | >10 µM | >50,000 | [8] | |
| SALL4 | HiBiT Assay | >10 µM | >50,000 | [8] | |
| FX1 | Panel of 50 Kinases | Kinase Activity Assay | No significant inhibition at 10 µM | High | [11][13] |
Table 2: Selectivity Profile of BMS-986458 and FX1
Clinical Efficacy of BMS-986458
Early clinical data from a Phase 1/2 study presented at the American Society of Hematology (ASH) 2025 meeting have demonstrated promising antitumor activity of BMS-986458 in patients with relapsed or refractory non-Hodgkin lymphoma.
| Patient Population | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Reference |
| Relapsed/Refractory NHL (Overall) | 65% | 21% | [14][15][16] |
| Relapsed/Refractory DLBCL | 54% | 7% | [14][15][16] |
| Relapsed/Refractory FL | 80% | 40% | [14][15][16] |
Table 3: Clinical Activity of BMS-986458 Monotherapy
Experimental Protocols
BCL6 Degradation and Binding Assays
1. HiBiT Protein Degradation Assay:
This assay quantifies the amount of a target protein in cell lysates. Cells are engineered to express the target protein (BCL6) fused to a small 11-amino-acid tag (HiBiT). In the presence of a lytic reagent containing the Large BiT (LgBiT) protein, the HiBiT tag and LgBiT protein combine to form a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the amount of HiBiT-tagged protein. A decrease in luminescence upon treatment with a degrader like BMS-986458 indicates degradation of the target protein.
-
General Protocol:
-
Seed HiBiT-tagged BCL6 expressing cells in a multi-well plate.
-
Treat cells with a serial dilution of the test compound (e.g., BMS-986458) for a specified time.
-
Add a lytic reagent containing LgBiT protein and a luciferase substrate.
-
Incubate to allow cell lysis and luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal degradation concentration (DC50) or half-maximal effective concentration (EC50) by plotting the luminescence signal against the compound concentration.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
TR-FRET assays are used to measure the binding of an inhibitor to its target protein. In the context of BCL6, this assay can be configured to measure the disruption of the interaction between BCL6 and its corepressors (e.g., BCOR or SMRT). The assay utilizes a donor fluorophore (e.g., Terbium-labeled anti-His antibody that binds to His-tagged BCL6) and an acceptor fluorophore (e.g., a fluorescently labeled corepressor peptide). When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[17][18]
-
General Protocol:
-
Add His-tagged BCL6 protein, a fluorescently labeled corepressor peptide, and a Terbium-labeled anti-His antibody to the wells of a microplate.
-
Add a serial dilution of the test inhibitor (e.g., BI-3802).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores using a TR-FRET-compatible plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
3. NanoBRET™ Cellular Assay:
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay used to measure protein-protein interactions in living cells.[19][20] For BCL6, one interacting partner (e.g., BCL6) is fused to NanoLuc® luciferase (the energy donor), and the other partner (e.g., a corepressor) is fused to HaloTag®, which is labeled with a fluorescent acceptor.[21] When the two proteins interact, energy is transferred from the donor to the acceptor, resulting in a BRET signal. A compound that inhibits this interaction will reduce the BRET signal.
-
General Protocol:
-
Co-transfect cells with plasmids encoding the NanoLuc®-fused BCL6 and the HaloTag®-fused corepressor.
-
Add the HaloTag® fluorescent ligand to label the acceptor protein.
-
Treat the cells with the test compound.
-
Add the NanoLuc® substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Calculate the NanoBRET™ ratio and determine the IC50 of the inhibitor.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a drug in a cellular environment.[2][22] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
General Protocol:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein (BCL6) at each temperature using methods like Western blotting or mass spectrometry.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Visualizing the Pathways and Workflows
Caption: Mechanism of BMS-986458-induced BCL6 degradation.
Caption: Workflow for a BCL6 TR-FRET binding assay.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
BMS-986458 demonstrates high potency and selectivity for the degradation of BCL6. Its unique mechanism of action as a PROTAC degrader translates to picomolar to low nanomolar efficacy in cellular assays, a significant improvement over the micromolar potency of the BCL6 inhibitor FX1.[8][10][11] Furthermore, BMS-986458 exhibits a clean off-target profile against other CRBN neosubstrates, underscoring its specificity.[8] The promising early clinical data, showing significant response rates in heavily pre-treated lymphoma patients, further validates BCL6 degradation as a compelling therapeutic strategy.[14][15][16] The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate and compare novel BCL6-targeting agents.
References
- 1. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-986458 by Bristol-Myers Squibb for Diffuse Large B-Cell Lymphoma: Likelihood of Approval [pharmaceutical-technology.com]
- 4. eubopen.org [eubopen.org]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 8. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. FX1 | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 13. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bristol Myers Squibb advances lymphoma research with new targeted protein degradation and cell therapy data at ASH 2025 [pharmabiz.com]
- 15. Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 | MarketScreener [marketscreener.com]
- 16. Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 – Company Announcement - FT.com [markets.ft.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 20. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Gene Expression Analysis of BMS-986458 in B-Cell Lymphoma
For Immediate Release
PRINCETON, NJ – December 10, 2025 – This guide provides a comparative analysis of the gene expression changes induced by BMS-986458, a first-in-class, oral, potent, and selective B-cell lymphoma 6 (BCL6) ligand-directed degrader, in preclinical models of non-Hodgkin lymphoma. The data presented herein offers insights into its mechanism of action compared to other BCL6-targeting agents.
Mechanism of Action of BMS-986458
BMS-986458 works by inducing the selective degradation of the BCL6 protein. This leads to the modulation of a regulon associated with several key cellular processes. Extensive transcriptomic analysis has shown that the anti-tumor effect of BCL6 degradation by BMS-986458 is achieved through the modulation of genes involved in cell-cycle checkpoints, anti-proliferative signaling, and interferon response pathways.[1][2] A notable finding is the broad enhancement of CD20 transcription and surface expression, a key target in B-cell lymphoma therapy.[1][2]
dot
Caption: Mechanism of Action of BMS-986458.
Comparative Gene Expression Analysis
While direct head-to-head transcriptomic studies of BMS-986458 against other BCL6 inhibitors in the same experiment are not yet publicly available, a comparative analysis can be constructed by examining the effects of BMS-986458 and another well-characterized BCL6 inhibitor, FX1.
BMS-986458:
-
Primary Mechanism: Induces degradation of BCL6 protein.
-
Key Gene Expression Changes: Modulates genes associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon response pathways. A significant and novel finding is the upregulation of CD20 transcription and surface expression.[1][2]
FX1 (BCL6 Inhibitor):
-
Primary Mechanism: A small molecule inhibitor that binds to the BCL6 BTB domain, disrupting its interaction with co-repressors.[4]
-
Key Gene Expression Changes: Reactivates BCL6 target genes. In diffuse large B-cell lymphoma (DLBCL) cell lines, FX1 treatment led to the upregulation of 1,027 common genes across three different cell lines. These upregulated genes showed significant enrichment for genes also induced by BCL6 siRNA, confirming the on-target effect of the inhibitor.[4]
| Feature | BMS-986458 (BCL6 Degrader) | FX1 (BCL6 Inhibitor) |
| Mechanism | Induces proteasomal degradation of BCL6 protein.[1][2] | Inhibits BCL6 co-repressor binding.[4] |
| Key Pathways Affected | Cell-cycle checkpoints, anti-proliferative signaling, interferon response.[1][2] | Reactivation of BCL6 target gene program.[4] |
| CD20 Expression | Broad enhancement of transcription and surface expression.[1][2] | Not reported as a primary finding. |
| Number of Upregulated Genes | Data not yet quantified in publicly available literature. | 1,027 genes commonly upregulated in three DLBCL cell lines.[4] |
Experimental Protocols
Detailed experimental protocols for the transcriptomic analysis of BMS-986458 have not been fully published. However, a general methodology for such an experiment would typically involve the following steps:
Cell Culture and Treatment:
-
Diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., OCI-Ly1, SU-DHL-4) are cultured under standard conditions.
-
Cells are treated with a range of concentrations of BMS-986458 or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).
RNA Extraction and Sequencing:
-
Total RNA is extracted from the treated and control cells using a commercially available kit.
-
RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
mRNA is isolated from the total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries are prepared from the isolated mRNA, which includes fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis:
-
The quality of the raw sequencing reads is assessed.
-
Reads are aligned to a reference human genome.
-
Gene expression levels are quantified by counting the number of reads mapping to each gene.
-
Differential gene expression analysis is performed between the BMS-986458-treated and vehicle-treated groups to identify significantly up- and down-regulated genes.
-
Pathway and gene set enrichment analysis are conducted to identify the biological pathways and functions affected by the treatment.
dot
Caption: General Experimental Workflow for RNA-Seq Analysis.
Conclusion
BMS-986458, through its unique mechanism of BCL6 degradation, induces a distinct set of gene expression changes compared to traditional BCL6 inhibitors. The modulation of pathways controlling cell cycle and proliferation, coupled with the significant upregulation of the therapeutic target CD20, highlights its potential as a novel and effective treatment for B-cell lymphomas. Further head-to-head comparative studies will be crucial to fully elucidate the nuanced differences in the transcriptional responses to various BCL6-targeting agents.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-986458 and Standard-of-Care Therapies for Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational BCL6-targeting agent, BMS-986458, with current standard-of-care (SoC) treatments for Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL). The information is intended for an audience with expertise in oncology and drug development, offering a comprehensive overview of available clinical data, mechanism of action, and relevant experimental methodologies.
Executive Summary
BMS-986458 is a first-in-class, orally bioavailable, bifunctional cereblon-dependent ligand-directed degrader of B-cell lymphoma 6 (BCL6).[1][2] By inducing the degradation of the BCL6 oncoprotein, BMS-986458 represents a novel therapeutic approach for B-cell malignancies.[1][3] Current clinical data from the Phase 1/2 NCT06090539 trial show promising efficacy in heavily pre-treated patients with relapsed or refractory (R/R) non-Hodgkin lymphoma (NHL), including DLBCL and FL.[4][5][6]
This guide will benchmark the preliminary data for BMS-986458 against established SoC regimens for various stages of DLBCL and FL. It is important to note that direct head-to-head comparative trial data is not yet available, and the BMS-986458 data is from an early-phase study in a relapsed/refractory population. Therefore, comparisons are made with historical data from SoC trials in their respective patient populations.
Data Presentation: Efficacy and Safety
The following tables summarize the available quantitative data for BMS-986458 and standard-of-care treatments for DLBCL and FL.
Table 1: Diffuse Large B-cell Lymphoma (DLBCL) - Efficacy
| Treatment | Patient Population | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Median Progression-Free Survival (PFS) | Source(s) |
| BMS-986458 | Relapsed/Refractory (heavily pre-treated) | 54% | 7% | Not Reported | [4][5] |
| R-CHOP | First-Line | ~80-90% | ~60-75% | Varies, but long-term remissions in >60% | [7][8][9][10][11][12][13] |
| CAR T-cell Therapy (Axi-cel) | Second-Line (early relapse/primary refractory) | 83% | 54% | 8.3 months | [14][15] |
| CAR T-cell Therapy (Liso-cel) | Second-Line (early relapse/primary refractory) | 80% | 54% | 10.1 months | [15][16] |
Table 2: Follicular Lymphoma (FL) - Efficacy
| Treatment | Patient Population | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Median Progression-Free Survival (PFS) | Source(s) |
| BMS-986458 | Relapsed/Refractory (heavily pre-treated) | 80% | 40% | Not Reported | [4][5] |
| Obinutuzumab + Chemotherapy | First-Line | 94% | 36% (at end of induction) | 5-year PFS: 70.5% | [17] |
| Lenalidomide (B1683929) + Rituximab (B1143277) (R²) | Relapsed/Refractory | 76.1% | 39.1% | 39.4 months | [18][19] |
| Epcoritamab + R² | Relapsed/Refractory | 95% | 82% | Not Reached | [20][21][22][23][24] |
Table 3: Safety Profile of BMS-986458 (Monotherapy)
| Adverse Event (AE) | Grade 1/2 | Grade ≥3 | Source(s) |
| Arthralgia | 19.4% | Not Reported | [25] |
| Fatigue | 16.1% | Not Reported | [25] |
| Thrombocytopenia | Not Reported | 1 patient (160mg QD) | [6] |
| Neutropenia | Not Reported | 1 patient (260mg QD) | [6] |
| Dose Limiting Toxicities (Arthritis, Bone Pain, Prolonged QTc) | Not Reported | 2 patients | [6] |
Note: The safety profiles of standard-of-care regimens are well-documented and vary depending on the specific agents used. Common toxicities include myelosuppression, infusion-related reactions, and neuropathy.
Experimental Protocols
BMS-986458 Phase 1/2 Clinical Trial (NCT06090539)
Study Design: This is a multi-center, open-label, dose-finding study to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of BMS-986458 as a single agent and in combination with other anti-lymphoma agents.[26][27][28]
Patient Population: The study enrolls adult patients (≥18 years) with relapsed or refractory NHL, including DLBCL and FL, who have received at least two prior lines of therapy.[27][28]
Intervention: BMS-986458 is administered orally. The dose-escalation part of the study evaluated doses of 40, 80, or 160mg twice daily (BID) and 80, 160, or 260mg once daily (QD).[6]
Primary Objectives:
-
To assess the safety and tolerability of BMS-986458.[6]
-
To determine the recommended Phase 2 dose.[6]
Secondary Objectives:
-
To assess plasma pharmacokinetics.[6]
-
To evaluate preliminary efficacy based on Lugano 2014 criteria.[6]
Standard-of-Care Regimens: General Methodology
Clinical trials for standard-of-care treatments in lymphoma typically involve randomized controlled designs comparing the investigational regimen to the current standard.
-
First-Line DLBCL (e.g., R-CHOP): Trials often enroll previously untreated patients with advanced-stage disease. The primary endpoint is typically progression-free survival (PFS) or overall survival (OS).[7][8]
-
First-Line FL (e.g., Obinutuzumab + Chemotherapy): Studies enroll previously untreated patients with advanced-stage FL requiring treatment. The primary endpoint is often investigator-assessed PFS.[17][29]
-
Second-Line FL (e.g., Lenalidomide + Rituximab): Trials enroll patients with relapsed or refractory FL. The primary endpoint is typically PFS.[2]
Preclinical In Vivo Lymphoma Model (General Protocol)
A common preclinical model to evaluate the efficacy of novel agents like BMS-986458 involves patient-derived tumor xenografts (PDTXs).
Methodology:
-
Tumor Implantation: Primary lymphoma tissue from patients is implanted into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Passaging: Once tumors are established, they can be passaged to subsequent cohorts of mice for expansion.
-
Treatment Administration: When tumors reach a specified size, mice are randomized into treatment and control groups. The investigational agent (e.g., BMS-986458) is administered, often orally, at various doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised and may be analyzed for pharmacodynamic markers (e.g., BCL6 protein levels). Survival is also a key endpoint.
Mandatory Visualizations
Signaling Pathway of BCL6 and a Point of Intervention for BMS-986458
Caption: BCL6 signaling pathway and the mechanism of action of BMS-986458.
Experimental Workflow for Preclinical Evaluation of a Novel Agent
Caption: Preclinical workflow for evaluating a novel anti-lymphoma agent.
Logical Relationship: Therapeutic Approaches in Lymphoma
Caption: Current and potential future therapeutic landscape for lymphoma.
References
- 1. Obinutuzumab (GA101) plus CHOP or FC in relapsed/refractory follicular lymphoma: results of the GAUDI study (BO21000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Epigenetic Programing of B-Cell Lymphoma by BCL6 and Its Genetic Deregulation [frontiersin.org]
- 6. Safety and efficacy of epcoritamab + R-CHOP in patients with DLBCL & high-risk features | VJHemOnc [vjhemonc.com]
- 7. Efficacy and safety of rituximab combined with chemotherapy in the treatment of diffuse large B-cell lymphoma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. New Insights into First-Line Therapy in Diffuse Large B-Cell Lymphoma: Are We Improving Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lymphoma.ca [lymphoma.ca]
- 12. ispor.org [ispor.org]
- 13. Real-World Estimation of First- and Second-Line Treatments for Diffuse Large B-Cell Lymphoma Using Health Insurance Data: A Belgian Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Options for the treatment of second-line DLBCL [lymphomahub.com]
- 17. Safety and efficacy of obinutuzumab with CHOP or bendamustine in previously untreated follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase II trial of lenalidomide plus rituximab in previously untreated follicular non-Hodgkin’s lymphoma (NHL): CALGB 50803 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rituximab and lenalidomide for the treatment of relapsed or refractory indolent non-Hodgkin lymphoma: real-life experience | Haematologica [haematologica.org]
- 20. oncologynewscentral.com [oncologynewscentral.com]
- 21. cancernetwork.com [cancernetwork.com]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. curetoday.com [curetoday.com]
- 24. ajmc.com [ajmc.com]
- 25. Efficacy of rituximab combined with CHOP for treating patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. CareAcross [careacross.com]
- 28. mskcc.org [mskcc.org]
- 29. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of BMS-814580: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the investigational compound BMS-814580, ensuring the protection of personnel and the environment.
The proper disposal of investigational new drugs is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals handling this compound, a clear understanding of disposal procedures is paramount. While a Safety Data Sheet (SDS) for this compound from one supplier indicates the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is best practice within the pharmaceutical research industry to handle all investigational compounds with a high degree of caution until their hazard profile is fully established. Therefore, the following procedures are recommended, aligning with a conservative approach to safety and environmental protection.
I. Hazard Assessment and Waste Characterization
The initial and most critical step is to determine if the waste is considered hazardous. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department.
Key Considerations for Waste Characterization:
-
Regulatory Lists: Check if any components of the waste are listed on the Environmental Protection Agency's (EPA) P-list or U-list of hazardous wastes.[1]
-
Chemical Characteristics: Assess whether the waste exhibits any characteristics of hazardous waste, such as ignitability, corrosivity, reactivity, or toxicity.[2]
-
Institutional Policies: Adhere to your organization's specific policies for the disposal of investigational drugs, which may require treating them as hazardous waste regardless of initial classifications.
The following diagram illustrates the decision-making process for characterizing this compound waste:
Caption: Decision workflow for this compound waste characterization.
II. Step-by-Step Disposal Protocol for this compound
Assuming the conservative approach of treating this compound as potentially hazardous waste, the following steps should be followed.[3]
Quantitative Data Summary: Waste Container and Labeling Requirements
| Item | Specification | Rationale |
| Waste Container | Compatible with the chemical and physical form of the waste (e.g., glass, plastic).[3] | Prevents degradation of the container and potential leaks. |
| Labeling | "HAZARDOUS WASTE" label provided by EHS.[3] | Ensures clear identification and proper handling. |
| Label Information | Principal Investigator (PI) name, location, contact number, full chemical names and concentrations.[3] | Provides essential information for waste management personnel. |
Experimental Protocol: Waste Segregation and Storage
-
Personnel Training: All laboratory personnel handling the waste must be up-to-date on Chemical Waste Management training as required by your institution.[3]
-
Container Selection: Choose a waste container that is compatible with the physical and chemical properties of the this compound waste (solid or liquid).[3] Unused or partially used vials can often be disposed of "as is" without being emptied.[3][4]
-
Labeling: Obtain and affix a "HAZARDOUS WASTE" label from your EHS department to the waste container.[3][5] Fill out all required information completely and accurately.
-
Waste Segregation: Do not mix different types of waste in the same container.[5] this compound waste should be kept separate from other chemical or biological waste streams unless otherwise instructed by EHS.
-
Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[3] The SAA should be a secure area, such as a locked cabinet or within secondary containment.[3]
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.
The following diagram outlines the procedural workflow for the disposal of this compound waste:
Caption: Procedural workflow for the disposal of this compound.
III. Final Disposition of Waste
All used and unused investigational medications must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[6][7] The most common and recommended method for the final destruction of pharmaceutical hazardous waste is incineration at an EPA-permitted facility.[2][4][8] Your institution's EHS department will manage the transportation and final disposal of the collected waste.[3][4] It is crucial to maintain meticulous records of all waste disposal activities for compliance and auditing purposes.[8]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institutional EHS office for guidance specific to your location and facilities.
References
- 1. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
